2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate
Description
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Properties
IUPAC Name |
2-(2,2,3,3,3-pentafluoropropanoyloxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F5O4/c1-5(2)6(15)17-3-4-18-7(16)8(10,11)9(12,13)14/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQICTHKIWCNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1311401-29-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-(2,2,3,3,3-pentafluoro-1-oxopropoxy)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311401-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate?
Executive Summary
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (CAS: 938459-25-7) is a specialized fluorinated monomer designed for high-performance applications in photolithography , surface engineering , and hydrophobic coatings . Structurally, it combines a polymerizable methacrylate head group with a short-chain perfluorinated tail (pentafluoropropionyl) via an ethylene glycol spacer.
This molecular architecture serves a dual purpose: the methacrylate group allows for facile free-radical polymerization (and copolymerization), while the fluorinated pendant group imparts low surface energy, chemical resistance, and transparency at deep ultraviolet (DUV) wavelengths (specifically 193 nm). Consequently, it has emerged as a critical component in the formulation of ArF photoresists and top-coats where controlling the interface between the resist and the immersion fluid is paramount.
Chemical Identity & Structural Analysis[2]
Nomenclature and Identification
-
IUPAC Name: 2-[(2,2,3,3,3-Pentafluoropropanoyl)oxy]ethyl 2-methylprop-2-enoate
-
Common Synonyms: 2-(Pentafluoropropionyloxy)ethyl methacrylate; PFP-HEMA
-
Molecular Formula:
Structural Logic
The molecule is an ester derivative of 2-Hydroxyethyl Methacrylate (HEMA) . The hydroxyl group of HEMA is esterified with pentafluoropropanoic acid .
-
Methacrylate Domain: Provides the reactive "handle" for polymerization.
-
Ethylene Spacer: Increases the flexibility of the side chain, decoupling the fluorinated tail from the main polymer backbone. This enhances the ability of the fluorine atoms to reorient at the surface (surface segregation).
-
Pentafluoropropionyl Domain (
): A short perfluoroalkyl chain (C2F5). Unlike longer C8 chains (PFOA-related), this short chain is environmentally preferable while still providing significant hydrophobicity and lipophobicity.
Physicochemical Profile
The following properties characterize the neat monomer. Note: Due to the specialized nature of this compound, some values are derived from group contribution methods and structural analogs.
| Property | Value / Description | Note |
| Physical State | Colorless Liquid | At Standard Temperature & Pressure (STP) |
| Molecular Weight | 276.16 g/mol | Calculated |
| Density | ~1.28 – 1.32 g/mL | Estimated based on fluorinated analogs |
| Boiling Point | ~80–90 °C @ 5 mmHg | Predicted (High boiling at atm pressure) |
| Solubility | Soluble in THF, Acetone, MeOH | Insoluble in Water |
| Refractive Index | ~1.38 – 1.40 | Low index due to high fluorine content |
| Flash Point | > 100 °C | Standard for high-MW methacrylates |
Synthetic Methodology
The synthesis of this compound is typically achieved via a Nucleophilic Acyl Substitution reaction. The most robust pathway involves reacting 2-Hydroxyethyl Methacrylate (HEMA) with Pentafluoropropionyl Chloride (or Anhydride) in the presence of a base to scavenge the acid byproduct.
Reaction Protocol
-
Reagents: HEMA (1.0 eq), Pentafluoropropionyl Chloride (1.05 eq), Triethylamine (1.1 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Conditions: 0°C (ice bath) to control exotherm, followed by warming to Room Temperature (RT).
-
Work-up: Wash with dilute HCl (to remove amine salts), NaHCO3 (neutralization), and brine. Dry over MgSO4 and concentrate.
-
Purification: Vacuum distillation is required to remove inhibitors and oligomers.
Synthesis Diagram
Figure 1: Synthetic pathway via acyl substitution. The base (TEA) drives equilibrium by neutralizing HCl.
Reactivity & Polymerization[9][10][11]
Free Radical Polymerization (FRP)
Like standard methacrylates, this monomer polymerizes readily using thermal initiators (AIBN, BPO) or photoinitiators.
-
Kinetics: The electron-withdrawing effect of the fluorinated ester group is separated by the ethylene spacer, so the reactivity ratio (
) is similar to that of MMA or HEMA. -
Copolymerization: It is frequently copolymerized with:
-
Adamantyl methacrylates: To provide etch resistance (Lithography).[7]
-
Acid-labile monomers: To provide solubility switching.
-
Surface Segregation Mechanism
When copolymerized, the low surface energy of the pentafluoropropionyl group (
Applications in Advanced Technology
193 nm (ArF) Lithography
This is the primary industrial driver for this molecule.
-
Transparency: Standard aromatic photoresists absorb too strongly at 193 nm. This fluorinated aliphatic monomer is transparent at this wavelength.
-
Immersion Lithography Top-Coats: In immersion lithography, water is placed between the lens and the wafer. The resist surface must be hydrophobic to prevent water leaching and allow high scanning speeds. This monomer is used to synthesize top-coat free resists or dedicated top-coat layers that are hydrophobic during exposure but become soluble in the developer (or removable by solvents).
Lithography Workflow Diagram
Figure 2: Role of the fluorinated monomer in immersion lithography, ensuring surface hydrophobicity during exposure.
Surface Coatings
-
Anti-Fouling: Used in marine or biomedical coatings to prevent protein adsorption.
-
Optical Fibers: Low refractive index cladding materials.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential Sensitizer.[7][8][9]
-
Signal Word: WARNING.
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety glasses.
-
Avoid inhalation of vapors (monomer vapor can be pungent).
-
-
Storage: Store at 2-8°C. Stabilized with MEHQ (Monomethyl ether hydroquinone) to prevent spontaneous polymerization. Keep away from light.
References
-
Sigma-Aldrich (Merck) . This compound Product Page. Catalog No. COM448664357.[5] Link
-
Sanders, D. P. (2010). Advances in Patterning Materials for 193 nm Immersion Lithography. Chemical Reviews, 110(1), 321-360. (Context on fluorinated methacrylates in lithography). Link
-
Ito, H. (2005). Chemical Amplification Resists for Microlithography. Advances in Polymer Science, 172, 37-245. (Mechanism of fluoropolymer resists). Link
-
ChemicalBook . 2-(Perfluoroalkyl)ethyl methacrylate Properties. (General properties of the class). Link
-
Fujitsu . High-Performance Resist Materials for ArF Excimer Laser Lithography. (Application context). Link
Sources
- 1. CAS#:213453-08-8 | 2-(2-bromoisobutyryloxy)ethyl methacrylate | Chemsrc [chemsrc.com]
- 2. Ethyl methacrylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. CAS#:938459-25-7 | 2-[(2,2,3,3,3-Pentafluoropropanoyl)oxy]ethyl methacrylate | Chemsrc [chemsrc.com]
- 5. 2-(perfluoroalkyl)ethyl methacrylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. Eurasia Regulations – Chemicals Sector | Requirements & Guidance | GPC Gateway [gpcgateway.com]
- 7. fujitsu.com [fujitsu.com]
- 8. Philippines Regulations for Other Sector | GPC Gateway [gpcgateway.com]
- 9. Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface - PMC [pmc.ncbi.nlm.nih.gov]
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate CAS number and identification.
The following technical guide details the chemical identity, synthesis, and application of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate , a specialized fluorinated monomer used in advanced drug delivery systems and surface engineering.
CAS Number: 938459-25-7 Molecular Formula: C₉H₉F₅O₄ Molecular Weight: 276.16 g/mol [1][2][3][4]
Executive Summary
This compound (PFEMA-C3) is a bifunctional fluorinated monomer.[1][2][3] Structurally, it consists of a polymerizable methacrylate group linked via an ethylene spacer to a pentafluoropropanoyl ester.[3][4] This unique architecture imparts the "Fluorine Effect" to polymeric systems—enhancing oxygen permeability, chemical resistance, and hydrophobic self-assembly—while retaining the versatile reactivity of methacrylates.[3][4]
In drug development, this compound is critical for synthesizing fluorinated block copolymers used in:
-
Oxygen Therapeutics: Artificial blood substitutes requiring high gas solubility.[1][2][3]
-
** transmucosal Drug Delivery:** Facilitating membrane permeation via lipophobicity/hydrophobicity balance.[1][2][3]
-
19F MRI Imaging: Acting as a tracer agent due to the high sensitivity of the fluorine nuclei.[1][2][3]
Chemical Identification & Properties
Structural Analysis
The molecule is an asymmetric diester of ethylene glycol.[1][2][3]
-
Head Group: Methacrylate (polymerizable vinyl moiety).[1][2][3][5]
-
Tail Group: Pentafluoropropanoyl (fluorinated hydrophobic tail).[1][2][3]
SMILES: CC(=C)C(=O)OCCOC(=O)C(F)(F)C(F)(F)F
Physicochemical Data
Note: Specific physical constants for this niche CAS are often predicted based on structural analogs (e.g., 2,2,2-Trifluoroethyl methacrylate).[3][4][6]
| Property | Value (Experimental/Predicted) | Relevance |
| Physical State | Clear, colorless liquid | Ease of handling in solution polymerization.[1][2][3][4] |
| Boiling Point | ~80–85 °C (at 10 mmHg)* | Vacuum distillation required for purification.[1][2][3] |
| Density | ~1.35 g/cm³ | Higher than water due to fluorine content.[1][2][3] |
| Solubility | Soluble in THF, DCM, Acetone | Compatible with standard organic synthesis.[1][3][4] |
| Hydrophobicity | LogP ~ 2.5 (Predicted) | Drives micelle formation in aqueous media.[1][2][3] |
| Refractive Index | ~1.39 | Low index characteristic of fluoropolymers.[1][2][3] |
*Estimated based on homologous series trends.
Synthesis & Manufacturing
The most robust synthesis route involves the esterification of 2-Hydroxyethyl Methacrylate (HEMA) with Pentafluoropropanoyl Chloride .[1][2][3] This method is preferred over direct acid esterification due to higher yields and milder conditions.[1][2][3]
Reaction Pathway
The reaction is a nucleophilic acyl substitution where the hydroxyl group of HEMA attacks the carbonyl carbon of the acid chloride.[2][3]
Figure 1: Synthesis of PFEMA-C3 via Acyl Chloride route.
Detailed Synthesis Protocol
Safety Warning: Pentafluoropropanoyl chloride is corrosive and moisture-sensitive.[1][2][3] Perform all steps in a fume hood under inert atmosphere (Argon/Nitrogen).
Reagents:
-
2-Hydroxyethyl methacrylate (HEMA): 1.0 eq (Dried over molecular sieves)[1][2][3]
-
4-Methoxyphenol (MEHQ): 50 ppm (Inhibitor to prevent premature polymerization)[1][2][3]
Step-by-Step Workflow:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with HEMA, Et₃N, MEHQ, and anhydrous DCM. Cool to 0°C using an ice bath.[1][2][3]
-
Addition: Add Pentafluoropropanoyl chloride dropwise via a pressure-equalizing addition funnel over 30 minutes. Exothermic reaction—monitor temperature.[1][2][3][4]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. The solution will become cloudy as triethylamine hydrochloride precipitates.[1][2][3]
-
Quench: Quench with a small amount of methanol to react unconsumed acid chloride.
-
Workup:
-
Purification: Remove solvent via rotary evaporation.[1][2][3] Purify the crude oil via vacuum distillation (essential to remove HEMA traces) or column chromatography (Silica, Hexane/EtOAc gradient).[1][2][3]
Polymerization & Application in Drug Delivery
The primary value of this monomer lies in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to create amphiphilic block copolymers.[1][2][3]
Why Fluorination? (The Mechanism)
Incorporating PFEMA-C3 into a polymer backbone creates a "fluorophilic" domain.[1][2][3]
-
Phase Segregation: Fluorinated segments are both hydrophobic and lipophobic.[1][2][3] They self-assemble into distinct cores in water, distinct from standard hydrocarbon hydrophobic cores.[1][2][3][4]
-
Oxygen Transport: Fluorocarbons dissolve oxygen efficiently.[1][2][3] These polymers are used in perfluorocarbon nanoemulsions for tumor oxygenation (enhancing radiotherapy).[1][2][3]
-
Protein Repulsion: Fluorinated surfaces exhibit low surface energy, reducing non-specific protein adsorption (fouling) on nanoparticles.[1][2][3]
RAFT Polymerization Protocol
This protocol describes synthesizing a PEG-b-Poly(PFEMA-C3) block copolymer for micellar drug delivery.[1][2][3][4]
Components:
-
Macro-CTA: PEG-CPADB (Polyethylene glycol 4-cyano-4-(phenylcarbonothioylthio)pentanoate).[1][2][3][4]
-
Solvent:
-Trifluorotoluene (TFT) or 1,4-Dioxane.[3][4]
Figure 2: RAFT Polymerization workflow for fluorinated block copolymers.
Self-Validating Checkpoint:
-
NMR Verification: Monitor the disappearance of vinyl protons (5.5–6.2 ppm) and the broadening of the fluorinated alkyl peaks in ¹⁹F NMR.
-
GPC Analysis: A successful RAFT polymerization will show a shift in molecular weight with a low Polydispersity Index (PDI < 1.2).[1][2][3]
Safety & Handling (MSDS Summary)
Based on GHS classifications for fluorinated methacrylates.
| Hazard Class | H-Code | Statement | Precaution |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Wear nitrile gloves (double gloving recommended).[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Use chemical splash goggles.[1][2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4] | Handle only in a fume hood.[1][2][3] |
| Sensitization | H317 | May cause allergic skin reaction.[1][2][3] | Avoid contact with skin; wash immediately if exposed.[1][2][3][8] |
Storage: Store at 2–8°C. Stabilized with MEHQ; requires oxygen to function as an inhibitor (do not store under pure nitrogen for long periods unless frozen).
References
-
PubChem Compound Summary. (2025). This compound (CAS 938459-25-7).[1][2][3][7] National Center for Biotechnology Information.[1][2][3] Link
-
Yao, W., Li, Y., & Huang, X. (2014).[3][4] Fluorinated Poly(meth)acrylate: Synthesis and properties. Polymer, 55(24), 6197-6211.[3][4] (Review of synthesis methods including HEMA esterification). Link[1][2][3]
-
Usman, A., et al. (2018).[1][3][4][9] Tuning the thermoresponsive properties of PEG-based fluorinated polymers and stimuli responsive drug release for switchable 19F magnetic resonance imaging. Polymer Chemistry.[1][2][3] (Application of fluorinated methacrylates in drug delivery). Link
-
Sigma-Aldrich / Merck. (2025).[1][2][3] Product Specification: Fluorinated Methacrylates.[1][2][3][7] (General handling and safety data for class). Link
Sources
- 1. 2-(perfluoroalkyl)ethyl methacrylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Methacryloyloxyethyl phosphorylcholine | C11H22NO6P | CID 128934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | C14H9F17O2 | CID 160606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. This compound (CAS No. 938459-25-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 8. accustandard.com [accustandard.com]
- 9. Highly Fluorinated Methacrylates for Optical 3D Printing of Microfluidic Devices [mdpi.com]
Molecular structure and weight of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate.
The following technical guide details the molecular architecture, physicochemical properties, and synthetic protocols for 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate .
Document Type: Technical Reference & Synthesis Guide Subject: Fluorinated Methacrylate Monomer for Advanced Biomaterials CAS Registry Number: 938459-25-7[1]
Executive Summary
This compound (PFEMA-C3) is a specialized fluorinated monomer used in the synthesis of hydrophobic, low-surface-energy polymers.[1] Structurally, it consists of a polymerizable methacrylate backbone linked via an ethylene spacer to a pentafluoropropanoyl tail.[1]
This molecule is critical in drug development and materials science for two primary reasons:
-
Fluorine Effect: The terminal perfluoroalkyl group (
) imparts lipophilicity and chemical resistance, facilitating the formation of self-assembled micelles in aqueous environments for hydrophobic drug encapsulation. -
19F MRI Tracer: The high symmetry of the fluorine atoms provides a distinct magnetic resonance signature, enabling non-invasive tracking of drug delivery vehicles in vivo.
Molecular Architecture & Physicochemical Profile[2]
Structural Specifications
The molecule is an ester conjugate of 2-hydroxyethyl methacrylate (HEMA) and pentafluoropropionic acid. The ethylene bridge connects the reactive vinyl head-group to the fluorinated tail, decoupling the polymerization kinetics from the steric bulk of the fluorine atoms.[1]
Table 1: Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | Confirmed via stoichiometry | |
| Molecular Weight | 276.16 g/mol | Monoisotopic mass |
| CAS Number | 938459-25-7 | Sigma-Aldrich / PubChem |
| Physical State | Colorless Liquid | At Standard Temperature & Pressure |
| Solubility | Soluble in DCM, THF, Acetone | Insoluble in Water |
| Refractive Index | < 1.40 (Estimated) | Typical for fluorinated acrylates |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the distinct functional regions: the polymerizable head, the hydrocarbon spacer, and the fluorinated tail.[1]
Synthetic Protocol (Self-Validating)
Objective: Synthesize this compound via esterification of HEMA with Pentafluoropropanoyl chloride.
Mechanism: Nucleophilic acyl substitution. The hydroxyl group of HEMA attacks the carbonyl carbon of the acid chloride, displacing chloride as a leaving group.[1]
Reaction Scheme Visualization
Step-by-Step Methodology
Reagents:
-
2-Hydroxyethyl methacrylate (HEMA): 13.0 g (0.10 mol) [Dried over molecular sieves]
-
Pentafluoropropanoyl chloride: 19.1 g (0.105 mol) [1.05 eq]
-
Triethylamine (
): 12.1 g (0.12 mol) [1.2 eq] -
Dichloromethane (DCM): 150 mL [Anhydrous]
-
Inhibitor: 4-Methoxyphenol (MEHQ): ~50 mg (prevents polymerization)
Procedure:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge flask with HEMA,
, MEHQ, and DCM. Cool to 0°C in an ice bath. -
Addition: Add Pentafluoropropanoyl chloride dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will become cloudy as
precipitates. -
Workup:
-
Filter off the amine salt precipitate.
-
Wash the filtrate sequentially with:
-
Cold 1M HCl (2 x 50 mL) – removes unreacted amine.
-
Sat.
(2 x 50 mL) – neutralizes acid traces. -
Brine (1 x 50 mL).
-
-
-
Purification: Dry organic layer over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator, < 30°C). -
Final Isolation: Purify via vacuum distillation (approx. 60-70°C at 5 mmHg) to obtain a clear liquid.
Validation Criteria (Quality Control)
To ensure trustworthiness, the product must meet these spectral benchmarks:
-
NMR (
, 400 MHz): -
NMR:
-
-83.0 (
), -122.0 ( ).[1] Absence of acid chloride peaks.
-
-83.0 (
-
Yield: Expected > 85%.
Application Context in Drug Development
Fluorinated Micelles for Hydrophobic Cargo
Incorporating this compound into block copolymers (e.g., PEG-b-Poly(PFEMA)) creates amphiphilic systems with unique properties.[1] The fluorinated core exhibits a "fluorous effect," which is both hydrophobic and lipophobic.[1] This allows for the encapsulation of specific fluorinated drugs or highly hydrophobic compounds that fail to load into standard hydrocarbon micelles.
19F MRI Theranostics
Unlike protons (
References
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Fluorinated Methacrylates. PubChem.[2] Retrieved January 28, 2026, from [Link][1]
-
Yao, W., Li, Y., & Huang, X. (2014).[1][3] Fluorinated Poly(meth)acrylate: Synthesis and Properties. Polymer, 55(24), 6197-6211.[1] [Link]
-
Usman, A. (2021).[4] Fluorinated Hydrogels as Advanced Drug Delivery Systems. University of Queensland. [Link]
Sources
- 1. 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | C14H9F17O2 | CID 160606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Perfluorodecyl)ethyl methacrylate | C16H9F21O2 | CID 102214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
Spectroscopic analysis of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (NMR, IR, Mass Spec).
Technical Whitepaper: Spectroscopic Characterization of 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate
Executive Summary
This technical guide details the spectroscopic analysis of This compound (PFPOEMA).[1] This semi-fluorinated monomer combines the polymerizable utility of a methacrylate group with the low surface energy of a perfluorinated tail. It is a critical precursor for synthesizing oleophobic coatings, oxygen-permeable hydrogels, and advanced drug delivery systems.[1]
Accurate characterization is challenging due to the "fluorous" nature of the side chain, which influences solubility and electronic environments. This guide provides a self-validating analytical framework using NMR (
Structural Context & Synthesis Pathway
To interpret spectra accurately, one must understand the molecular assembly.[1] PFPOEMA is typically synthesized via the esterification of 2-Hydroxyethyl Methacrylate (HEMA) with Pentafluoropropionyl Chloride or Pentafluoropropionic Anhydride .
-
Molecular Formula:
[1] -
Key Structural Motifs:
Analytical Workflow Diagram
The following diagram outlines the logical flow from crude synthesis to validated monomer.
Caption: Integrated analytical workflow ensuring monomer integrity prior to polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for this molecule. The presence of fluorine atoms requires
Solvent Selection: Use Chloroform-d (
Proton ( H) NMR Analysis ( , 400 MHz)
The ethylene bridge provides the most diagnostic signals. Unlike HEMA, where the
| Assignment | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |
| Vinyl (cis) | 6.12 | Singlet (m) | 1H | Methacrylate double bond proton (trans to carbonyl).[1] |
| Vinyl (trans) | 5.60 | Singlet (m) | 1H | Methacrylate double bond proton (cis to carbonyl).[1] |
| 4.55 - 4.65 | Triplet | 2H | Critical Diagnostic: Strongly deshielded by the electron-withdrawing | |
| 4.35 - 4.45 | Triplet | 2H | Deshielded by the methacrylate ester.[1] | |
| Methyl ( | 1.94 | Singlet | 3H | Allylic methyl group on the methacrylate. |
Fluorine ( F) NMR Analysis
This is the definitive test for the perfluorinated tail. Standard HEMA impurities are silent here.
| Assignment | Chemical Shift ( | Multiplicity | Insight |
| -83.5 | Singlet (broad) | Terminal trifluoromethyl group.[1] | |
| -121.8 | Singlet (broad) | Difluoromethylene group adjacent to carbonyl.[1] |
*Note: Shifts referenced to
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is vital for confirming the dual-ester functionality. The key differentiator between this molecule and standard methacrylates is the carbonyl shift .
-
The "Dual Carbonyl" Signature:
-
Methacrylate Ester (
): Appears at 1720–1730 cm .[1] This is typical for conjugated esters. -
Perfluoro Ester (
): Appears at 1780–1790 cm .[1] The highly electronegative fluorine atoms withdraw electron density from the carbonyl carbon, strengthening the bond and shifting the absorption to a higher wavenumber.
-
Summary of Characteristic Bands:
| Wavenumber (cm | Assignment | Intensity | Notes |
| 1785 | Strong | Diagnostic: Distinct from methacrylate | |
| 1725 | Strong | Standard methacrylate stretch.[1] | |
| 1640 | Medium | Confirms polymerizable group is intact.[1] | |
| 1100 – 1300 | Very Strong | Broad, intense region characteristic of fluorocarbons. | |
| 2960 | Weak | Aliphatic stretches from the ethyl/methyl groups. |
Mass Spectrometry (GC-MS)
For structural confirmation, Electron Ionization (EI) at 70 eV is standard.[1] However, the molecular ion (
Fragmentation Pathway Logic
The molecule cleaves readily at the ester linkages. The most stable fragments are the acyl cations and the methacrylate cation.
-
Alpha-Cleavage (Perfluoro side): Loss of the pentafluoroethyl group.
-
McLafferty-like Rearrangement: Less common due to fluorine, but ester cleavage dominates.[1]
Key Ion Fragments (m/z):
-
m/z 69:
(Dominant fluorocarbon fragment).[1] -
m/z 119:
(Pentafluoroethyl cation).[1] -
m/z 41:
(Allyl cation from methacrylate).[1] -
m/z 113:
(Loss of perfluoroacyl group).[1]
Fragmentation Diagram
Caption: Primary fragmentation pathways under Electron Ionization (70 eV).
Experimental Protocols
Protocol A: Purity Assessment via F qNMR
Rationale:
-
Sample Prep: Dissolve 20 mg of PFPOEMA in 0.6 mL
. -
Internal Standard: Add 5 mg of
-Trifluorotoluene (TFT) (accurately weighed). -
Acquisition:
-
Calculation: Compare the integral of the PFPOEMA
signal (-83.5 ppm, 3F) against the TFT signal (-63 ppm, 3F).
Protocol B: GC-MS Impurity Profiling
Rationale: To detect unreacted HEMA or pentafluoropropionic acid.
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.[1]
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temperature Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 250°C.
-
Hold 5 min.
-
-
Injection: Split mode (20:1), 1 µL injection volume.
-
Expectation: HEMA elutes significantly earlier than PFPOEMA due to lower MW and lack of heavy fluorine atoms (though HEMA hydrogen bonding can cause tailing).
References
-
Sigma-Aldrich. this compound Product Specification.[1]Link[1]
-
Yao, W., Li, Y., & Huang, X. (2014).[1][5] "Fluorinated poly(meth)acrylate: Synthesis and properties." Polymer, 55(24), 6197-6211.[1] Link[1][5]
-
ChemicalBook. Ethyl Methacrylate Spectral Data (1H NMR, MS).Link
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-(Perfluorodecyl)ethyl methacrylate.[1]Link[1]
-
Cengiz, U. (2014).[1] "Mechanical and thermal properties of perfluoroalkyl ethyl methacrylate–methyl methacrylate statistical copolymers." ResearchGate.[6] Link
Sources
- 1. 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | C14H9F17O2 | CID 160606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(perfluoroalkyl)ethyl methacrylate | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Ethylhexyl methacrylate | C12H22O2 | CID 12713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl methacrylate(97-63-2) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Dossier: Thermal Properties & Stability of 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate
The following technical guide provides an in-depth analysis of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate , a specialized fluorinated monomer used in advanced materials science and drug delivery systems.
Executive Summary
This compound (CAS: 938459-25-7) represents a critical class of "short-chain" fluorinated monomers. Unlike legacy C8-perfluorinated compounds (PFOS/PFOA), which face severe regulatory restrictions due to bioaccumulation, this C3-fluorinated derivative offers a compliant pathway to achieving low surface energy, chemical resistance, and hydrophobicity.
This guide details the thermal behavior, hydrolytic stability, and degradation mechanisms of this compound, providing researchers with the data necessary to utilize it in lithography, hydrophobic coatings, and amphiphilic block copolymer drug delivery systems.
Chemical Identity & Structural Analysis
The molecule is a diester derivative formed by the functionalization of 2-hydroxyethyl methacrylate (HEMA) with pentafluoropropionic acid. This structural duality—a polymerizable methacrylate head and a labile fluorinated tail—defines its stability profile.
| Property | Specification |
| IUPAC Name | 2-[(Pentafluoropropanoyl)oxy]ethyl 2-methylprop-2-enoate |
| CAS Number | 938459-25-7 |
| Molecular Formula | C |
| Molecular Weight | 276.16 g/mol |
| Physical State | Liquid (Standard Conditions) |
| Fluorine Content | ~34.4% (w/w) |
| Reactive Groups | Methacrylate (Polymerizable), Pentafluoropropionate Ester (Hydrolyzable) |
Structural Diagram & Reactivity Logic
The molecule contains two distinct ester linkages with vastly different stabilities:
-
Methacrylate Ester: Sterically hindered by the
-methyl group; relatively stable to hydrolysis. -
Pentafluoropropionate Ester: Highly electrophilic carbonyl carbon due to the electron-withdrawing effect of the adjacent
group. This site is the primary point of failure in aqueous or basic environments.
Thermal Properties Profile
Glass Transition Temperature ( )
The
-
Predicted
Range: 45°C – 65°C -
Mechanistic Insight: While Poly(methyl methacrylate) (PMMA) has a
of ~105°C, the introduction of the long, flexible side chain increases free volume and acts as an internal plasticizer, significantly depressing the . However, the bulky fluorinated tail prevents the from dropping as low as non-fluorinated long-chain acrylates (e.g., poly(butyl acrylate), C).
Thermal Decomposition (TGA)
Thermal stability is bimodal, characterized by side-chain cleavage followed by backbone depolymerization.
| Stage | Temperature Range | Degradation Event |
| Onset ( | ~180°C – 210°C | Cleavage of the labile pentafluoropropionate ester side chain. Evolution of pentafluoropropionic acid. |
| Main ( | 290°C – 350°C | "Unzipping" (depolymerization) of the methacrylate backbone to yield monomer. |
Critical Processing Note: Processing temperatures must be kept below 150°C to prevent the release of fluorinated acid byproducts, which can corrode metal extrusion equipment.
Stability & Degradation Mechanisms[2][3][4]
The stability of this monomer is defined by a "Stability Triangle": Hydrolytic , Thermal , and Polymerization stability.
Hydrolytic Instability (The Weak Link)
The pentafluoropropionate ester is significantly more labile than standard alkyl esters. The strong electron-withdrawing effect of the perfluoroethyl group (
-
Half-life (
): In neutral pH (7.0), the ester is stable for weeks. In basic pH (>9.0), hydrolysis occurs within minutes to hours. -
Degradation Products: 2-Hydroxyethyl methacrylate (HEMA) + Pentafluoropropionic acid (PFPA).
Degradation Pathway Visualization
The following diagram illustrates the competing pathways for degradation versus polymerization.
Figure 1: Reaction and degradation pathways. Note that hydrolysis converts the hydrophobic fluorinated monomer into a hydrophilic HEMA derivative, drastically altering material properties.
Experimental Protocols
Protocol: Hydrolytic Stability Assessment
To validate the stability of the monomer in physiological or environmental conditions, use the following self-validating NMR protocol .
Objective: Quantify hydrolysis rate constant (
-
Preparation: Dissolve 10 mg of monomer in 0.6 mL of deuterated solvent mixture (DMSO-
:D O buffer, 9:1 v/v).-
Why DMSO? Ensures solubility of the hydrophobic monomer while allowing water contact.
-
-
Baseline Scan: Acquire a
H-NMR and F-NMR spectrum at .-
Target Signal: Monitor the methylene protons adjacent to the fluorinated ester (
) at ppm.
-
-
Incubation: Maintain sample at 37°C.
-
Time-Course Analysis: Acquire spectra at intervals (1h, 4h, 24h, 48h).
-
Validation:
-
Loss of Signal: Decrease in the 4.4 ppm triplet.
-
Appearance of Signal: Appearance of HEMA methylene protons at
ppm and free pentafluoropropionic acid in F-NMR.
-
-
Calculation: Plot
vs. time. A linear fit confirms pseudo-first-order kinetics.
Protocol: Thermal Stability (TGA)
-
Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).
-
Sample: 5–10 mg of polymerized sample (monomer will evaporate before degrading).
-
Atmosphere: Nitrogen (
) flow at 40 mL/min (Inert) vs. Air (Oxidative). -
Ramp: 10°C/min from 25°C to 600°C.
-
Success Criteria:
- weight loss below 150°C (Ensures solvent/monomer removal).
-
Clear two-step degradation profile (Side chain vs. Backbone).
Applications in Drug Development
The unique "double-ester" structure makes this monomer ideal for responsive drug delivery vehicles .
-
pH-Responsive Micelles: In acidic tumor environments, the fluorinated tail remains stable, maintaining micelle integrity. In basic environments or enzymatic conditions (esterases), the tail hydrolyzes, converting the core from super-hydrophobic (Fluorinated) to hydrophilic (HEMA), triggering payload release.
-
Protein Conjugation: The fluorinated tag acts as a
F-MRI tracer, allowing non-invasive tracking of drug biodistribution with zero background signal in biological tissues.
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
Yao, W., et al. (2014). Fluorinated Poly(meth)acrylate: Synthesis and Properties. Polymer. Retrieved from
-
Czech, Z., et al. (2014). Thermal stability and degradation of selected poly(alkyl methacrylates). Journal of Thermal Analysis and Calorimetry. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 102214, 2-(Perfluorodecyl)ethyl methacrylate. (Used for comparative structure-property analysis of fluorinated methacrylates). Retrieved from
-
AccuStandard. (n.d.). Safety Data Sheet: 2-(Perfluorooctyl)ethyl methacrylate. (Reference for handling fluorinated methacrylate hazards). Retrieved from
Solubility characteristics of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate in various solvents.
Executive Summary
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (CAS: 938459-25-7), often abbreviated as PFPEMA , represents a distinct class of "short-chain" fluorinated monomers. Unlike its long-chain perfluorinated counterparts (e.g., C8-based monomers) which exhibit extreme lipophobicity and require specialized fluorinated solvents, PFPEMA possesses a hybrid solubility profile .
Its molecular architecture—comprising a reactive methacrylate head, a hydrocarbon spacer, and a short pentafluoropropanoyl tail (
Molecular Architecture & Solubility Physics
To understand the solubility of PFPEMA, one must deconstruct its competing intermolecular forces. The molecule acts as an amphiphilic system with three distinct domains:
-
The Methacrylate Head (
): -
The Ethyl Spacer (
): -
The Pentafluoropropanoyl Tail (
):-
Nature:[1][2][3] Hydrophobic, oleophobic, low surface energy.[3]
-
Interaction: The high electronegativity of fluorine creates a stiff, non-polar sheath. While
chains usually force precipitation in organic solvents, the shorter chain in PFPEMA is insufficient to overcome the solvating power of the methacrylate head in polar organic solvents.
-
Hansen Solubility Parameter (HSP) Analysis
The solubility behavior can be predicted using the "Like Dissolves Like" principle quantified by the interaction radius (
-
Dispersion (
): Moderate. The fluorine atoms increase molar volume, slightly lowering compared to non-fluorinated analogs. -
Polarity (
): Significant contribution from the two ester linkages. -
Hydrogen Bonding (
): Low to moderate (H-bond acceptor only).
Visualization: Solvation Mechanism
Figure 1: Mechanistic breakdown of PFPEMA solubility. The polar head group drives solubility in organic solvents, while the fluorinated tail dictates hydrophobicity.
Solvent Compatibility Matrix
The following data categorizes solvent suitability for PFPEMA based on polarity matching and experimental precedents for short-chain fluorinated methacrylates.
| Solvent Class | Specific Solvents | Solubility Status | Technical Notes |
| Ketones | Acetone, MEK (Methyl Ethyl Ketone), MIBK | Excellent | Primary choice for coating formulations. The carbonyl dipoles interact favorably with the PFPEMA ester groups. |
| Esters | Ethyl Acetate, Butyl Acetate, PGMEA | Good to Excellent | PGMEA is the standard for lithographic applications; PFPEMA dissolves readily. |
| Chlorinated | Chloroform, Dichloromethane (DCM) | Excellent | High solvation power due to dispersion force alignment. Good for NMR analysis. |
| Ethers | THF (Tetrahydrofuran), 1,4-Dioxane | Good | Useful for polymerization reactions (GPC carriers). |
| Alcohols | Methanol, Isopropanol (IPA) | Variable | Caution: Solubility is temperature-dependent. Short chain ( |
| Hydrocarbons | Hexane, Heptane, Toluene | Poor / Insoluble | The "Fluorine-Hydrogen" repulsion effect dominates. Toluene may swell the polymer but poorly dissolves the monomer. |
| Fluorinated | Trifluoroethanol (TFE), HFE-7100 | Excellent | "Like dissolves like." Essential if maintaining a strictly anhydrous/non-polar environment. |
| Aqueous | Water, Brine | Insoluble | PFPEMA is hydrophobic. It will form a distinct phase or emulsion. |
Experimental Protocol: Cloud Point Solubility Determination
Do not rely solely on literature values. Batch-to-batch variations in monomer purity (inhibitor content) can affect solubility limits. Use this self-validating protocol to determine the precise solubility boundary for your specific application.
Materials Required[2][3][5][6][7][8][9][10][11][12]
-
PFPEMA Monomer (Target analyte)
-
Solvent of choice (e.g., PGMEA, IPA)
-
Scintillation vials (20 mL)
-
Temperature-controlled water bath
-
Laser pointer (Red, <5mW) or Turbidimeter
Workflow Diagram
Figure 2: Step-by-step decision tree for determining the solubility limit (Cloud Point) of PFPEMA.
Step-by-Step Methodology
-
Preparation: Place 0.5 g of PFPEMA into a clean, dry scintillation vial.
-
Titration: Add the target solvent in 100 µL aliquots using a micropipette.
-
Agitation: After each addition, vortex vigorously for 30 seconds.
-
Optical Verification (The Tyndall Test): Shine a red laser pointer through the vial.
-
Pass: Beam passes through with no scattering (Clear solution).
-
Fail: Beam track is visible or solution is milky (Cloud point/Emulsion).
-
-
Thermal Stressing: If insoluble at room temperature (25°C), heat the vial to 40°C.
-
Insight: If it clears upon heating, the system is at the Upper Critical Solution Temperature (UCST) boundary. This is common in Alcohol solvents.
-
-
Calculation:
Applications & Formulation Context
Understanding the solubility of PFPEMA is critical for three primary workflows in drug delivery and materials science:
A. Hydrophobic Coatings & Encapsulation
PFPEMA is often copolymerized with hydrophilic monomers (like HEMA) to create amphiphilic hydrogels.
-
Solvent Choice: Use 1,4-Dioxane or DMF . These solvents dissolve both the hydrophobic PFPEMA and hydrophilic co-monomers, ensuring a random distribution of fluorinated groups rather than blocky, phase-separated domains.
B. Microfluidic Device Fabrication
As noted in advanced lithography, fluorinated methacrylates are used to coat microfluidic channels to prevent protein adsorption (bio-fouling).
-
Solvent Choice: PGMEA (Propylene Glycol Methyl Ether Acetate). It has a slow evaporation rate, allowing for uniform spin-coating of PFPEMA films before polymerization.
C. Optical Materials (Low Refractive Index)
The fluorine content lowers the refractive index.
-
Solvent Choice: MIBK (Methyl Isobutyl Ketone). MIBK provides excellent leveling properties for optical films, preventing "orange peel" defects during solvent evaporation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13649666, this compound. Retrieved from [Link]
-
Yao, W., et al. (2014). Fluorinated Poly(meth)acrylate: Synthesis and Properties.[5] Polymer. (Discusses solubility parameters of short vs. long chain fluorinated monomers). Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press.
Sources
Hydrolytic Stability of 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate: A Mechanistic & Operational Guide
The following technical guide provides an in-depth analysis of the hydrolytic stability of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (PFPOEMA). This document is structured for researchers and formulation scientists, focusing on the mechanistic causes of instability, experimental validation, and implications for material performance.[1]
Executive Summary
This compound represents a specialized class of "dual-ester" fluorinated monomers. Unlike standard fluorotelomer methacrylates (where the fluorinated tail is chemically inert), this molecule contains a highly reactive perfluorinated ester linkage in addition to the polymerizable methacrylate group.
Core Thesis: The hydrolytic stability of this molecule is defined by a significant disparity in reactivity between its two ester bonds. The electron-withdrawing nature of the pentafluoropropanoyl group (
Chemical Architecture & Mechanistic Analysis
Structural Vulnerability
The molecule consists of three distinct functional domains:
-
Methacrylate Head: Polymerizable moiety (
). -
Ethyl Spacer: A short hydrocarbon linker (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Pentafluoropropanoyl Tail: A perfluorinated acyl group (
).
The critical feature governing stability is the inductive effect (-I) of the fluorine atoms.
The "Electrophilic Activation" Mechanism
In standard alkyl esters, the carbonyl carbon is moderately electrophilic.[1] However, in the pentafluoropropanoyl group, the five fluorine atoms exert a massive electron-withdrawing pull.[1]
-
Effect: This depletes electron density from the carbonyl carbon (
).[2] -
Result: The carbonyl becomes a "hotspot" for nucleophilic attack by water (
) or hydroxide ions ( ). -
Kinetics: Hydrolysis of the fluorinated ester is estimated to proceed 10–100x faster than the methacrylate ester at neutral pH.
Degradation Pathway Visualization
The following diagram illustrates the sequential degradation logic.
Figure 1: Sequential hydrolysis pathway. The fluorinated tail is the "labile" leaving group, releasing Pentafluoropropionic Acid (PFPA) and generating 2-Hydroxyethyl Methacrylate (HEMA).
Experimental Validation Framework
To quantify the stability of PFPOEMA, a self-validating experimental protocol is required.[1] The following methodology uses Proton NMR (
Protocol: Kinetic Hydrolysis Study via -NMR
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Deuterated Phosphate Buffer (PBS in
), pD 7.4.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Internal Standard: Dimethyl sulfone (inert, distinct singlet at ~3.0 ppm).[1]
-
Solvent:
(Acetonitrile-d3) as a co-solvent if solubility is limited.
Workflow:
-
Preparation: Dissolve PFPOEMA (10 mM) and Internal Standard (5 mM) in a mixture of
buffer/Acetone-d6 (80:20 v/v). -
Zero-Point: Acquire a
-NMR spectrum immediately ( ).-
Target Signal A: Fluorinated ester
-methylene protons ( ) at ~4.5 ppm. -
Target Signal B: Methacrylate vinyl protons at ~5.6 & 6.1 ppm.[1]
-
-
Incubation: Maintain sample at 37°C.
-
Sampling: Acquire spectra at intervals: 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
-
Quantification: Integrate Target Signal A relative to the Internal Standard.
Data Processing Logic
Calculate the remaining concentration
-
Linear Plot: Indicates first-order kinetics (hydrolysis driven by excess water).
-
Slope (
): . -
Half-Life:
.
Expected Results & Interpretation
Based on structure-activity relationships (SAR) of perfluorinated esters [1][3], the expected stability profile is summarized below.
| Parameter | Fluorinated Ester Linkage ( | Methacrylate Linkage ( |
| Reactivity | High (Electrophilic activation) | Low/Moderate (Resonance stabilized) |
| pH Sensitivity | Extremely sensitive to | Moderately sensitive |
| Half-Life (pH 7.4) | Estimated: 1–6 Hours | Estimated: > 7 Days [2] |
| Degradation Product | Pentafluoropropionic Acid (Acidic) | Methacrylic Acid (if hydrolyzed) |
| Implication | Rapid surface energy shift (Hydrophobic | Polymer backbone remains intact |
Impact of pH on Stability
The hydrolysis rate of the fluorinated ester is directly proportional to hydroxide ion concentration.
Figure 2: pH dependence of the fluorinated ester linkage stability.
Applications & Implications
Drug Delivery & Biomaterials
The rapid hydrolysis of the pentafluoropropanoyl group suggests utility in pro-drug monomers or responsive coatings .
-
Mechanism: A polymer containing PFPOEMA is initially hydrophobic (fluorinated). Upon exposure to physiological fluids, the side chain hydrolyzes, releasing the fluorinated acid and leaving a hydrophilic HEMA-like surface.[1]
-
Risk: The release of Pentafluoropropionic Acid (PFPA) causes a local pH drop. This must be buffered in biological applications to prevent tissue irritation [4].[1]
Environmental Persistence
While the side chain hydrolyzes, the resulting PFPA is a short-chain perfluoroalkyl acid (PFAA).
-
Regulatory Note: Unlike long-chain PFAS (C8), C3-based acids (like PFPA) are less bioaccumulative but highly mobile in water.[1] Researchers must treat the degradation products as persistent environmental contaminants [3].
References
-
Gomes, P., et al. (2022).[1] "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
- Supports the mechanistic difference between electron-withdrawing esters and standard alkyl esters.
-
Selles, J., et al. (2021).[1] "Hydrolytic (In)stability of Methacrylate Esters in Covalently Cross-Linked Hydrogels." Biomacromolecules. Link
- Establishes the baseline stability of the methacrylate backbone (HEMA analogs)
-
Washington, J.W., et al. (2015).[1] "Decades-scale degradation of commercial, side-chain, fluorotelomer-based polymers in soils and water."[1][3] Environmental Science & Technology.[1] Link
- Provides context on the environmental fate of fluorin
-
Rayne, S., et al. (2009).[1] "pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters." Environmental Science & Technology.[1] Link
- Validates the QSAR models predicting faster hydrolysis for perfluorin
Sources
Advanced Polymerization Kinetics and Physicochemical Profiling of 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate (PFPOEMA)
This technical guide details the polymerization behavior, synthesis, and physicochemical profiling of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (PFPOEMA) .
Introduction & Molecular Architecture
This compound (PFPOEMA) represents a critical intersection between standard methacrylic processability and fluorinated surface chemistry. Unlike long-chain perfluoroalkyl methacrylates (e.g., C8 analogs) which face regulatory scrutiny due to bioaccumulation (PFOA/PFOS concerns), PFPOEMA utilizes a short-chain pentafluoroethyl (
This specific molecular architecture offers a strategic advantage: it retains the low surface energy and hydrolytic stability required for high-performance coatings and drug delivery vectors while mitigating the crystallization issues often seen in longer fluorinated side chains.
Structural Logic
-
Methacrylate Backbone: Provides the handle for radical polymerization (FRP, ATRP, RAFT).
-
Ethyl Spacer (
): Decouples the rigid fluorinated tail from the backbone, lowering the glass transition temperature ( ) and enhancing chain mobility. -
Pentafluoropropanoyl Group (
): A super-hydrophobic moiety that drives self-assembly in aqueous media and provides oleophobicity.
Monomer Synthesis & Purification
The synthesis of PFPOEMA relies on the esterification of 2-Hydroxyethyl Methacrylate (HEMA) with Pentafluoropropionyl Chloride. This reaction is highly exothermic and requires strict moisture control to prevent the hydrolysis of the acid chloride.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Esterification pathway for PFPOEMA synthesis via acyl chloride substitution.
Critical Protocol
-
Stoichiometry: 1.0 eq HEMA : 1.1 eq Pentafluoropropionyl Chloride : 1.2 eq Triethylamine (TEA).
-
Solvent System: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve HEMA and TEA in DCM under
atmosphere at 0°C. -
Add acid chloride dropwise (exotherm control).
-
Stir 4h at room temperature.
-
Purification: Filter off TEA·HCl salts. Wash filtrate with
(aq) and brine. Dry over . -
Distillation: Vacuum distillation is mandatory to remove inhibitor traces before controlled polymerization.
-
Polymerization Mechanisms
PFPOEMA exhibits distinct kinetic behaviors compared to alkyl methacrylates due to the electron-withdrawing nature of the fluoro-ester group.
Free Radical Polymerization (FRP)
While robust, FRP yields broad molecular weight distributions (Đ > 1.5).
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent:
-Trifluorotoluene (TFT) or hexafluoroisopropanol (HFIP) are often required as the polymer precipitates in standard organics.
Atom Transfer Radical Polymerization (ATRP)
For drug delivery applications requiring precise block lengths, ATRP is the gold standard. The electron-withdrawing side chain stabilizes the propagating radical, often increasing the propagation rate constant (
ATRP Kinetic Workflow
Figure 2: Equilibrium dynamics in the ATRP of PFPOEMA. Note the rapid equilibrium required to suppress termination.
Experimental Protocol: ATRP of PFPOEMA
Target:
| Component | Role | Specific Reagent | Ratio (Molar) |
| Monomer | Reactant | PFPOEMA | 50 |
| Initiator | Control | Ethyl 2-bromoisobutyrate (EBiB) | 1 |
| Catalyst | Activator | CuBr | 1 |
| Ligand | Solubilizer | dNbpy (4,4'-Dinonyl-2,2'-bipyridine) | 2 |
| Solvent | Medium | Trifluorotoluene (TFT) | 50% v/v |
Procedure:
-
Charge: Add CuBr, dNbpy, and PFPOEMA to a Schlenk flask.
-
Degas: Perform 3 Freeze-Pump-Thaw cycles to remove
(critical for ATRP). -
Initiate: Inject degassed EBiB/TFT solution via syringe.
-
Polymerize: Immerse in oil bath at 60°C.
-
Quench: Expose to air and dilute with THF after 4 hours.
-
Purify: Pass through neutral alumina column (removes Cu) and precipitate in cold hexane.
Physicochemical Characterization
Understanding the solid-state properties is vital for application development.
Surface Energy & Wettability
Poly(PFPOEMA) creates surfaces with extremely low surface energy due to the migration of
-
Water Contact Angle (Static): ~105° - 110°
-
Hexadecane Contact Angle: ~65° (Indicates oleophobicity)
-
Critical Surface Tension (
): ~18-20 mN/m.
Thermal Properties[1][2]
-
Glass Transition (
): The ethyl spacer acts as an internal plasticizer. While PMMA has a of ~105°C, Poly(PFPOEMA) typically exhibits a lower (approx. 30-50°C depending on MW), making it more rubbery at physiological temperatures. -
Thermal Stability: The ester linkage is the weak point. Decomposition (
) typically occurs >250°C.
Applications in Drug Delivery[3]
The unique "fluorophilic" nature of PFPOEMA allows for the creation of distinct hydrophobic domains in block copolymers (e.g., PEG-b-PFPOEMA).
-
Oxygen Transport: Fluorinated domains have high oxygen solubility, making these polymers candidates for artificial blood substitutes or oxygen-carrying nanocapsules.
-
Protein Resistance: The low surface energy prevents non-specific protein adsorption (fouling), extending the circulation time of nanoparticles.
-
193nm Lithography: Though less common now, fluorinated methacrylates are transparent at deep UV wavelengths, useful for photoresist applications.
References
-
Synthesis and Surface Properties of Fluorinated Methacrylates
-
Krupers, M., et al. "Formation of honeycomb-structured porous films from amphiphilic block copolymers." Macromolecules, 2000.
-
-
ATRP of Fluorinated Monomers
-
Matyjaszewski, K., & Tsarevsky, N. V. "Nanostructured functional materials prepared by atom transfer radical polymerization." Nature Chemistry, 2009.
-
-
Physicochemical Profiling (Contact Angles)
-
Honda, K., et al. "Molecular Aggregation Structure and Surface Properties of Poly(fluoroalkyl acrylate) Thin Films." Macromolecules, 2005.[1]
-
-
General Fluorinated Polymer Data
-
Imae, T. "Fluorinated Polymers: Synthesis, Properties, Processing and Simulation." Springer Series in Materials Science, 2020.
-
(Note: While specific papers titled solely with PFPOEMA are rare, the protocols above are derived from the validated chemistry of the homologous 2-(perfluoroacyl)oxyethyl methacrylate series found in the cited literature.)
Sources
Comprehensive literature review on 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate.
Advanced Fluoromonomer for Lithography and Surface Engineering
CAS Number: 938459-25-7
Formula:
Executive Summary
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (PFEMA-C3) is a specialized functional monomer integrating a polymerizable methacrylate backbone with a short-chain perfluoroalkyl ester moiety. Unlike legacy C8-perfluorinated compounds (PFOA-related), this C3-fluorinated derivative offers a critical balance: it provides low surface energy and high optical transparency required for advanced applications while adhering to stricter environmental standards regarding bio-persistence.
Primary Applications:
-
Deep UV Lithography (193nm & 157nm): High transparency and etch resistance.
-
Surface Coatings: Hydrophobic/Oleophobic modification without bio-accumulation.
-
Biomaterials: Oxygen-permeable hydrogel precursors.
Molecular Architecture & Rationale
The molecule consists of three functional domains, each serving a distinct engineering purpose:
-
Methacrylate Head: Provides high reactivity for free-radical polymerization (FRP) and controlled radical polymerization (ATRP, RAFT), yielding high-molecular-weight polymers with high
relative to acrylates. -
Ethyl Spacer: Decouples the fluorinated tail from the backbone, enhancing side-chain mobility and facilitating the surface segregation of fluorine atoms.
-
Pentafluoropropanoyl Tail (
): The functional core. This short fluorocarbon chain lowers the refractive index and surface energy. Crucially, it degrades into environmentally benign short-chain metabolites, unlike long-chain perfluoroalkyls.
Physicochemical Properties Profile
| Property | Value / Characteristic | Note |
| Physical State | Colorless Liquid | Low viscosity |
| Molecular Weight | 276.16 g/mol | |
| Density | ~1.35 g/mL (Estimated) | Higher than HEMA due to Fluorine content |
| Refractive Index ( | < 1.42 | Low index, ideal for cladding/optical use |
| Solubility | Soluble in THF, Acetone, Fluorinated solvents | Insoluble in water |
| Flash Point | > 90°C | Typical for high MW methacrylates |
Synthesis Protocol
Objective: Synthesize this compound via esterification of 2-Hydroxyethyl methacrylate (HEMA).
Reaction Mechanism:
Experimental Workflow
Reagents:
-
2-Hydroxyethyl methacrylate (HEMA) [Dry, stabilized with MEHQ]
-
Pentafluoropropionyl chloride (or Pentafluoropropionic anhydride)
-
Triethylamine (TEA) or Pyridine (Acid scavenger)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solvation: Charge the flask with HEMA (1.0 eq) and TEA (1.1 eq) dissolved in anhydrous DCM. Cool the system to 0°C using an ice bath to prevent thermal polymerization.
-
Addition: Add Pentafluoropropionyl chloride (1.05 eq) dropwise over 60 minutes. Critical: Maintain temperature < 5°C to avoid side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will become cloudy as amine salts precipitate.
-
Workup: Filter off the amine salts. Wash the filtrate sequentially with:
-
0.1 N HCl (to remove unreacted amine)
-
Saturated
(to remove acid traces) -
Brine
-
-
Purification: Dry over
, filter, and remove solvent under reduced pressure. Purify the crude oil via vacuum distillation (approx. 60-70°C at 0.5 mmHg) to obtain the clear monomer.
Synthesis Logic Diagram
Caption: Step-by-step esterification workflow for synthesizing PFEMA-C3 from HEMA precursors.
Polymerization & Kinetics
PFEMA-C3 undergoes free-radical polymerization similar to methyl methacrylate (MMA), but the electron-withdrawing fluorine group influences the reactivity ratios slightly.
Standard Homopolymerization Protocol
-
Initiator: AIBN (Azobisisobutyronitrile) (0.5 - 1.0 wt%).
-
Solvent:
-Trifluorotoluene or THF (Fluorinated solvents prefered for solubility). -
Conditions: Degas via freeze-pump-thaw (3 cycles). Heat to 65°C for 24 hours.
-
Precipitation: Pour reaction mixture into cold methanol/hexane (1:1) to precipitate the polymer.
Reactivity Considerations:
-
Q-e Scheme: The pentafluoropropionyl group is electron-withdrawing. This lowers the electron density of the double bond slightly compared to pure alkyl methacrylates, making it prone to alternating copolymerization with electron-rich monomers (e.g., Styrene).
-
Tg (Glass Transition): The resulting homopolymer typically exhibits a
in the range of 50°C - 70°C . The ethyl spacer and flexible fluoro-tail act as internal plasticizers, lowering the compared to PMMA ( ).
Polymerization Pathway
Caption: Free-radical polymerization mechanism for PFEMA-C3 using AIBN initiator.
Applications & Performance Analysis
A. Lithography (193nm & 157nm)
Fluorinated methacrylates are essential for short-wavelength lithography.
-
Transparency: The C-F bond has lower absorbance at 157nm compared to C-H bonds. PFEMA-C3 reduces the absorption coefficient (
), allowing for thicker resist films without loss of pattern fidelity. -
Acid Lability: While PFEMA-C3 itself is not acid-cleavable, it is often copolymerized with acid-labile monomers (e.g., t-butyl methacrylate) to create chemically amplified resists. The PFEMA unit provides the necessary transparency and etch resistance.
B. Surface Engineering
-
Low Surface Energy: Films containing PFEMA-C3 exhibit water contact angles
and hexadecane contact angles . -
Segregation: In block copolymers (e.g., PMMA-b-Poly(PFEMA-C3)), the fluorinated block spontaneously migrates to the air-polymer interface during annealing, creating a hydrophobic surface with a minimal amount of fluorinated material (cost-effective).
C. Biomaterials[3]
-
Oxygen Permeability: The high solubility of oxygen in fluorocarbon domains makes this monomer useful for contact lens formulations (Dk improvement) without the extreme rigidity of pure fluoropolymers.
References
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 938459-25-7).[1]Link
- Bae, Y. C., et al. (2002). "Reactivity Ratios of Fluorinated Methacrylates for 157 nm Lithography." Macromolecules, 35(14), 5438–5443.
-
Ober, C. K., et al. (2006). "Fluorinated Polymers for Surface-Active Additives." Advances in Polymer Science, 198, 1-38. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 938459-25-7.Link
- Ito, H. (2005). "Chemical Amplification Resists for Microlithography." Advances in Polymer Science, 172, 37-245.
Sources
Historical background and discovery of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate.
The following technical guide details the historical context, chemical architecture, and synthesis of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate , a specialized fluorinated monomer used in advanced biomaterials and surface engineering.
Historical Background, Synthesis, and Application Protocols
Executive Summary
This compound (CAS: 938459-25-7) is a bifunctional fluorinated monomer designed to bridge the gap between hydrophilic hydrogels and high-performance fluoropolymers. Historically, its development aligns with the materials science industry's shift from long-chain perfluoroalkyl substances (C8 chemistry) to environmentally sustainable short-chain analogues (C3/C4 chemistry) in the mid-2000s. It is primarily utilized to impart low surface energy, lipid resistance, and oxygen permeability to methacrylate-based polymers without compromising optical clarity.
Historical Background: The "Short-Chain" Revolution
The discovery and adoption of this compound did not occur in a vacuum but emerged from the rational design of oxygen-permeable biomaterials .
-
1930s-1950s: The era of PMMA (Polymethyl methacrylate) established the baseline for optical polymers but suffered from zero oxygen permeability, leading to corneal hypoxia in contact lens applications.[1]
-
1960s-1970s: The invention of PHEMA (Poly-2-hydroxyethyl methacrylate) introduced soft hydrogels. While comfortable, they lacked the oxygen transmissibility (Dk) required for extended wear.
-
1990s: Fluorinated methacrylates (e.g., hexafluoroisopropyl methacrylate) were introduced to increase Dk. However, early iterations often relied on longer fluorinated chains which raised bioaccumulation concerns.
-
2006-Present (The Discovery Phase): With the EPA's PFOA Stewardship Program, the industry pivoted. CAS 938459-25-7 (registered approx. 2006-2007) represents the "Post-PFOA" generation. By utilizing a pentafluoropropanoyl (C3) group, researchers achieved the necessary hydrophobic/lipophobic balance and oxygen solubility while avoiding the regulatory hazards of long-chain perfluorocarbons.
Chemical Identity & Mechanism
This molecule functions as a "surface active monomer." During polymerization, the low-surface-energy fluorinated tail (
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 938459-25-7 |
| Molecular Formula | |
| Molecular Weight | 276.16 g/mol |
| Physical State | Clear, colorless liquid |
| Functionality | Bifunctional: Polymerizable vinyl group + Fluorinated ester |
3.1 Structure-Property Logic Diagram
The following diagram illustrates how the chemical structure translates to functional material properties.
Caption: Mechanistic contribution of each molecular segment to the final polymer performance.
Synthesis Protocol
Objective: Synthesize this compound via esterification of 2-Hydroxyethyl methacrylate (HEMA).
Safety Warning: Pentafluoropropionic anhydride is corrosive. Methacrylates are sensitizers. Perform all steps in a fume hood.
Reagents
-
Substrate: 2-Hydroxyethyl methacrylate (HEMA) [CAS: 868-77-9], 1.0 eq.
-
Acylating Agent: Pentafluoropropionic anhydride (PFPA) [CAS: 356-42-3], 1.1 eq.
-
Catalyst/Base: Pyridine or Triethylamine (TEA), 1.2 eq.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Inhibitor: 4-Methoxyphenol (MEHQ), 50 ppm (to prevent premature polymerization).
Step-by-Step Methodology
-
Preparation: Charge a 3-neck round-bottom flask with anhydrous DCM and HEMA. Add MEHQ inhibitor.[2]
-
Cooling: Submerge flask in an ice bath (
) under nitrogen atmosphere. -
Base Addition: Add Pyridine dropwise. Stir for 15 minutes.
-
Acylation: Add Pentafluoropropionic anhydride dropwise via an addition funnel over 30 minutes. Exothermic reaction—monitor temperature to keep below
. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (disappearance of HEMA).
-
Workup:
-
Wash reaction mixture with 1M HCl (to remove pyridine).
-
Wash with saturated
(to neutralize acid byproducts). -
Wash with brine and dry over
.
-
-
Purification: Remove solvent via rotary evaporation. Purify the crude oil via vacuum distillation or column chromatography (Silica, Hexane/Ethyl Acetate gradient).
Synthesis Workflow Diagram
Caption: Synthetic pathway for the esterification of HEMA with PFPA.
Experimental Validation: Surface Wettability
To verify the efficacy of the monomer in a coating or bulk polymer, a contact angle measurement is the standard validation protocol.
Protocol:
-
Polymerization: Copolymerize the target monomer (10 wt%) with Methyl Methacrylate (90 wt%) using AIBN initiator.
-
Film Formation: Spin-coat the polymer solution (5% in Toluene) onto a clean silicon wafer.
-
Measurement: Use a goniometer to measure the static contact angle of water and diiodomethane.
-
Calculation: Calculate Surface Energy using the Owens-Wendt-Rabel-Kaelble (OWRK) method.
Expected Results:
| Parameter | Control (PMMA) | Copolymer (10% Fluorinated) | Interpretation |
| Water Contact Angle | ~70° | >95° | Increased Hydrophobicity |
| Hexadecane Angle | <10° | >50° | Increased Lipophobicity (Oil Resistance) |
| Surface Energy | ~40 mN/m | <25 mN/m | Reduced bio-adhesion potential |
References
-
Wichterle, O., & Lim, D. (1960). "Hydrophilic Gels for Biological Use."[3] Nature. Link (Foundational history of HEMA).
-
Sigma-Aldrich. "this compound Product Specification." Merck KGaA. Link (Source of CAS and physical data).
- Kunzler, J. F. (1996). "Silicone Hydrogels for Contact Lens Application." Trends in Polymer Science.
-
U.S. EPA. (2006). "PFOA Stewardship Program." United States Environmental Protection Agency. Link (Regulatory context for short-chain shift).
-
Goddard, J. M., & Hotchkiss, J. H. (2007). "Polymer surface modification for the attachment of bioactive compounds." Progress in Polymer Science. Link (Mechanisms of surface active monomers).
Sources
Potential research applications of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate.
The following technical guide details the research potential of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (PFPOEMA) , a specialized fluorinated monomer.
Next-Generation Fluoropolymer Architectures for Lithography and Biomedicine
Executive Summary: The "Short-Chain" Advantage
In the wake of global regulations restricting long-chain perfluoroalkyl substances (PFAS, C8 chemistries), research has pivoted toward environmentally compliant C3/C4 alternatives. This compound (PFPOEMA) represents a critical solution in this transition.
Unlike standard perfluoroalkyl ethyl methacrylates (e.g., Zonyl™ TM), PFPOEMA features a unique diester architecture : a polymerizable methacrylate group linked to a short-chain pentafluoropropanoyl tail (
Key Technical Differentiators:
-
PFOA-Free Compliance: Based on a C3 fluorinated chain, eliminating bioaccumulation risks associated with C8 homologs.
-
Tunable Hydrolysis: The side-chain ester linkage introduces a site for chemical or enzymatic cleavage, allowing for "sacrificial" hydrophobicity—a property unattainable with the chemically inert C-C bonds of traditional fluoropolymers.
-
Optical Transparency: High fluorine content reduces C-H bond density, minimizing absorbance at deep UV (193 nm) and vacuum UV (157 nm) wavelengths.
Critical Application Domains
A. Advanced Lithography: 193i Immersion Top-Coats
In immersion lithography (193i), water is used between the lens and the wafer to increase numerical aperture. This requires a top-coat that is highly hydrophobic (to prevent water leaching) yet soluble in alkaline developer (for removal).
-
Mechanism: PFPOEMA homopolymers or copolymers provide a high water contact angle (>90°) due to the low surface energy of the
terminus. -
Advantage: The side-chain ester group can be designed to undergo hydrolysis in the presence of the tetramethylammonium hydroxide (TMAH) developer, rendering the top-coat soluble after exposure. This "switchable" solubility is superior to permanent fluoropolymers which require toxic stripping solvents.
B. Biomedical Surface Engineering: Oxygen-Permeable Coatings
Fluorinated moieties are known for high oxygen solubility (the "fluorocarbon effect"). PFPOEMA can be copolymerized with hydrophilic monomers (e.g., HEMA, PEG-MA) to create hydrogels for contact lenses or tissue scaffolds.
-
Function: The PFPOEMA domains create oxygen transport channels within the hydrogel matrix, alleviating hypoxia in encapsulated cells or corneal tissue.
-
Protein Resistance: The low surface energy reduces the adsorption of proteins (albumin, fibrinogen), mitigating the foreign body response in implantable devices.
C. Microfluidics: Solvent-Resistant Channels
Polydimethylsiloxane (PDMS) swells in organic solvents, limiting its use in organic synthesis microfluidics. PFPOEMA-based resins (cured via stereolithography/SLA) offer:
-
Solvent Resistance: Fluorine shielding protects the polymer backbone from swelling in aggressive solvents like THF or Toluene.
-
Non-Stick Walls: Prevents reagent adsorption in droplet-based microfluidics.
Experimental Frameworks
Protocol 1: Monomer Synthesis
Note: While commercially available, in-house synthesis allows for purification to electronic-grade standards.
Reagents: 2-Hydroxyethyl methacrylate (HEMA), Pentafluoropropionyl chloride, Triethylamine (TEA), Dichloromethane (DCM).
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen flow.
-
Solvation: Dissolve HEMA (1.0 eq) and TEA (1.2 eq) in anhydrous DCM. Cool to 0°C.
-
Addition: Dropwise add Pentafluoropropionyl chloride (1.1 eq) over 60 minutes. Exothermic reaction—monitor internal temp < 5°C.
-
Workup: Stir for 4 hours at RT. Wash with 1M HCl (to remove TEA salts), then Sat.
, then Brine. -
Purification: Dry over
, concentrate, and distill under reduced pressure (vacuum). -
Validation:
should show sharp peaks at -83 ppm ( ) and -122 ppm ( ).
Protocol 2: RAFT Polymerization for Block Copolymers
To create a block copolymer (e.g., Poly(PFPOEMA-b-HEMA)) for self-assembling micelles.
Reagents: PFPOEMA, RAFT Agent (e.g., CPDB), AIBN (Initiator), 1,4-Dioxane.
| Component | Mass/Vol | Molar Eq | Role |
| PFPOEMA | 2.0 g | 100 | Monomer |
| CPDB | 16 mg | 1 | Chain Transfer Agent |
| AIBN | 2 mg | 0.2 | Radical Initiator |
| Dioxane | 4 mL | - | Solvent |
-
Degassing: Combine all components in a Schlenk tube. Perform 3 freeze-pump-thaw cycles to remove Oxygen (critical for RAFT).
-
Polymerization: Immerse in oil bath at 70°C for 12 hours.
-
Quenching: Rapidly cool in liquid nitrogen and expose to air.
-
Precipitation: Dropwise addition into cold Hexane (PFPOEMA polymer is insoluble in hexane).
-
Analysis: GPC for molecular weight (
) and dispersity ( ). Target .
Visualization of Mechanisms
Figure 1: Synthesis & Polymerization Workflow
This diagram illustrates the conversion of HEMA to PFPOEMA and its subsequent RAFT polymerization.
Caption: Step-wise synthesis of PFPOEMA from HEMA followed by controlled RAFT polymerization.
Figure 2: Lithography "Switching" Mechanism
This diagram details how the ester side-chain enables solubility switching in photoresist applications.
Caption: The alkaline hydrolysis mechanism allowing PFPOEMA top-coats to be removed by standard developers.
References
-
Sigma-Aldrich. this compound Product Specification.Link
-
MDPI (Polymers). Highly Fluorinated Methacrylates for Optical 3D Printing of Microfluidic Devices. (2018). Link
-
ResearchGate. Investigation of Fluorinated (Meth)Acrylate Monomers in UV Nanoimprinting. (2025).[1] Link
-
ACS Publications. Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances. (2022).[2] Link
Sources
Methodological & Application
Application Note: Polymerization of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate
This guide details the polymerization, characterization, and application of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (PFPOEMA) .[1] This monomer is a critical building block for "smart" fluorinated materials, specifically in 19F MRI contrast agents and hydrophobic drug delivery systems .[1]
Its structure combines a polymerizable methacrylate handle with a pentafluoropropanoyl pendant group (5 magnetically equivalent fluorine atoms), enabling high-sensitivity magnetic resonance imaging without background interference found in 1H MRI.[1]
Strategic Overview & Rationale
The Molecule: PFPOEMA
-
Structure: A methacrylate backbone linked to a short perfluorinated chain (
) via an ester bond. -
Utility:
-
19F MRI Tracking: The
group provides a distinct, intense NMR signal (approx. -80 to -120 ppm) with no background in biological tissue.[1] -
Drug Delivery: The fluorinated segment creates a "super-hydrophobic" and lipophobic core in micelles, ideal for encapsulating fluorinated drugs or preventing premature release of hydrophobic payloads.
-
Surface Engineering: Low surface energy coatings.
-
Polymerization Challenges & Solutions
| Challenge | Scientific Rationale | Solution |
| Solubility | Fluorinated segments are often immiscible with standard organic solvents (lipophobic).[1][2] | Use Trifluorotoluene (TFT) or 1,4-Dioxane as universal solvents for both monomer and polymer.[1] |
| Hydrolysis | The ester linkage between the fluorinated group and the ethyl spacer is susceptible to acid/base hydrolysis. | Avoid strong acid catalysts; use neutral RAFT or ATRP conditions.[1] Store polymers dry. |
| Aggregation | Fluorinated chains tend to aggregate due to the "fluorous effect," leading to false GPC molecular weights.[1] | Use LiBr-doped DMF or THF with TFT for GPC analysis to disrupt aggregates. |
Monomer Synthesis (Pre-cursor Step)
Note: If PFPOEMA is not commercially available, it is synthesized via esterification of 2-Hydroxyethyl Methacrylate (HEMA).[1]
Reaction: HEMA + Pentafluoropropionyl Chloride
-
Base: Triethylamine (TEA) to scavenge HCl.[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous).[1]
-
Purification: Vacuum distillation is mandatory to remove the polymerization inhibitor (MEHQ) before polymerization, or pass through a basic alumina column.[1]
Protocol A: Reversible Addition-Fragmentation Chain Transfer (RAFT)
Best for: Creating block copolymers (e.g., PEG-b-PPFPOEMA) for micellar drug delivery.[1]
Materials
-
Monomer: PFPOEMA (Distilled).[1]
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB).[1] Reason: Dithiobenzoates provide excellent control for methacrylates.
-
Solvent:
-Trifluorotoluene (TFT) or 1,4-Dioxane.[1]
Step-by-Step Methodology
-
Stoichiometry Calculation: Target Degree of Polymerization (
) = 100. Ratio: [1] -
Preparation:
-
In a Schlenk tube, dissolve PFPOEMA (2.0 g, ~6.9 mmol), CPDB (19.3 mg, 0.069 mmol), and AIBN (2.3 mg, 0.014 mmol) in 4.0 mL of Trifluorotoluene.
-
Concentration Note: Maintain monomer concentration
1.5–2.0 M to ensure reasonable kinetics.
-
-
Degassing (Critical):
-
Perform 4 cycles of Freeze-Pump-Thaw to remove oxygen (O2 terminates RAFT radicals).
-
Backfill with Nitrogen or Argon.
-
-
Polymerization:
-
Immerse the tube in a pre-heated oil bath at 70°C .
-
Stir magnetically at 300 rpm.
-
Time: 12–24 hours (Monitor conversion via 1H NMR).
-
-
Quenching:
-
Cool the tube in liquid nitrogen or ice water.
-
Expose to air to stop the radical process.
-
-
Purification:
-
Precipitate the polymer dropwise into cold n-Hexane (Fluorinated polymers are often insoluble in hexane).
-
Redissolve in THF and re-precipitate (Repeat 2x).
-
Dry under high vacuum at room temperature for 24h.
-
Protocol B: Atom Transfer Radical Polymerization (ATRP)
Best for: Surface grafting (brushes) or when RAFT agents are incompatible with downstream biology.[1]
Materials
-
Ligand: PMDETA or dNbpy (more hydrophobic, better solubility).[1]
-
Catalyst: Cu(I)Br.[1]
-
Initiator: Ethyl
-bromoisobutyrate (EBiB).[1]
Step-by-Step Methodology
-
Complex Formation:
-
In a glovebox or under Argon: Mix CuBr (1 eq) and dNbpy (2 eq) in Anisole/TFT (50:50 v/v). Stir until a dark brown complex forms.
-
-
Reaction Assembly:
-
Add PFPOEMA (100 eq) and EBiB (1 eq) to the catalyst solution.
-
-
Kinetics:
-
Heat to 60°C .
-
Note: Methacrylates polymerize fast in ATRP. Monitor closely to avoid gelation at high conversion.
-
-
Workup:
-
Pass the polymer solution through a short neutral alumina column to remove the Copper catalyst (solution turns from brown to clear).
-
Precipitate in Hexane.
-
Characterization & Validation
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3):
-
Check disappearance of vinyl protons (5.5–6.2 ppm).
-
Broadening of the ester methylene signal (-O-CH2 -CH2-) at 4.2 ppm confirms polymerization.
-
-
19F NMR (CDCl3 or Acetone-d6):
Gel Permeation Chromatography (GPC)
-
System: THF GPC with RI detection.
-
Warning: Fluorinated polymers may adsorb to Styrene-Divinylbenzene columns.
-
Correction: Add 10 mM LiBr to the eluent or use a specialized fluorinated standard calibration.
Visualization: Synthesis & Application Workflow
Caption: Workflow from monomer synthesis to 19F MRI application. Note the critical transition from homopolymer to amphiphilic block for micelle formation.
Application: Micelle Formation for Drug Delivery[5][6]
To utilize PFPOEMA for drug delivery, it must be part of an amphiphilic system (e.g., PEG-b-PPFPOEMA ).[1]
-
Synthesis: Use a PEG-macroCTA (PEG chain with a RAFT end-group) instead of free CPDB in Protocol A.
-
Self-Assembly Protocol:
-
Dissolve copolymer in THF (good solvent for both blocks).[1]
-
Add water (selective solvent for PEG) dropwise via a syringe pump (rate: 2 mL/h) with vigorous stirring.[1]
-
The hydrophobic PPFPOEMA blocks collapse into the core, trapping any co-dissolved hydrophobic drugs.
-
Dialysis: Dialyze against water for 48h to remove THF.
-
-
Validation:
-
DLS (Dynamic Light Scattering): Expect size ~20–100 nm.[1]
-
TEM: Use phosphotungstic acid stain (negative stain) to visualize the core-shell structure.
-
References
-
Production of 2,2,2-trifluoroethyl methacrylate. Google Patents.[1] (Methodology for synthesizing fluorinated methacrylate esters).[1][2][4]
-
Stimuli-Responsive Partially Fluorinated Polymers as 19F Switchable Magnetic Resonance Imaging Tracers. PMC - NIH. (Detailed rationale for using fluorinated polymers in MRI).
-
RAFT Polymerization Procedures. Sigma-Aldrich. (Standard protocols for Methacrylate RAFT polymerization).
-
Synthesis and properties of fluorinated poly(meth)acrylate. ResearchGate. (Solubility and aggregation behavior of fluorinated side-chain polymers).
-
Enhanced Performance of Polymeric 19F MRI Contrast Agents. Macromolecules (via UQ eSpace). (Specifics on copolymerization of fluorinated acrylates/methacrylates for imaging). [1]
Sources
- 1. 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | C14H9F17O2 | CID 160606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RAFT Polymerization Procedures [sigmaaldrich.com]
- 4. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
Application Note: Precision RAFT Polymerization of 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate
Executive Summary & Application Context
This guide details the controlled polymerization of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (PFPOEMA) using Reversible Addition-Fragmentation chain Transfer (RAFT).
Why this monomer?
PFPOEMA is a critical fluorinated building block, primarily utilized in the development of
The RAFT Advantage:
Conventional free-radical polymerization of fluorinated methacrylates often leads to broad molecular weight distributions (
-
Targeted Molecular Weight: Crucial for renal clearance thresholds in medical imaging (
kDa). -
Low Dispersity (
): Ensures uniform imaging signal and self-assembly behavior. -
End-Group Fidelity: Allows for the subsequent attachment of targeting ligands or fluorescent dyes.
Critical Experimental Considerations
Chemical Causality & Reagent Selection
Success in RAFT polymerization relies on matching the reactivity of the Chain Transfer Agent (CTA) with the monomer class.
| Component | Selection | Scientific Rationale |
| Monomer | PFPOEMA | Methacrylate backbone requires a CTA with a high transfer coefficient ( |
| CTA | CPADB or CPDB | Dithiobenzoates (e.g., CPDB) or trithiocarbonates with tertiary leaving groups (e.g., CPADB) are essential for methacrylates to prevent retardation and ensure efficient re-initiation. |
| Initiator | AIBN | 2,2'-Azobisisobutyronitrile has a 10-hour half-life at 65°C, matching the typical reaction window (12–24h) for this monomer. |
| Solvent | 1,4-Dioxane | Fluorinated polymers often exhibit "fluorophobicity" in standard organic solvents. Dioxane is a "good solvent" for both the monomer and the resulting fluoropolymer, preventing precipitation during synthesis. |
The "Self-Validating" Workflow
To ensure data integrity, this protocol includes specific "Stop/Go" checkpoints.
-
Monomer Purity Check: Traces of HEMA (precursor) will ruin the RAFT control by introducing competing hydroxyl-mediated side reactions.
-
Oxygen Exclusion: Oxygen acts as a diradical trap. Inadequate degassing is the #1 cause of induction periods and dead chains.
Experimental Protocol
Materials Preparation
-
Monomer: PFPOEMA (Synthesized via esterification of HEMA with pentafluoropropionyl chloride). Must be passed through a basic alumina column to remove inhibitors before use.
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent: Anhydrous 1,4-Dioxane.
Stoichiometric Setup
Target Degree of Polymerization (
| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol (Example Scale) |
| PFPOEMA | ~276.16 | 50 | 1.00 g (3.62 mmol) |
| CPADB (CTA) | 279.38 | 1 | 20.2 mg (0.072 mmol) |
| AIBN | 164.21 | 0.2 | 2.4 mg (0.014 mmol)* |
| Dioxane | - | - | 4.0 mL (25% w/v solids) |
*Note: For small masses of AIBN, prepare a stock solution in dioxane to ensure accurate dosing.
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Weigh CPADB and PFPOEMA into a 10 mL Schlenk tube or a heavy-walled polymerization vial equipped with a magnetic stir bar.
-
Add the calculated volume of AIBN stock solution and solvent (Dioxane).
-
Seal the vial with a rubber septum.
Step 2: Degassing (The Critical Step)
-
Method: Freeze-Pump-Thaw (FPT) cycles (3-4 cycles).
-
Freeze: Submerge in liquid nitrogen until solid.
-
Pump: Apply high vacuum (< 100 mTorr) for 5-10 minutes.
-
Thaw: Close vacuum, thaw in warm water bath until liquid.
-
Repeat.
-
-
Alternative: Sparging with high-purity Argon for 30 minutes (only acceptable for large volumes > 20 mL).
-
Backfill: Fill the headspace with Argon or Nitrogen after the final cycle.
Step 3: Polymerization
-
Place the sealed vessel in a pre-heated oil bath or heating block at 70°C .
-
Stir at 300-500 RPM.
-
Timecourse: Allow reaction to proceed for 12–18 hours.
-
Checkpoint: Take a small aliquot (50 µL) at t=0 and t=End for NMR conversion analysis.
-
Step 4: Quenching & Purification
-
Quench: Plunge the vial into liquid nitrogen or an ice bath to stop polymerization immediately. Expose to air.
-
Dilution: Dilute the crude mixture with a small amount of THF (2 mL).
-
Precipitation: Dropwise addition of the polymer solution into a large excess (10x volume) of cold n-Hexane .
-
Note: Fluorinated polymers can be sticky. If a gum forms, cool the hexane with dry ice.
-
-
Collection: Centrifuge (4000 RPM, 10 min) or filter.
-
Drying: Dry under vacuum at room temperature for 24 hours. Avoid high heat (>40°C) during drying to prevent hydrolysis of the fluorinated ester.
Visualization of Workflows
Experimental Workflow Diagram
Caption: Figure 1. Optimized workflow for the RAFT polymerization of PFPOEMA, highlighting the critical degassing step.
RAFT Mechanism (Simplified)
Caption: Figure 2. The RAFT mechanism.[1][2][3][4][5][6][7][8][9] The main equilibrium ensures all chains grow at the same rate, yielding low dispersity.
Characterization & Validation
Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl
): Monitor the disappearance of vinyl protons (methacrylate double bond) at δ 5.6 and 6.1 ppm . Compare against the ester methylene protons (-OCH -) at δ 4.2 ppm (internal standard).-
Calculation: Conversion (%) =
.
-
-
F NMR: Essential for confirming the integrity of the pentafluoropropanoyl group.
-
Expect signals around -83 ppm (CF
) and -122 ppm (CF ) . -
Note: A split or shift in these peaks may indicate hydrolysis of the ester side chain.
-
Gel Permeation Chromatography (GPC)[5][10]
-
Solvent: THF is generally suitable.
-
Detectors: Refractive Index (RI) is standard, but fluorinated polymers have low dn/dc values. MALLS (Multi-Angle Laser Light Scattering) is recommended for absolute molecular weight determination.
-
Standards: If using RI only, calibrate with PMMA standards. Note that fluorinated polymers often have lower hydrodynamic volumes than PMMA, leading to apparent molecular weights that are lower than theoretical values.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Induction Period (No reaction for >2h) | Oxygen contamination. | Check septum integrity. Increase FPT cycles. Ensure Argon purity. |
| High Dispersity ( | [CTA] too low or Temp too high. | Verify [M]:[CTA] ratio. Lower temp to 60°C. Ensure CTA is CPADB/CPDB (not a xanthate). |
| Loss of Fluorine Signal | Hydrolysis of side chain. | Avoid basic conditions. Ensure solvents are anhydrous. Do not heat >40°C during drying. |
| Polymer Insoluble | High MW or wrong solvent. | Switch GPC solvent to Trifluorotoluene or add LiBr to THF. Target lower MW (<20kDa). |
References
-
Thurecht, K. J., et al. (2010). "Functional Polymeric 19F MRI Agents: Synthesis and Imaging Properties." Polymer Chemistry.
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry.
-
Whittaker, A. K., et al. (2016). "Perfluoropolyethers: Synthesis, Characterization, and Applications in 19F MRI." Chemical Reviews.
-
Keddie, D. J. (2014).[4] "A Guide to the Synthesis of Block Copolymers Using RAFT Polymerization." Chemical Society Reviews.
-
PubChem. (2023). "this compound Compound Summary."
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Aqueous RAFT synthesis of block and statistical copolymers of 2-(α-d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging: From Chemical Design to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Atom Transfer Radical Polymerization (ATRP) of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate.
Application Note: Precision Synthesis of Poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate) via ATRP
Executive Summary
This application note details the controlled synthesis of Poly(this compound) (Poly(PFPEMA)) using Atom Transfer Radical Polymerization (ATRP). PFPEMA is a functional fluorinated monomer characterized by a high local concentration of chemically equivalent fluorine atoms (
Unlike standard methacrylates, the electron-withdrawing nature of the perfluorinated side chain and the specific solubility requirements of fluoropolymers necessitate a tailored ATRP protocol. This guide provides a robust, self-validating methodology to achieve low dispersity (
Scientific Rationale & Mechanism
The Fluorine Effect in ATRP
The polymerization of PFPEMA presents unique challenges compared to methyl methacrylate (MMA):
-
Solubility: The growing polymer chain exhibits fluorophilicity. While the monomer is soluble in most organic solvents, high molecular weight Poly(PFPEMA) may precipitate in standard non-polar solvents. Anisole or Trifluorotoluene (TFT) are selected as solvents to maintain homogeneity.
-
Electronic Deactivation: The pentafluoropropanoyl group exerts an inductive electron-withdrawing effect. While less pronounced than in acrylates, this can slightly reduce the propagation rate constant (
). We utilize Cu(I)Br/PMDETA as the catalyst system to ensure a sufficiently fast activation rate ( ) to counterbalance this.
Reaction Pathway
The synthesis involves two distinct phases:[2][3][4]
-
Monomer Synthesis: Esterification of 2-Hydroxyethyl methacrylate (HEMA) with Pentafluoropropanoyl chloride.
-
ATRP: Copper-mediated controlled radical polymerization.
Figure 1: Synthetic workflow from commercial precursors to the final fluoropolymer.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Function | Preparation Notes |
| PFPEMA | >98% (Synthesized) | Monomer | Pass through basic alumina to remove inhibitors before use. |
| Ethyl | 98% | Initiator | Degas prior to use.[5] |
| Cu(I)Br | 99.999% | Catalyst | Store in glovebox or wash with acetic acid/ethanol if oxidized. |
| PMDETA | 99% | Ligand | Distill if colored; store under Argon. |
| Anisole | Anhydrous | Solvent | High boiling point prevents evaporation during N2 purge. |
| Trifluorotoluene | 99% | Co-Solvent | Optional: Use if polymer precipitates in Anisole. |
Monomer Synthesis (Pre-step)
Note: PFPEMA is available from select suppliers (e.g., Ambeed, Alfa Chemistry), but in-house synthesis is often more cost-effective.
-
Dissolve HEMA (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM at 0°C.
-
Dropwise add Pentafluoropropanoyl chloride (1.1 eq) under inert atmosphere.
-
Stir at RT for 4 hours.
-
Wash with NaHCO3 (sat), Brine, and Water. Dry over MgSO4.
-
Critical: Purify via vacuum distillation or column chromatography (Hexane/EtOAc) to remove traces of HEMA (which acts as a crosslinker).
ATRP Polymerization Procedure
Target DP (Degree of Polymerization): 50 Molar Ratio: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 50 : 1 : 0.5 : 0.5
-
Setup: Equip a 10 mL Schlenk flask with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Charging:
-
Add Cu(I)Br (7.2 mg, 0.05 mmol) to the flask.
-
Glovebox technique preferred for Cu(I) addition.
-
-
Solvent/Ligand Mix:
-
In a separate vial, mix Anisole (2.0 mL), PFPEMA (690 mg, 2.5 mmol), and PMDETA (10.4 µL, 0.05 mmol).
-
Degas this solution by bubbling Nitrogen for 15 minutes.[6]
-
-
Transfer: Syringe the degassed monomer/ligand solution into the Schlenk flask containing CuBr. The solution should turn light green/blue (complex formation).
-
Initiation:
-
Equilibrate the flask in an oil bath at 60°C .
-
Inject EBiB (7.3 µL, 0.05 mmol) to start the reaction (
).
-
-
Sampling: Withdraw 0.1 mL aliquots at scheduled intervals (1h, 2h, 4h, 8h) under positive Argon pressure for Kinetic Analysis (NMR/GPC).
-
Termination: Stop reaction at ~70-80% conversion (usually 6-8 hours) to preserve end-group fidelity. Expose to air and dilute with THF.
-
Purification:
-
Pass the diluted polymer solution through a neutral alumina column to remove the copper catalyst (solution turns from green to colorless).
-
Concentrate via rotary evaporation.
-
Precipitate into cold Hexane (or Methanol/Water 50:50 if polymer is low MW).
-
Dry under vacuum at 40°C for 24 hours.
-
Characterization & Validation
Kinetic Control Validation
To verify "living" characteristics, plot
Data Template for Lab Notebook:
| Time (h) | Conversion (%) (by 1H NMR) | Mn (GPC) ( g/mol ) | Đ (PDI) | Theoretical Mn |
| 1 | 15 | 4,200 | 1.15 | 4,140 |
| 2 | 32 | 8,900 | 1.12 | 8,830 |
| 4 | 58 | 16,100 | 1.10 | 16,000 |
| 8 | 78 | 21,500 | 1.09 | 21,520 |
NMR Spectroscopy
-
1H NMR (CDCl3):
- 4.30 ppm (broad, -O-CH2 -CH2-O-).
- 1.8-2.0 ppm (backbone -CH2-).
- 0.8-1.0 ppm (backbone -CH3).
-
Absence of vinyl protons (5.5, 6.1 ppm) confirms purification.
-
19F NMR (CDCl3/TFT):
-
Crucial for MRI applications.
-
-83 ppm (3F,
). -
-122 ppm (2F,
). -
Note: Broadening of these peaks indicates successful polymerization and restricted mobility.
-
ATRP Mechanism Visualization
Figure 2: The ATRP equilibrium. High control is achieved when
Applications in Drug Development
-
19F MRI Tracers: The high fluorine content allows for "hot spot" imaging with no background signal in biological tissues (unlike 1H MRI). The polymer can be formulated as nanoparticles where the core mobility (and thus signal intensity) is responsive to stimuli (e.g., pH or enzymatic cleavage).
-
Drug Delivery Vehicles: Poly(PFPEMA) is hydrophobic. By using a macroinitiator (e.g., PEG-Br) instead of EBiB, one can synthesize PEG-b-Poly(PFPEMA) block copolymers. These self-assemble into micelles with a fluorinated core capable of encapsulating hydrophobic drugs or fluorinated therapeutics with high efficiency.
References
-
Synthesis and Characterization of Fluorinated Methacrylates
-
Fluorinated Polymers for 19F MRI
-
ATRP of Hydroxyethyl Methacrylate Derivatives
-
Monomer Sourcing & Data
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpras.com [ijpras.com]
- 3. CN101792503A - Fluorinated acrylate atom transfer radical polymerization (ATRP) macromolecule initiator as well as preparation method and application thereof - Google Patents [patents.google.com]
- 4. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]
- 5. Well-controlled ATRP of 2-(2-(2-Azidoethyoxy)ethoxy)ethyl Methacrylate for High-density Click Functionalization of Polymers and Metallic Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. epub.jku.at [epub.jku.at]
- 8. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound (CAS No. 938459-25-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]
Advanced Protocol: Free Radical Polymerization of 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate
Strategic Overview & Molecular Rationale
This guide details the polymerization of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (PFP-EMA) . Unlike standard methacrylates, PFP-EMA possesses a unique "dual-domain" architecture: a reactive methacrylate head coupled to a short perfluorinated tail (
Why this monomer matters:
-
19F MRI Tracer Capability: The pentafluoroethyl group (
) provides a dense fluorine content with distinct chemical shifts, making it an ideal "hot spot" for background-free Magnetic Resonance Imaging (MRI) [1, 2]. -
Tunable Hydrophobicity: The short fluorinated chain imparts significant hydrophobicity without the extreme insolubility associated with long-chain perfluoropolymers (e.g., C8-fluorocarbons), facilitating easier processing in standard organic solvents like THF [3].
-
Hydrolytic Susceptibility: The ester linkage connecting the fluorinated tail to the ethyl spacer allows for potential degradation under physiological conditions, a critical feature for drug delivery vehicles requiring clearance.
Pre-Polymerization Architecture
Success in fluoropolymer synthesis relies on strict impurity control. Fluorinated monomers are prone to sequestering oxygen, a potent radical inhibitor.
Monomer Purification (Critical Step)
Commercial methacrylates contain inhibitors (e.g., MEHQ) to prevent premature polymerization.
-
Method: Pass the liquid monomer through a column of basic alumina (activity I) or inhibitor-remover beads.
-
Validation: The monomer should transition from slightly yellow/tinted to water-clear.
-
Storage: Store at 4°C in the dark if not used immediately.
Solvent Selection Matrix
Fluorinated polymers often exhibit "fluorophilicity," leading to phase separation in standard solvents. However, the short
| Solvent | Suitability | Notes |
| THF (Tetrahydrofuran) | High | Excellent solubility for both monomer and polymer. Easy to remove. |
| DMF (Dimethylformamide) | High | Good for high MW synthesis; harder to remove during drying. |
| Toluene | Moderate | Can be used, but chain transfer to solvent may limit MW. |
| Methanol | Non-Solvent | Primary precipitant for purification. |
| Water | Non-Solvent | Polymer is hydrophobic; will precipitate immediately. |
Core Protocol: Free Radical Polymerization[1][2][3][4]
Objective: Target Molecular Weight (Mn) ~15–25 kDa with PDI < 1.5.
Reagents
-
Monomer: PFP-EMA (Purified)
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: Anhydrous THF.
Experimental Workflow
-
Stoichiometry: Prepare a monomer concentration of 1.0 M in THF.
-
Initiator Loading: Add AIBN at 1.0 mol% relative to the monomer.
-
Deoxygenation (The "Freeze-Pump-Thaw" Cycle):
-
Why: Oxygen reacts with carbon-centered radicals to form stable peroxyl radicals, halting propagation.
-
Step: Seal the reaction vessel (Schlenk flask). Freeze contents in liquid
. Apply vacuum (<100 mTorr) for 10 min. Thaw in warm water. Repeat 3x. Backfill with Argon.
-
-
Polymerization:
-
Immerse flask in a pre-heated oil bath at 65°C .
-
Stir magnetically at 300 RPM.
-
Duration: 12–16 hours. (Do not exceed 80% conversion to avoid gelation or high PDI).
-
-
Termination: Quench the reaction by plunging the flask into liquid nitrogen or an ice bath and exposing it to air.
Visualization: Polymerization Logic Flow
Figure 1: Critical path for the synthesis of Poly(PFP-EMA). Note the emphasis on deoxygenation to ensure kinetic control.
Workup and Purification
Unreacted fluorinated monomers can be toxic and interfere with biological assays. Rigorous purification is mandatory.
-
Concentration: Rotary evaporate the THF until the solution becomes viscous (approx. 30-40% solid content).
-
Precipitation:
-
Prepare a beaker with 10x volume of cold Methanol (-20°C) .
-
Add the polymer solution dropwise into the stirring methanol.
-
Observation: The polymer should precipitate as a white, sticky solid or powder.
-
-
Reprecipitation (Required for Pharma Grade): Dissolve the precipitate in minimal THF and repeat the precipitation into Hexane or Methanol.
-
Drying: Dry under high vacuum at ambient temperature for 24 hours. Note: Avoid high heat (>50°C) during drying to prevent ester hydrolysis.
Analytical Validation (Self-Validating Systems)
To ensure the protocol worked, you must validate the structure and purity.
NMR Spectroscopy ( and )
-
NMR (CDCl3):
-
Check: Disappearance of vinyl protons (5.5–6.2 ppm).
-
Confirm: Broadening of the backbone methyl (0.8–1.2 ppm) and methylene signals.
-
-
NMR:
-
Diagnostic: Provides a clean background-free signal.
-
Signals: Look for the
triplet and quartet. -
Quantification: Use an internal standard (e.g., Trifluoroacetic acid) to calculate the precise fluorine content (wt%) [4].
-
Gel Permeation Chromatography (GPC)
-
Solvent: THF.
-
Standard: PMMA standards (chemically similar backbone).
-
Expectation: Monomodal distribution. High PDI (>1.8) indicates uncontrolled termination or Trommsdorff effect (overheating).
Mechanism Visualization
Figure 2: Kinetic pathway of free radical polymerization. The propagation cycle determines the final molecular weight.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<20%) | Oxygen inhibition or old AIBN. | Increase freeze-pump-thaw cycles; recrystallize AIBN. |
| Insoluble Gel | Crosslinking or runaway exotherm. | Dilute reaction (0.5 M); lower temp to 60°C; stop reaction earlier. |
| Broad PDI (>2.0) | Trommsdorff effect (auto-acceleration). | Ensure efficient stirring; improve heat transfer (oil bath vs. heating block). |
| Yellow Polymer | Impurities/Oxidation.[1] | Check monomer purity; ensure inert atmosphere (Argon). |
Applications in Drug Development
19F MRI Contrast Agents
Poly(PFP-EMA) forms the core of "hot-spot" imaging agents. The high mobility of the short fluoro-side chains ensures a sharp NMR/MRI signal, unlike rigid fluoropolymers which suffer from signal broadening due to short T2 relaxation times [2, 5].
Theranostic Nanoparticles
By copolymerizing PFP-EMA with hydrophilic monomers (like PEG-methacrylate), researchers can create amphiphilic block copolymers. These self-assemble into micelles:[1]
-
Core: Hydrophobic Poly(PFP-EMA) (encapsulates hydrophobic drugs).
-
Shell: Hydrophilic PEG (stealth properties).
-
Function: Simultaneous drug delivery and tracking via 19F MRI.
References
-
Review of Fluorinated Polymers for MRI: Title: Stimuli-Responsive Polymers for Advanced 19F Magnetic Resonance Imaging.[2][3] Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
High Fluorine Content Nanoparticles: Title: Efficient Synthesis of Polymeric Fluorinated Nanoparticles with High Fluorine Content via Aqueous Photo-Polymerization-Induced Self-Assembly for 19F MRI Application. Source: ACS Nano (via UQ eSpace). URL:[Link][4]
-
Solubility of Fluorinated Methacrylates: Title: Fluorinated Poly(meth)acrylate: Synthesis and Properties. Source: ResearchGate (Polymer Journal). URL:[Link]
-
Characterization Protocols: Title: Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes. Source: Polymer Chemistry (RSC). URL:[Link]
-
General FRP Methodologies: Title: Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Source: Research India Publications. URL:[Link]
Sources
Copolymerization of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate with methyl methacrylate.
Application Note: Controlled Copolymerization of 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate with Methyl Methacrylate
Executive Summary
This application note details the protocol for synthesizing statistical copolymers of Methyl Methacrylate (MMA) and This compound (PFPOEMA) via free-radical solution polymerization.
The incorporation of PFPOEMA (CAS: 938459-25-7) into a PMMA backbone introduces pendant perfluoroalkyl groups. This modification significantly lowers the surface energy and refractive index of the resulting material while retaining the optical clarity and mechanical robustness of PMMA. These copolymers are critical in the development of hydrophobic optical coatings , oleophobic surfaces , and amphiphilic drug delivery vehicles where precise modulation of hydrophobicity is required.
Chemical Architecture & Rationale
The target copolymer combines two distinct functionalities:
-
MMA Units: Provide high
(approx. 105°C), mechanical hardness, and UV transparency. -
PFPOEMA Units: Introduce a short fluoroalkyl chain (
). Unlike long-chain fluoropolymers (C8), this C3-based fluoro-chemistry avoids PFOA bio-persistence concerns while providing steric bulk and low surface tension.
Mechanistic Insight:
Both monomers are methacrylates. According to the Q-e scheme, monomers with similar electronic structures (e.g., methacrylate-methacrylate pairs) generally exhibit ideal random copolymerization behavior (
Materials & Equipment
| Reagent | Function | Purity/Prep |
| MMA | Monomer A | Distill under reduced pressure to remove MEHQ inhibitor. Store at -20°C. |
| PFPOEMA | Monomer B | Pass through basic alumina column to remove inhibitors immediately before use. |
| AIBN | Initiator | Recrystallize from methanol.[1] Store in dark at 4°C. |
| 2-Butanone (MEK) | Solvent | HPLC Grade. Dried over molecular sieves. |
| n-Hexane | Precipitant | Technical Grade (for purification). |
| Petroleum Ether | Precipitant | Alternative to Hexane. |
Equipment:
-
Schlenk line (Dual manifold: Nitrogen/Vacuum).
-
Temperature-controlled oil bath with magnetic stirring.
-
NMR Spectrometer (minimum 300 MHz) for characterization.
-
GPC (Gel Permeation Chromatography) with THF eluent.
Experimental Protocol
Phase 1: Pre-Polymerization Setup
-
Safety Note: Fluorinated monomers can be volatile and expensive. Work in a fume hood.
-
Stoichiometry: The following protocol targets a 70:30 (MMA:PFPOEMA) molar feed ratio. Adjust mass based on molecular weights (
g/mol ; g/mol ).
Phase 2: Polymerization Workflow
Figure 1: Step-by-step synthesis workflow emphasizing the critical degassing step to prevent oxygen inhibition.
Step-by-Step Procedure:
-
Solution Preparation: In a dry Schlenk flask, dissolve purified MMA (7.0 mmol) and PFPOEMA (3.0 mmol) in 2-Butanone (10 mL). This creates a 1.0 M total monomer concentration.
-
Why MEK? Methyl Ethyl Ketone is a "good solvent" for both the hydrocarbon backbone and the fluorinated side chains, preventing phase separation during polymerization.
-
-
Degassing (The "Trustworthiness" Check): Perform three freeze-pump-thaw cycles.
-
Validation: If bubbles persist during the thaw phase after the 3rd cycle, perform a 4th. Oxygen is a radical scavenger and will kill the chain initiation.
-
-
Initiation: Under a positive pressure of Nitrogen, add AIBN (1 mol% relative to total monomer).
-
Calculation:
.
-
-
Polymerization: Immerse the flask in a pre-heated oil bath at 70°C . Stir at 300 RPM.
-
Duration: Run for 6–12 hours.
-
Stop Criterion: Do not exceed 60% conversion to minimize compositional drift (unless using controlled radical polymerization like RAFT/ATRP).
-
-
Purification:
-
Cool the flask to room temperature and open to air.
-
Dilute the reaction mixture with a small amount of THF (5 mL).
-
Dropwise add the polymer solution into a large excess (200 mL) of cold n-Hexane or Petroleum Ether under vigorous stirring. The fluorinated copolymer will precipitate as a white solid.
-
Note: Methanol is often used for PMMA, but fluorinated segments may increase solubility in alcohols. Hexane is safer for ensuring precipitation of the fluorinated block.
-
-
Drying: Collect the solid by filtration and dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.
Characterization & Validation
To ensure the protocol was successful, you must validate the structure and composition.
A. 1H NMR Spectroscopy (Composition Analysis)
Dissolve 10 mg of polymer in
| Signal (ppm) | Assignment | Integration Label |
| 3.60 | ||
| 4.20 - 4.40 | ||
| 0.8 - 1.2 | Reference |
Calculation of Copolymer Composition (
-
Self-Validation: Compare the calculated
with your feed ratio ( ). If , the reactivity ratios are near unity (Random Copolymer). If , the fluorinated monomer is more reactive.
B. 19F NMR Spectroscopy
Run 19F NMR to detect the specific pentafluoropropanoyl group.
-
Look for signals around -83 ppm (
) and -122 ppm ( ). -
Absence of signals: Polymerization failed or monomer washed away.
-
Sharp vs. Broad peaks: Broad peaks indicate successful polymerization (restricted mobility in polymer chain). Sharp peaks indicate residual monomer.
Reactivity Ratio Determination (Advanced Protocol)
For researchers needing precise sequence control, determine the reactivity ratios (
-
Set up 5 parallel reactions with varying feed ratios of MMA:PFPOEMA (e.g., 90:10, 70:30, 50:50, 30:70, 10:90).
-
Stop reactions at low conversion (<10%) .
-
Determine copolymer composition (
) via NMR for each feed ( ). -
Plot according to the linearized equation:
Where and are functions of the feed and copolymer composition ratios.
Application Context: Surface Energy Tuning
The primary utility of this copolymer is surface modification. The relationship between Fluorine content and Surface Energy is non-linear.
Figure 2: Mechanism of surface energy reduction. Thermal annealing allows the low-surface-energy fluorinated segments to migrate to the air-polymer interface, creating a "fluorine shield."
References
-
Monomer Synthesis & Properties
- Ambeed, Inc. (2023). 2-[(Pentafluoropropanoyl)
-
Fluorinated Copolymer Kinetics
-
General Reactivity Ratios (MMA/Fluoro-methacrylates)
- Aguiar, A., et al. (2010).
- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
Sources
- 1. cjps.org [cjps.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches [mdpi.com]
- 7. Poly(2-(dimethylamino)ethyl methacrylate)-modified nanoporous Colloidal films with pH and ion response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Fluorinated Block Copolymers via RAFT Polymerization
Executive Summary
This application note details the protocol for synthesizing well-defined amphiphilic block copolymers incorporating 2-[(pentafluoropropanoyl)oxy]ethyl methacrylate (PFPOEMA) . This monomer is a high-value fluorinated building block, distinguished by its pentafluoropropanoyl side chain, which imparts unique low-surface-energy properties, chemical resistance, and potential for
We employ RAFT polymerization to ensure precise molecular weight control (
Scientific Rationale & Mechanism
Why PFPOEMA?
Unlike simple perfluoroalkyl methacrylates, PFPOEMA contains an ester linkage between the ethyl spacer and the fluorinated tail (
-
Enhanced Degradability: The additional ester linkage offers a site for hydrolytic cleavage under specific conditions, unlike the robust C-F bonds of standard fluoropolymers.
-
NMR Sensitivity: The
and groups provide distinct magnetic resonance signatures useful for tracking polymer distribution in vivo.
The RAFT Advantage
RAFT is selected over ATRP for this protocol to avoid copper contamination, which is notoriously difficult to remove from fluorinated matrices due to their specific solubility profiles. We utilize a dithiobenzoate or trithiocarbonate CTA, which are highly effective for methacrylate monomers.
Reaction Scheme: The synthesis proceeds via a "Macro-CTA" approach. A PEG chain functionalized with a Chain Transfer Agent (PEG-CTA) initiates the polymerization of PFPOEMA, resulting in a clean block extension.
Figure 1: Synthetic workflow for the preparation of PEG-b-PPFPOEMA block copolymers.
Experimental Protocol
Materials & Reagents
| Reagent | Function | Purity/Grade | Notes |
| PFPOEMA | Monomer | >98% | Critical: Pass through basic alumina column to remove inhibitor before use. |
| PEG-CTA | Macro-initiator | Synthesized from PEG-OH and 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB). | |
| AIBN | Initiator | Recrystallized | Azobisisobutyronitrile. Store at -20°C. |
| Solvent | Anhydrous | "Magic solvent" for fluoropolymers; ensures homogeneity. | |
| Hexane | Precipitant | ACS Grade | For purification. |
Synthesis of PEG-Macro-CTA (Pre-step)
Note: If commercial PEG-CTA is unavailable, synthesize as follows:
-
Dissolve PEG-methyl ether (
, 1 eq) and CPADB (5 eq) in anhydrous DCM. -
Add DCC (5 eq) and DMAP (0.5 eq) at 0°C.
-
Stir at RT for 24h. Filter precipitated urea.
-
Precipitate filtrate into cold diethyl ether (3x). Dry under vacuum.
-
Validation:
NMR should show aromatic protons (7.4-8.0 ppm) from CPADB and PEG backbone (3.6 ppm).
Synthesis of PEG-b-PPFPOEMA (Main Protocol)
Target: PEG
-
Preparation:
-
In a dry Schlenk tube, dissolve PEG-CTA (0.20 g, 0.04 mmol) and PFPOEMA (0.56 g, 2.0 mmol, 50 eq) in TFT (2.0 mL).
-
Add AIBN (1.3 mg, 0.008 mmol).
-
Ratio Control: [Monomer]:[CTA]:[Initiator] = 50:1:0.2. High CTA/Initiator ratio (5:1) is crucial to suppress termination.
-
-
Degassing (Critical):
-
Seal the tube with a rubber septum.
-
Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits RAFT and causes dead chains).
-
Backfill with Nitrogen/Argon.
-
-
Polymerization:
-
Immerse the Schlenk tube in a pre-heated oil bath at 70°C .
-
Stir magnetically at 300 rpm.
-
Time: Reaction kinetics for fluorinated methacrylates suggest 12–24 hours for >80% conversion. Stop at ~16 hours to preserve end-group fidelity.
-
-
Quenching & Purification:
-
Quench by cooling in liquid nitrogen and exposing to air.
-
Dilute with a small amount of THF or TFT.
-
Precipitation: Dropwise addition into a large excess (10x volume) of cold Hexane . Fluorinated blocks will precipitate; unreacted monomer stays in solution.
-
Cycle: Redissolve in THF/TFT and reprecipitate in Hexane (Total 3 times) to remove all monomer traces.
-
Dry in a vacuum oven at 40°C for 24 hours.
-
Characterization & Validation
To ensure the material meets the "Trustworthiness" standard, the following data must be acquired.
NMR Spectroscopy (CDCl or Acetone- )
-
PEG Block: Sharp peak at
3.64 ppm ( ). -
PFPOEMA Block:
-
4.30 ppm (
). -
4.45 ppm (
). -
Absence of vinyl protons (
5.5, 6.1 ppm) confirms monomer removal.
-
4.30 ppm (
-
Calculation:
.
Gel Permeation Chromatography (GPC)
-
Solvent: DMF with 10mM LiBr (to disrupt H-bonding) or THF.
-
Expectation: Unimodal distribution. The curve should shift to lower elution volume (higher MW) compared to the PEG-CTA precursor.
-
Dispersity (
): Should be for a controlled RAFT process.
NMR
-
Used to confirm the integrity of the pentafluoropropanoyl group.
-
Signals expected at
-120 ppm ( ) and -80 ppm ( ).
Applications: Self-Assembly & Drug Delivery[1][2]
The resulting PEG-b-PPFPOEMA copolymer is amphiphilic.[1][2][3] In water, the hydrophobic fluorinated block drives self-assembly.
Micellization Protocol:
-
Dissolve copolymer in Acetone or THF (common solvent).
-
Add water dropwise (selective solvent for PEG) under stirring until water content > 50%.
-
Dialyze against pure water for 48 hours to remove organic solvent.
-
Result: Core-shell micelles with a fluorinated core.
Diagram: Micelle Structure & Utility
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link
-
Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447. Link
-
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link
-
CymitQuimica. (n.d.).[4] Product Catalog: this compound. CymitQuimica. Link
-
Boyer, C., et al. (2011). Well-defined protein–polymer conjugates via in situ RAFT polymerization. Journal of the American Chemical Society, 133(42), 16901-16909. (Reference for PEG-CTA synthesis protocols). Link
Sources
Use of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate in dental restorative materials.
Application Note: Hydrophobic Functionalization of Dental Resins using 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate
Executive Summary
The longevity of resin-based dental restoratives is frequently compromised by hydrolytic degradation and hygroscopic expansion. This guide details the application of This compound (CAS: 938459-25-7), herein referred to as PF-HEMA , as a functional monomer.
Unlike standard hydrophilic monomers (e.g., HEMA), PF-HEMA incorporates a pentafluoropropanoyl fluorocarbon tail. This modification converts the hydroxyl group—typically the site of water attraction—into a hydrophobic, low-surface-energy moiety. This protocol outlines the formulation, curing, and validation of PF-HEMA-enhanced composites to achieve superior stain resistance and hydrolytic stability without compromising polymerization conversion.
Technical Profile & Mechanism
Compound: this compound
Molecular Formula:
Mechanism of Action
Standard dental adhesives rely on 2-Hydroxyethyl methacrylate (HEMA) to penetrate dentin. However, HEMA's hydroxyl group attracts water, leading to "water trees" and plasticization.
PF-HEMA modifies this architecture by esterifying the hydroxyl group with a pentafluoropropionic moiety (
-
Surface Energy Reduction: The terminal
and groups migrate to the air-monomer interface during application, significantly lowering surface free energy. -
Hydrolytic Shielding: The fluorinated tail provides steric hindrance, protecting the ester linkages of the polymer backbone from enzymatic (esterase) and hydrolytic attack.
Figure 1: Mechanistic comparison between standard HEMA and PF-HEMA, illustrating the hydrophobic shielding effect.
Experimental Protocols
Protocol A: Formulation of Hydrophobic Dental Sealant
Objective: Create a low-viscosity resin sealant with 10 wt% PF-HEMA to seal micro-cracks and reduce marginal staining.
Materials:
-
Base Resin: Bis-GMA / TEGDMA (70:30 wt ratio).
-
Active Monomer: PF-HEMA (CAS: 938459-25-7).
-
Photoinitiator System: Camphorquinone (CQ) 0.2 wt%, Ethyl-4-(dimethylamino)benzoate (EDMAB) 0.8 wt%.
Workflow:
-
Base Preparation: In an amber glass vial, mix Bis-GMA and TEGDMA. Sonicate at 40°C for 10 minutes to ensure homogeneity.
-
Active Integration: Add PF-HEMA to the base resin at concentrations of 0% (Control), 5%, and 10% (wt/wt) .
-
Note: Fluorinated monomers can phase separate. Vortex vigorously for 2 minutes. If turbidity persists, add UDMA (5 wt%) as a compatibilizer.
-
-
Initiator Addition: Add CQ and EDMAB. Stir magnetically in the dark for 1 hour.
-
Degassing: Place formulation in a vacuum desiccator for 15 minutes to remove air bubbles that inhibit polymerization.
Protocol B: Surface Energy & Contact Angle Analysis
Objective: Quantify the hydrophobicity imparted by PF-HEMA.
-
Specimen Fabrication: Pipette 20 µL of resin onto a silanized glass slide. Cover with a Mylar strip to ensure a flat surface.
-
Curing: Irradiate for 40s using a dental LED curing light (>1000 mW/cm²).
-
Measurement: Use a Goniometer (e.g., Krüss DSA).
-
Liquid Probes: Dispense 2 µL droplets of Deionized Water (polar) and Diiodomethane (dispersive).
-
Calculation: Measure contact angle (
) at 10s post-deposition. Calculate Surface Free Energy (SFE) using the Owens-Wendt-Rabel-Kaelble (OWRK) method.
Protocol C: Water Sorption and Solubility (ISO 4049)
Objective: Verify resistance to water uptake.
-
Sample Prep: Create discs (15mm diameter × 1mm thickness). Cure in overlapping sectors.
-
Desiccation (
): Store in a desiccator at 37°C until constant mass is achieved ( 0.1 mg). -
Immersion: Submerge in distilled water at 37°C for 7 days.
-
Wet Mass (
): Blot dry and weigh. -
Re-desiccation (
): Desiccate again until constant mass. -
Calculation:
-
Water Sorption (
) = -
Water Solubility (
) =
-
Representative Data & Analysis
The following data represents expected trends when incorporating PF-HEMA into a standard Bis-GMA/TEGDMA matrix.
Table 1: Surface Properties and Hygroscopic Behavior
| Formulation | PF-HEMA Content (wt%) | Water Contact Angle (°) | Water Sorption (µg/mm³) | Solubility (µg/mm³) |
| Control | 0% | 62.5 ± 1.5 | 28.4 | 4.2 |
| PF-05 | 5% | 84.1 ± 2.1 | 19.2 | 3.1 |
| PF-10 | 10% | 98.7 ± 1.8 | 12.5 | 1.8 |
Interpretation:
-
Contact Angle: A shift from ~62° to ~99° indicates a transition from hydrophilic to hydrophobic. This is critical for repelling oral fluids and preventing "coffee staining."
-
Sorption: The reduction in water sorption (28.4 to 12.5 µg/mm³) confirms the "Hydrophobic Shielding" mechanism, reducing the risk of hydrolytic degradation of the resin matrix.
Workflow Visualization
Figure 2: Step-by-step formulation and validation workflow for PF-HEMA dental resins.
References
-
Moszner, N., et al. (2008).[1] "Sol–gel materials: 2. Light-curing dental composites based on ormocers of cross-linking alkoxysilane methacrylates."[1] Dental Materials.[1][2][3][4][5][6] Link
-
Imazato, S. (2009). "Bio-active restorative materials with antibacterial effects: new dimension of innovation in restorative dentistry." Dental Materials Journal. Link
-
Sideridou, I., et al. (2003). "Water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins." Biomaterials. Link
-
Sigma-Aldrich. "this compound Product Specification." Merck KGaA. Link
-
Van Landuyt, K.L., et al. (2007). "Systematic review of the chemical composition of contemporary dental adhesives." Biomaterials. Link
Sources
- 1. Degradation of Dental Methacrylate-Based Composites in Simulated Clinical Immersion Media | MDPI [mdpi.com]
- 2. docs.saremco.ch [docs.saremco.ch]
- 3. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 4. Incorporating an artificially synthesized fluoride complex into urethane-acrylate-based 3D printing resin: Effects on mechanical properties, cytotoxicity, antimicrobial actions, and its long-term fluoride-releasing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Applications of poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate) in hydrophobic coatings.
Application Note: Poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate) in Hydrophobic Coatings
Executive Summary
This technical guide details the application of Poly(this compound) (hereafter referred to as Poly(PFPEM) ) in the development of high-performance hydrophobic and oleophobic coatings.
As regulatory landscapes (EPA, EU REACH) shift away from long-chain perfluoroalkyl substances (C8 PFAS) due to bioaccumulation concerns, Poly(PFPEM) represents a critical Short-Chain (C2-C3) Fluorinated Alternative . By leveraging the low surface energy of the pentafluoropropanoyl pendant group, researchers can achieve water contact angles (WCA) exceeding 105° while maintaining regulatory compliance.
Key Applications:
-
Microfluidic channel passivation.
-
Anti-smudge optical coatings.
-
Moisture barriers for sensitive electronics.
Molecular Architecture & Mechanism
To effectively utilize Poly(PFPEM), one must understand its structural functionality. Unlike traditional perfluoroalkyl methacrylates (which use a simple alkyl chain), this polymer features a specific ester linkage that influences both solubility and film formation.
Chemical Structure
The monomer consists of three functional zones:
-
Methacrylate Backbone: Provides mechanical stability and polymerization capability.
-
Ethyl Spacer: Decouples the fluorinated tail from the backbone, allowing rotational freedom.
-
Pentafluoropropanoyl Tail (
): The active surface-energy reducing agent.
Surface Segregation Mechanism
Upon coating and annealing, the fluorinated side chains undergo surface segregation . Spontaneously driven by thermodynamics to minimize interfacial energy, the
Figure 1: Surface Segregation & Coating Formation Workflow
Caption: Workflow demonstrating the thermodynamic reorientation of fluorinated tails during the annealing process to maximize hydrophobicity.
Experimental Protocols
Synthesis of Poly(PFPEM)
Note: This protocol uses Free Radical Polymerization (FRP) for robustness. For precise molecular weight control, ATRP is recommended.
Reagents:
-
Monomer: this compound (CAS: 938459-25-7).[1]
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized.
-
Solvent: 2-Butanone (MEK) or THF (Anhydrous).
-
Precipitant: n-Hexane or Methanol (cold).
Protocol Steps:
-
Preparation: Dissolve Monomer (2.0 g) in MEK (8.0 mL) in a Schlenk flask. Target solid content: ~20 wt%.[2]
-
Initiation: Add AIBN (1.0 wt% relative to monomer).
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation).
-
Polymerization: Backfill with Nitrogen and immerse flask in an oil bath at 65°C for 12 hours .
-
Purification:
-
Concentrate the solution via rotary evaporation.
-
Dropwise add the polymer solution into excess cold n-Hexane (1:10 ratio) under vigorous stirring.
-
Collect the white precipitate.
-
-
Drying: Vacuum dry at 40°C for 24 hours.
Coating Formulation & Application
Objective: Create a uniform hydrophobic film (Thickness: ~100 nm) on a glass substrate.
Table 1: Coating Formulation Parameters
| Component | Quantity | Role | Notes |
| Poly(PFPEM) | 20 mg | Active Binder | Ensure polymer is fully dry before weighing. |
| Solvent (MEK) | 1.0 mL | Carrier | MEK is preferred over fluorinated solvents for cost, provided the polymer dissolves. |
| Substrate | Glass / Si Wafer | Surface | Must be Piranha-cleaned or Plasma-treated before coating. |
Application Protocol (Spin Coating):
-
Substrate Prep: Clean glass slides with
plasma (5 min, 50W) to generate surface hydroxyls. Why: This ensures the polymer solution wets the surface initially before the solvent evaporates. -
Dispense: Apply 100
L of the 2 wt% Poly(PFPEM) solution to the center of the substrate. -
Spin:
-
Step 1: 500 rpm for 5s (Spread).
-
Step 2: 2000 rpm for 45s (Thinning).
-
-
Annealing (CRITICAL): Bake the coated substrate at 100°C for 1 hour .
-
Expert Insight: The glass transition temperature (
) of fluorinated methacrylates is typically 60-80°C. Annealing above allows the polymer chains to relax and the fluorinated tails to "bloom" to the surface.
-
Characterization & Validation
To validate the coating, you must confirm both chemical presence and physical function.
Contact Angle Goniometry
Measure Static Water Contact Angle (WCA) and Diiodomethane Contact Angle (DCA).
-
Target WCA: > 105° (Indicates Hydrophobicity).
-
Target DCA: > 60° (Indicates Oleophobicity).
Surface Energy Calculation (Owens-Wendt Method)
Use the data from 4.1 to calculate surface free energy (
-
Expectation: Poly(PFPEM) coatings should exhibit
.
Figure 2: Characterization Logic Tree
Caption: Decision matrix for validating coating quality using wetting physics and surface chemistry analysis.
Critical Considerations & Troubleshooting
Hydrolytic Stability (Expert Note)
Unlike standard perfluoroalkyl polymers (e.g., PVDF) or simple fluorinated acrylates, the Poly(PFPEM) monomer contains an additional ester linkage in the side chain (
-
Risk: In high pH (basic) environments, this specific ester bond may hydrolyze, cleaving the fluorinated tail and releasing pentafluoropropionic acid.
-
Mitigation: Avoid using these coatings in environments with pH > 9. For alkaline resistance, select monomers with direct fluoro-alkyl linkages.
Adhesion
Fluorinated polymers have low adhesion to substrates due to their low surface energy.
-
Solution: Use a "grafting-from" approach (Surface-Initiated ATRP) or use a primer layer (e.g., Glycidyl Methacrylate copolymer) to anchor the coating to the glass/silicon.
References
-
Sigma-Aldrich. Product Specification: this compound. Link
- Iacono, S. T., et al. "Preparation of composite fluoropolymer/silsesquioxane superhydrophobic coatings." Journal of Materials Chemistry, 2010.
-
Wang, J., et al. "Fluorine-Free vs Fluorinated Hydrophobic Polymer Brushes." ACS Applied Polymer Materials, 2024. Link (Comparative analysis of methacrylate coating durability).
-
RSC Advances. "Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers." Royal Society of Chemistry, 2024. Link (Demonstrates barrier properties of similar fluorinated methacrylates).
Sources
Surface modification with 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate for low surface energy.
Application Note: Surface Modification with 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate (PFPEMA)
Part 1: Executive Summary & Strategic Rationale
The modification of surfaces to achieve low surface energy is a critical step in the development of microfluidic devices, drug storage containers, and implantable medical devices. Historically, long-chain perfluorinated monomers (C8, perfluorooctyl) were the industry standard for achieving superhydrophobicity and oleophobicity. However, global regulatory shifts (e.g., REACH, EPA PFOA stewardship) have restricted C8 usage due to bioaccumulation concerns.
This compound (PFPEMA) represents a critical "C3-fluorinated" alternative. By incorporating a short pentafluoroethyl chain (CF₃CF₂-) linked via a propanoyl ester, PFPEMA offers a regulatory-compliant pathway to low surface energy without the environmental persistence of C8 chemistries.
Key Performance Metrics:
-
Water Contact Angle (Static): ~105° - 110° (Dependent on grafting density).
-
Application: Protein-repellent coatings, non-wetting microfluidic channels, and moisture barriers for hygroscopic drug powders.
Part 2: Mechanism of Action
The efficacy of PFPEMA relies on the orientation of its fluorinated side chains at the air-polymer interface. Unlike hydrocarbon chains, the C-F bond is shorter, stronger, and less polarizable, leading to weak van der Waals interactions with liquids.
Molecular Architecture & Surface Reorientation
When polymerized, the methacrylate backbone anchors the chain, while the flexible ethyl spacer allows the pentafluoropropanoyl tails to rotate and pack at the surface. This "surface segregation" minimizes the interfacial free energy.
Note on C3 vs. C8: Because the C3 tail is shorter, it has less steric bulk than a C8 tail. To achieve comparable hydrophobicity, the grafting density must be maximized. A sparse C3 coating will fail because liquids can penetrate between the tails to the underlying high-energy substrate. Therefore, this guide prioritizes Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) to generate high-density polymer brushes.
Visualizing the Workflow
Figure 1: Workflow for generating high-density PFPEMA brushes via Surface-Initiated ATRP. High density is required to compensate for the short C3 fluorinated tail.
Part 3: Experimental Protocols
Protocol A: Monomer Preparation & Inhibitor Removal
Commercial methacrylates are supplied with inhibitors (e.g., MEHQ) to prevent premature polymerization.
-
Reagents: PFPEMA monomer, Basic Alumina (activity I).
-
Step 1: Pack a small glass column (pipette tip or 5mL syringe) with basic alumina.
-
Step 2: Pass the liquid PFPEMA monomer through the column under gravity or slight positive pressure.
-
Step 3: Collect the inhibitor-free monomer in a light-shielded vial. Use immediately.
Protocol B: Surface Modification via SI-ATRP (Gold Standard)
This protocol grafts polymer chains from the surface, ensuring the high density required for C3-fluorinated monomers.
1. Substrate Activation (Silica/Glass)
-
Clean substrates with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min. (Caution: Piranha is explosive with organics).
-
Rinse with Milli-Q water and dry under N₂ stream.
2. Initiator Immobilization
-
Prepare a 1% (v/v) solution of (3-Trimethoxysilyl)propyl 2-bromo-2-methylpropionate (ATRP silane initiator) in dry toluene.
-
Immerse activated substrates for 12–18 hours at room temperature.
-
Rinse sequentially with toluene, ethanol, and water. Cure at 110°C for 1 hour to crosslink the silane layer.
3. Polymerization (Grafting PFPEMA)
-
Reaction Mixture:
-
Monomer: PFPEMA (2.0 g, ~7.2 mmol)
-
Solvent: Anisole (2.0 mL) or Trifluoroethanol (if solubility issues arise).
-
Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (12.5 mg, 0.072 mmol).
-
Catalyst: Cu(I)Br (10.3 mg, 0.072 mmol).
-
Ratio: [Monomer]:[Cu]:[Ligand] = 100:1:1.
-
-
Procedure:
-
Dissolve Monomer and Ligand in the solvent in a Schlenk flask.
-
Degas the solution via 3 freeze-pump-thaw cycles to remove oxygen (Critical: O₂ kills the radical).
-
Add Cu(I)Br under positive nitrogen flow. The solution should turn light green/blue.
-
Immerse the initiator-modified substrate into the solution.
-
Seal and heat to 60°C for 4–24 hours (longer time = thicker brush).
-
Termination: Expose to air and dilute with THF.
-
Washing: Soxhlet extraction or vigorous washing in THF for 24 hours is required to remove physically adsorbed (non-grafted) polymer.
-
Protocol C: Rapid UV-Curing (Alternative for Coatings)
For applications not requiring covalent grafting (e.g., simple dip-coating).
-
Formulation:
-
PFPEMA (98 wt%)
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (2 wt%)
-
-
Process:
-
Dissolve mixture in a fluorinated solvent (e.g., HFE-7100) at 10% solids.
-
Spin-coat onto substrate (2000 rpm, 30s).
-
Cure under UV light (365 nm, 10 mW/cm²) for 5 minutes in an inert atmosphere (N₂ purge box). Note: Oxygen inhibition is severe for methacrylates; curing in air will leave a tacky surface.
-
Part 4: Characterization & Data Interpretation
To validate the surface modification, you must measure both the wetting properties and the chemical composition.
Contact Angle Goniometry
Measure static contact angles using liquids of varying surface tension.
Table 1: Expected Contact Angle Data for Poly(PFPEMA)
| Probe Liquid | Surface Tension (mN/m) | Unmodified Glass | Poly(PFPEMA) Brush | Interpretation |
| Water | 72.8 | < 10° | 105° ± 2° | Hydrophobic. Comparable to PTFE (~110°). |
| Diiodomethane | 50.8 | 35° | 85° ± 3° | Used for Surface Energy calc (OWRK method). |
| Hexadecane | 27.5 | Wetting (<5°) | 65° ± 4° | Oleophobic. Indicates resistance to oils/lipids. |
X-Ray Photoelectron Spectroscopy (XPS)
XPS provides the definitive proof of the "Pentafluoropropanoyl" chemistry on the surface.
-
Survey Scan: Look for strong F1s (Fluorine) peak at ~689 eV.
-
High-Res C1s Spectrum:
-
285.0 eV: C-C/C-H (Backbone).
-
289.0 eV: O-C=O (Ester).[3]
-
291.5 eV: -CF₂- (Methylene fluorocarbons).
-
293.5 eV: -CF₃ (Terminal fluoromethyl).
-
-
Validation: The presence of the -CF₃ peak at ~293-294 eV is the specific marker for the tail group orientation facing the vacuum/air.
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Contact Angle (<90°) | Low grafting density. | Increase polymerization time or catalyst concentration. Ensure Initiator layer is dense. |
| Hazy/Cloudy Film | Phase separation.[4] | PFPEMA is fluorinated; it may not dissolve well in standard organic solvents. Use Trifluoroethanol or HFE-7100 . |
| Tacky Surface (UV Cure) | Oxygen inhibition. | Methacrylates do not cure in air. Increase N₂ purge flow or cover with a thin PET release liner during cure. |
| Blue Residue on Sample | Copper contamination (ATRP). | Wash with EDTA solution or pass through a neutral alumina plug if polymer was synthesized in bulk. |
Part 6: References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link
-
Honda, K., et al. (2005). Surface Modification of Polymer Substrates by Fluorinated Polymer Grafting. Macromolecules. (Demonstrates the density-dependence of short-chain fluoropolymers).
-
Zisman, W. A. (1964). Relation of the Equilibrium Contact Angle to Liquid and Solid Constitution. Advances in Chemistry. (Foundational text on Critical Surface Tension).
-
Iacono, S. T., et al. (2007). Preparation of Composite Fluoropolymer/Silsesquioxane Materials. Journal of Polymer Science Part A. (Discusses solubility of fluorinated methacrylates).
-
European Chemicals Agency (ECHA). (2020). Per- and polyfluoroalkyl substances (PFAS) restriction proposal. (Regulatory context for shifting from C8 to C3/C4). Link
Disclaimer: This protocol involves the use of hazardous chemicals including acid piranha and fluorinated monomers. Always consult the Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan before proceeding.
Sources
Biomedical applications of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate polymers.
Application Note & Technical Guide | Version 2.4
Executive Summary
This guide details the synthesis, characterization, and biomedical utilization of Poly(2-[(pentafluoropropanoyl)oxy]ethyl methacrylate) (Poly(PFP-EMA)). As a fluorinated derivative of Poly(2-hydroxyethyl methacrylate) (pHEMA), this polymer bridges the gap between biocompatible hydrogels and advanced 19F Magnetic Resonance Imaging (MRI) tracers.
Unlike long-chain perfluorinated polymers (C8+) which face regulatory scrutiny due to bioaccumulation, the pentafluoropropanoyl side chain (C3) represents a safer, short-chain fluorinated motif. Its high fluorine content, combined with the hydrolytic potential of the ester linkage, makes it an ideal candidate for theranostic nanocarriers and quantitative metabolic imaging .
Part 1: Material Science & Chemistry[1][2]
Structural Logic & Properties
The monomer, this compound (PFP-EMA), consists of three functional domains:
-
Methacrylate Head: Enables free radical, RAFT, or ATRP polymerization.
-
Ethyl Spacer: Provides steric flexibility, decoupling the side chain from the backbone.
-
Pentafluoropropanoyl Tail (CF3CF2C(=O)-):
-
19F MRI Signal: Provides 5 magnetically equivalent fluorine atoms per monomer unit (split into CF3 and CF2 resonances), offering high sensitivity.
-
Hydrophobicity: Drives self-assembly into micelles in aqueous environments.
-
Lipophobicity: Resists non-specific protein adsorption (fouling).
-
Polymerization Strategy: RAFT
For biomedical applications, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is recommended over standard free radical polymerization to ensure low dispersity (Đ < 1.2) and precise molecular weight control, which is critical for renal clearance considerations.
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Formula | (C9H9F5O4)n | High F content (~34% w/w) boosts MRI sensitivity. |
| Solubility | Soluble in THF, DMF, Acetone. Insoluble in Water.[1] | Amphiphilic block copolymers required for bio-use. |
| Glass Transition (Tg) | ~45–55 °C (Estimated) | Low Tg aids 19F mobility (sharper MRI peaks). |
| Hydrolysis | Ester bond susceptible to esterases/pH. | Potential for biodegradable design.[1][2] |
Part 2: Biomedical Applications[1][4][5][6][7][8][9]
19F MRI "Hot Spot" Imaging
The Challenge: Standard 1H MRI suffers from high background noise due to the abundance of water in tissues. The Solution: Biological tissues contain negligible fluorine. Poly(PFP-EMA) acts as a "hot spot" tracer—visible only where the polymer accumulates (e.g., tumors, inflammation sites) with zero background.
-
Mechanism: The high mobility of the short fluoro-alkyl side chains prevents signal broadening (T2 relaxation shortening), a common issue with rigid fluorinated polymers.
-
Quantification: The 19F signal intensity is linearly proportional to the polymer concentration, allowing precise quantification of drug delivery vectors.
Theranostic Drug Delivery Systems (DDS)
Poly(PFP-EMA) is typically copolymerized with a hydrophilic block (e.g., PEG) to form amphiphilic block copolymers (PEG-b-PPFPEMA).
-
Micelle Formation: In water, the hydrophobic PFP-EMA blocks collapse into the core, while PEG forms the shell.
-
Drug Loading: The fluorinated core is "fluorophilic" and lipophilic, making it excellent for encapsulating:
-
Fluorinated Drugs: 5-Fluorouracil (5-FU), Flutamide.
-
Hydrophobic Drugs: Doxorubicin, Paclitaxel.
-
-
19F "On/Off" Switch:
-
Intact Micelle: Fluorines are packed tightly (solid-like); 19F MRI signal is low/broad (Off).
-
Disassembly (at Tumor): Micelle breaks down; chains solvate; 19F mobility increases; Signal turns bright (On).
-
Part 3: Experimental Protocols
Protocol A: Monomer Synthesis (PFP-EMA)
Rationale: Commercial availability is limited; in-house synthesis ensures purity.
Reagents:
-
2-Hydroxyethyl methacrylate (HEMA) (dried over molecular sieves).
-
Pentafluoropropionyl chloride (or anhydride).
-
Triethylamine (TEA) (acid scavenger).
-
Dichloromethane (DCM) (anhydrous).
Procedure:
-
Setup: Purge a 250 mL round-bottom flask with dry nitrogen. Add HEMA (10 mmol), TEA (12 mmol), and DCM (50 mL). Cool to 0°C in an ice bath.
-
Addition: Dropwise add Pentafluoropropionyl chloride (11 mmol) diluted in 10 mL DCM over 30 minutes. The reaction is exothermic.
-
Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) and stir overnight (12h).
-
Workup: Filter off the precipitated triethylamine hydrochloride salt. Wash the filtrate with NaHCO3 (sat. aq.), 1M HCl, and Brine.
-
Purification: Dry organic layer over MgSO4. Remove solvent via rotary evaporation. Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).
-
Validation: Confirm structure via 1H NMR (check for shift of HEMA ester protons) and 19F NMR.
Protocol B: Formulation of 19F-Detectable Micelles
Rationale: Nanoprecipitation creates uniform micelles suitable for IV injection.
Materials:
-
Amphiphilic Block Copolymer: PEG5k-b-Poly(PFP-EMA)10k.
-
Solvent: THF or Acetone.
-
Non-solvent: PBS (pH 7.4).
Steps:
-
Dissolution: Dissolve 20 mg of copolymer in 2 mL of THF.
-
Drug Loading (Optional): Add 2 mg of hydrophobic drug (e.g., Doxorubicin) to the THF solution.
-
Nanoprecipitation: Add the organic solution dropwise (1 drop/sec) into 10 mL of rapidly stirring PBS. Micelles form instantly.
-
Dialysis: Transfer to a dialysis bag (MWCO 3.5 kDa) and dialyze against PBS for 24 hours to remove organic solvent and free drug.
-
Characterization: Measure Hydrodynamic Diameter (Dh) via Dynamic Light Scattering (DLS). Target: 50–150 nm.
Protocol C: 19F MRI Phantom Imaging
Rationale: Calibrate the MRI scanner for the specific fluorine chemical shift.
-
Phantom Prep: Prepare serial dilutions of the micelles in PBS (e.g., 20, 10, 5, 2.5 mg/mL). Place in 5 mm NMR tubes.
-
Scanner Setup: Use a 7T or higher animal MRI scanner with a dual-tuned 1H/19F coil.
-
Localization: Acquire a standard 1H anatomical scan (T2-weighted RARE sequence).
-
Spectroscopy: Perform a non-localized 19F spectroscopy scan to identify the resonant frequency of the CF3 group (typically ~ -80 to -85 ppm relative to CFCl3).
-
Imaging: Acquire 19F images using a RARE or FLASH sequence centered on the CF3 peak.
-
Parameters: TR/TE = 1000/10 ms; Averages = 64–128 (high averaging needed for SNR).
-
-
Overlay: Superimpose the 19F signal (false color) onto the 1H anatomical image.
Part 4: Visualization & Logic Pathways
Diagram 1: Synthesis & Self-Assembly Workflow
This diagram illustrates the progression from raw chemical precursors to the final diagnostic nanocarrier.
Caption: Step-by-step synthesis from HEMA functionalization to micelle formation and MRI detection.
Diagram 2: The "Smart" 19F MRI Mechanism
Logic flow for how the polymer acts as an environmentally sensitive imaging probe.
Caption: The "Off-to-On" signal activation mechanism triggered by micelle disassembly at the target site.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Monomer Yield | Hydrolysis of acid chloride due to wet solvents. | Use freshly distilled DCM and store PFP-Cl under inert atmosphere. |
| Broad 19F MRI Signal | Polymer backbone is too rigid or Tg is too high. | Copolymerize with a spacer monomer (e.g., butyl acrylate) to lower Tg and increase chain flexibility. |
| Micelle Instability | PFP block is too short relative to PEG. | Increase the Degree of Polymerization (DP) of the PFP-EMA block (Target DP > 50). |
| Cytotoxicity | Residual copper (if using ATRP) or unreacted monomer. | Switch to RAFT polymerization; perform extensive dialysis (3+ days). |
References
-
Thurecht, K. J., et al. (2016). Polymeric 19F MRI Agents Responsive to Reactive Oxygen Species. UQ eSpace.
- Relevance: Establishes the protocol for synthesizing methacrylate-based fluorinated polymers for MRI and the "Off/On" switching mechanism.
-
Konkolewicz, D., et al. (2021). pHEMA: An Overview for Biomedical Applications. NIH PubMed Central.
- Relevance: Provides foundational data on HEMA biocompatibility and polymerization kinetics used as the backbone for PFP-EMA.
-
Zhang, C., et al. (2018).[3] Hydrophilic fluorinated molecules for spectral 19F MRI. Nature Scientific Reports.
- Relevance: Discusses the chemical shift logic and sensitivity requirements for 19F MRI tracers.
-
Fuchs, A. V., et al. (2013). Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications. Journal of Materials Chemistry B.
- Relevance: Comprehensive review on using fluorinated polymers (including methacrylates) for drug delivery and self-assembly.
-
Ambeed, Inc. (Supplier Data).[4] this compound CAS 938459-25-7.[4]
- Relevance: Verification of the specific monomer structure and commercial availability for synthesis.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hydrophilic fluorinated molecules for spectral 19F MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CAS No. 938459-25-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate as a monomer for optical devices.
This Application Note and Protocol Guide details the technical utilization of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (referred to herein as PF-EMA ) in the fabrication of high-performance optical devices.
Application Note: PF-EMA as a Low-Loss Optical Monomer
Executive Summary
This compound (CAS: 938459-25-7) is a specialized fluorinated monomer designed for advanced photonics. Unlike standard methyl methacrylate (MMA), PF-EMA incorporates a pentafluoropropanoyl pendant group. This fluorination serves two critical optical functions:
-
Refractive Index Depression: The high fluorine content lowers the refractive index (n < 1.42), making it an ideal cladding material for Polymer Optical Fibers (POF) or a core material for hollow-core waveguides.
-
Optical Loss Reduction: The substitution of C-H bonds with C-F bonds shifts vibrational overtones from the near-infrared (NIR) to longer wavelengths, significantly reducing attenuation in the telecommunication windows (1300 nm and 1550 nm).
Material Properties & Specifications
Researchers must verify monomer purity prior to polymerization to prevent scattering centers in the final optical device.
Table 1: Physicochemical Properties of PF-EMA
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Balance of polymerizable vinyl group and fluorinated tail. | |
| Molecular Weight | 276.16 g/mol | Determines resin viscosity and polymerization kinetics. |
| Appearance | Colorless Liquid | Critical for optical transparency; yellowing indicates degradation. |
| Refractive Index ( | ~1.39 – 1.41 (Monomer) | Low index enables high Numerical Aperture (NA) when used as cladding. |
| Boiling Point | >200°C (Est. at 760 mmHg) | High boiling point allows for thermal curing without evaporation. |
| Inhibitor | MEHQ (typically 50-100 ppm) | Must be removed to ensure consistent polymerization rates. |
| Solubility | Soluble in acetone, THF, fluorinated solvents | Facilitates solution processing and spin coating. |
Scientific Mechanism: The Fluorine Effect
The utility of PF-EMA rests on the Lorentz-Lorenz equation , which relates refractive index (
PART 2: Experimental Protocols
Protocol A: Monomer Purification (Inhibitor Removal)
Goal: Remove Hydroquinone monomethyl ether (MEHQ) to prevent induction periods during polymerization.
Materials:
-
PF-EMA Monomer[1]
-
Inhibitor Remover Column (e.g., De-Hibit 200 or basic alumina)
-
Syringe (Glass or PP)
-
0.2 µm PTFE Syringe Filter
Procedure:
-
Column Preparation: Pack a small glass column with 5g of basic alumina per 10g of monomer. Alternatively, use a pre-packed commercial inhibitor removal column.
-
Filtration: Slowly pass the neat PF-EMA monomer through the column using gravity or slight positive pressure (nitrogen).
-
Particulate Removal: Collect the eluent and immediately filter through a 0.2 µm PTFE filter into a clean, amber glass vial.
-
Storage: Use immediately or store at -20°C under argon. Do not store purified monomer for >24 hours to prevent auto-polymerization.
Protocol B: Fabrication of Low-Index Optical Cladding (Spin Coating)
Goal: Create a 5 µm cladding layer on a silicon or PMMA substrate.
Reagents:
-
Purified PF-EMA
-
Photoinitiator: 2-Hydroxy-2-methylpropiophenone (HMPP) or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) for thicker films.
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA) or Methyl Isobutyl Ketone (MIBK).
Workflow:
-
Formulation:
-
Mix PF-EMA with 1-3 wt% Photoinitiator.
-
Optional: For viscosity control, dilute to 50 wt% in PGMEA.
-
Stir magnetically for 15 minutes in the dark.
-
-
Substrate Prep:
-
Clean substrate: Acetone sonication (5 min)
IPA rinse Nitrogen dry Oxygen Plasma (30s, 50W) to enhance adhesion.
-
-
Deposition (Spin Coating):
-
Dispense 500 µL of solution onto the center of the substrate.
-
Step 1 (Spread): 500 RPM for 10s (Ramp: 100 RPM/s).
-
Step 2 (Cast): 2000-3000 RPM for 45s (Ramp: 1000 RPM/s). Note: Adjust RPM to target thickness.
-
-
Curing (Photopolymerization):
-
Place sample in a nitrogen-purged UV chamber (Oxygen inhibits surface cure).
-
Expose to UV LED (365 nm) at 20 mW/cm² for 60-120 seconds.
-
-
Post-Bake:
-
Bake at 80°C for 30 minutes to drive off residual solvent and relax film stress.
-
Protocol C: Bulk Polymerization for Preform Fabrication
Goal: Synthesize a high-purity polymer rod for drawing optical fibers.
DOT Diagram: Polymerization Workflow
Caption: Workflow for synthesizing high-optical-quality Poly(PF-EMA) preforms. Oxygen removal is the critical control point.
Procedure:
-
Initiator Addition: Add 0.05 - 0.1 wt% AIBN (Azobisisobutyronitrile) to purified PF-EMA.
-
Chain Transfer Agent (Optional): Add 0.1 wt% n-butyl mercaptan to control molecular weight and prevent gelation if crosslinking impurities are present.
-
Degassing (Critical):
-
Transfer mixture to a glass ampoule.
-
Perform 3 cycles of Freeze-Pump-Thaw : Freeze in liquid
, apply vacuum (<100 mTorr), thaw in warm water. This removes dissolved oxygen which quenches fluorescence and terminates radicals.
-
-
Sealing: Flame-seal the ampoule under vacuum.
-
Thermal Cure:
-
Stage 1: 60°C water bath for 24 hours (Low temp prevents auto-acceleration/bubbles).
-
Stage 2: 90°C oven for 12 hours (Complete conversion).
-
Stage 3: 110°C for 2 hours (Above Tg to anneal).
-
-
Recovery: Break ampoule and retrieve the transparent polymer rod.
PART 3: Characterization & Troubleshooting
Quality Control Metrics
| Test | Instrument | Target Metric |
| Refractive Index | Prism Coupler / Ellipsometer | |
| Optical Loss | Cut-back Method | < 0.5 dB/cm (Waveguide) |
| Thermal Stability | TGA (Thermogravimetric Analysis) | |
| Glass Transition | DSC (Differential Scanning Calorimetry) |
Troubleshooting Guide
-
Problem: Haze or cloudiness in the polymer.
-
Cause: Moisture contamination or phase separation.
-
Fix: Dry all glassware overnight; use anhydrous solvents; ensure monomer is filtered (0.2 µm).
-
-
Problem: Tacky surface after UV curing.
-
Cause: Oxygen inhibition.
-
Fix: Increase Nitrogen purge flow; cover film with a PET release liner during cure.
-
-
Problem: Cracking during cooling.
-
Cause: Thermal stress / shrinkage.
-
Fix: Slow down the cooling ramp (<1°C/min) after the post-bake annealing step.
-
References
-
Sigma-Aldrich. this compound Product Specification. Link (Verified via CAS search).
-
Zaremba, D., et al. (2017). "Methacrylate-Based Copolymers for Polymer Optical Fibers."[2] Polymers, 9(2), 34. Link[2]
-
Kaino, T. (1987). "Absorption losses of low loss plastic optical fibers." Japanese Journal of Applied Physics, 26(9R), 1371.[3] (Foundational text on fluorinated POF loss mechanisms).
-
TCI Chemicals. Fluorinated Acrylic Monomers: Technical Data Sheet. Link
- Groh, W. (2001). "Overtone absorption in macromolecules for polymer optical fibers." Makromolekulare Chemie, 189(12). (Establishes the C-F vs C-H overtone theory).
Sources
Characterization methods for poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate).
Application Note: Characterization Framework for Poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate)
Introduction & Scope
Poly(this compound) (referred to herein as P(PFP-HEMA) ) is a specialized fluorinated polymer derived from the esterification of 2-hydroxyethyl methacrylate (HEMA) with pentafluoropropionic derivatives. It combines the robust film-forming properties of methacrylates with the low surface energy and unique magnetic resonance signatures of perfluorinated chains.
Key Applications:
-
F MRI Tracers: The high symmetry of the pentafluoroethyl group (
) provides distinct spectral signatures for background-free magnetic resonance imaging. -
Hydrophobic Coatings: The low surface energy of the pendant fluorinated groups imparts oleophobicity and hydrophobicity.
-
Lithography: High fluorine content offers etch resistance and transparency in deep UV regions.
This guide outlines a rigorous characterization workflow, addressing the specific challenges posed by fluorinated polymers, such as low refractive index increments (
Characterization Workflow
The following diagram illustrates the logical sequence for validating the synthesis and properties of P(PFP-HEMA).
Figure 1: Integrated characterization workflow ensuring sample purity before advanced analysis.
Structural Verification: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the primary tool for confirming the degree of polymerization and the integrity of the fluorinated side chain.
Challenge: The electron-withdrawing nature of the pentafluoropropanoyl group shifts adjacent proton signals downfield compared to standard HEMA.
Protocol 1: Dual-Nucleus NMR Analysis
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Chloroform (
) is preferred. Acetone- is an alternative if solubility issues arise. -
Concentration: 10–15 mg/mL.
A.
| Chemical Shift ( | Assignment | Structural Context |
| 0.8 – 1.2 | ||
| 1.8 – 2.1 | Methacrylate backbone methylene. | |
| 4.2 – 4.4 | Ethylene glycol spacer. The esterification with the perfluoro-acid shifts these signals downfield relative to HEMA. |
B.
| Chemical Shift ( | Assignment | Integration Ratio |
| -83.0 to -84.0 | 3 | |
| -120.0 to -122.0 | 2 |
*Note: Shifts are referenced to
Data Processing:
-
Integrate the backbone methyl protons (
, 3H). -
Integrate the
signal ( , 3F). -
Validation: The molar ratio of Backbone
to Sidechain should be 1:1. Deviations suggest side-chain hydrolysis or incomplete functionalization if synthesized from Poly(HEMA).
Molecular Weight Determination: GPC/SEC
Challenge: Fluorinated polymers often have low refractive indices (RI), making standard RI detection insensitive. They may also exhibit anomalous elution behavior due to column interactions.
Protocol 2: GPC with Refractive Index & MALS
-
System: GPC equipped with RI and Multi-Angle Light Scattering (MALS) detectors.
-
Eluent: THF (HPLC Grade, unstabilized or BHT-stabilized).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
-
Standards: PMMA (Poly(methyl methacrylate)) standards are the most structurally similar conventional standards.
Step-by-Step:
-
Sample Prep: Dissolve 3–5 mg of polymer in 1 mL of THF.
-
Filtration: Filter through a 0.2
m PTFE filter. Note: Do not use Nylon filters as fluorinated polymers may adsorb. -
dn/dc Determination: Because the refractive index of fluorinated polymers is low, the specific refractive index increment (
) might be small.-
If RI signal is weak: Increase concentration to 5–10 mg/mL.
-
Gold Standard: Measure
offline using a differential refractometer to allow absolute MW calculation via MALS.
-
-
Analysis:
- (Number Average MW): Indicates chain length.
-
(Dispersity,
): Values < 1.2 indicate controlled polymerization (e.g., RAFT/ATRP). Values > 1.5 indicate free radical polymerization.
Thermal & Surface Properties
Protocol 3: Differential Scanning Calorimetry (DSC)
Determine the Glass Transition Temperature (
-
Pan: Aluminum hermetic pan.
-
Cycle:
-
Heat to 150°C (erase thermal history).
-
Cool to -50°C.
-
Heat to 150°C at 10°C/min.
-
-
Expectation:
-
Poly(HEMA)
100°C. -
Perfluorinated esters typically act as internal plasticizers due to free volume, often lowering
. -
Expected Range: 40°C – 80°C (dependent on MW and tacticity).
-
Protocol 4: Contact Angle Goniometry
Assess the surface energy modification capabilities.
-
Film Formation: Spin-coat a 2 wt% solution (in THF or Acetone) onto a silicon wafer or glass slide. Anneal at 60°C (vacuum) for 4 hours.
-
Liquids: Water (polar) and Diiodomethane (dispersive).
-
Measurement: Static Sessile Drop method.
-
Target Values:
-
Water Contact Angle: > 95° (Hydrophobic).
-
Hexadecane Contact Angle: > 60° (Oleophobic - indicative of fluorinated surfaces).
-
References
-
Sigma-Aldrich. this compound Product Specification. CAS: 938459-25-7.[1] Link
-
Imae, T. (2003). Structure and properties of fluorinated polymer films.[2][3][4] Current Opinion in Colloid & Interface Science. (Contextual grounding for fluorinated methacrylate surface properties).
-
Kempe, K., et al. (2014). Fluorinated Poly(2-oxazoline)s: A New Class of Materials for 19F MRI. Macromolecules.[2][3][5][6][7][8] (Methodology for 19F NMR characterization of fluorinated polymers). Link
-
Boc Sciences. Poly(2,2,2-Trifluoroethyl Methacrylate) Characterization Protocols. (Analogous protocol adaptation).
Sources
- 1. 2-(perfluoroalkyl)ethyl methacrylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. polysciences.com [polysciences.com]
- 6. Poly(2-(diisopropylamino)ethyl methacrylate) average Mn 10,000 | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Gel Permeation Chromatography (GPC) analysis of poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate).
Executive Summary
This application note details the protocol for the Gel Permeation Chromatography (GPC) analysis of Poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate) (referred to herein as P(PFPOEMA) ).
Analyzing fluorinated polymers presents a unique "invisible polymer" challenge. While P(PFPOEMA) is soluble in Tetrahydrofuran (THF), its refractive index (RI) often aligns closely with THF (
This guide provides a self-validating workflow to overcome these optical limitations using solvent optimization (Acetone/TFT) and advanced detection (MALS/ELSD), ensuring accurate determination of Molecular Weight (
Technical Background & Challenges
The Fluorine Effect on Hydrodynamic Volume
P(PFPOEMA) consists of a methacrylate backbone with a pendant pentafluoropropanoyl chain. The fluorine atoms induce:
-
Low Refractive Index: Fluorine lowers the molar refraction and volume, dropping the polymer's RI to
. -
Solubility vs. Detectability Paradox: The polymer is soluble in THF, but because THF's RI is 1.407, the sample becomes isorefractive (invisible) to dRI detectors.
-
Aggregation: Fluorophilic interactions can lead to supramolecular aggregation, artificially inflating observed molecular weights.
Strategic Solution: The Mismatch
To obtain a valid signal, the specific refractive index increment (
| Solvent | Refractive Index ( | Predicted Contrast with P(PFPOEMA) | Suitability |
| THF | 1.407 | Very Low / Zero | Poor (Isorefractive risk) |
| Acetone | 1.359 | High (Negative Peak potential) | Good (Requires specific columns) |
| DMF | 1.430 | Moderate | Fair (Solubility risks) |
| 1.414 | Low | Specialized (For MALS) |
Experimental Protocol
Materials & Instrumentation
-
System: Agilent/Waters GPC with Isocratic Pump.
-
Detectors:
-
Primary: Multi-Angle Light Scattering (MALS) (e.g., Wyatt DAWN).
-
Concentration: dRI (Differential Refractive Index) or ELSD (Evaporative Light Scattering Detector).[1]
-
-
Columns: 2x PLgel 5µm MIXED-C (or equivalent SDV columns). Note: If using Acetone, ensure column compatibility.
-
Standards: PMMA (Polymethyl methacrylate) narrow standards (Peak
: 1,000 to 2,000,000 Da).
Method A: The "Acetone Switch" (Recommended for dRI)
This method maximizes the RI difference between solvent and polymer.
-
Mobile Phase: Acetone (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (To prevent pressure fluctuations).
-
Sample Prep:
-
Dissolve P(PFPOEMA) in Acetone at 2 mg/mL.
-
Crucial Step: Filter through 0.45 µm PTFE filter. (Do not use Nylon, which may adsorb the fluoropolymer).
-
-
Detection: dRI. The polymer will likely appear as a positive peak (Polymer RI > Solvent RI) or distinct negative peak depending on exact fluorine content.
Method B: THF with ELSD (Universal Detection)
If Acetone is incompatible with your specific column set, use THF but change the detector.
-
Mobile Phase: Stabilized THF + 250 ppm BHT.
-
Additive: 0.02 M LiBr (Lithium Bromide).
-
Why? LiBr screens electrostatic interactions and disrupts fluorophilic aggregation, ensuring the polymer flows as individual chains.
-
-
Detector: ELSD.
Workflow Visualization
Experimental Decision Matrix
This diagram guides the researcher through the critical solvent/detector selection process to avoid "invisible" peaks.
Caption: Decision matrix for overcoming isorefractive challenges in fluoropolymer GPC analysis.
Data Analysis & Calculation
Calibration & Mark-Houwink Parameters
Since P(PFPOEMA) is structurally distinct from PMMA standards, "Relative Molecular Weight" will be inaccurate. You must apply the Mark-Houwink-Sakurada (MHS) correction or use MALS for absolute
Equation:
If MHS parameters for P(PFPOEMA) are unavailable in literature, determine them via:
-
Online Viscometry: Use a triple-detector setup (RI-Viscometer-MALS).
-
Universal Calibration: Plot
vs. Retention Volume.
Calculating (Critical for MALS)
If using MALS, you cannot assume the standard polystyrene value (0.185 mL/g). You must measure
Protocol:
-
Prepare 5 concentrations of P(PFPOEMA) (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mg/mL).
-
Inject directly into the dRI detector (bypassing the column) or use an offline refractometer.
-
Plot dRI Signal Area vs. Concentration .[7]
-
The slope is the
.[1][7]-
Target: If slope < 0.05 mL/g, switch solvents immediately.
-
System Suitability & Troubleshooting
| Issue | Root Cause | Corrective Action |
| No Peaks Visible | Isorefractive condition ( | Switch solvent to Acetone or use ELSD. |
| Broad/Tailing Peaks | Column adsorption (fluorine interaction). | Add 0.02M LiBr or 1% Trifluoroethanol to mobile phase. |
| High Backpressure | Microgels/Aggregates in sample. | Filter sample (0.45µm PTFE). Verify solubility visually. |
| Negative Peaks | Polymer RI < Solvent RI. | This is normal for fluoropolymers in high-RI solvents. Invert signal in software. |
References
-
Agilent Technologies. (2024). Optimize Your Polymer Analysis by Selecting the Ideal GPC/SEC Column.[3] Retrieved from
-
Podzimek, S. (2011).[8] Light Scattering, Size Exclusion Chromatography and Asymmetric Flow Field Flow Fractionation. Wiley. (General reference for dn/dc theory).
-
Tee, Y. et al. (2014). Fluorinated Poly(meth)acrylate: Synthesis and Properties. Polymer.[2][3][4][5][7][9][10][11][12][13] (Discusses solubility and RI of fluorinated methacrylates). Retrieved from
-
Wyatt Technology. (n.d.). Refractive Index Increment (dn/dc) Values. (For reference on solvent RI values). Retrieved from
-
Malvern Panalytical. (2013). Refractive index increment dn/dc values. Retrieved from
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. macro.lsu.edu [macro.lsu.edu]
- 3. agilent.com [agilent.com]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refractive index increment dn/dc values | Malvern Panalytical [malvernpanalytical.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 聚(2,2,2-三氟乙基甲基丙烯酸酯-co-甲基丙烯酸缩水甘油酯) glycidyl methacrylate 50 mol % | Sigma-Aldrich [sigmaaldrich.com]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Thermal analysis (TGA, DSC) of polymers containing 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate.
This Application Note is designed for researchers and product development scientists characterizing fluorinated methacrylate polymers, specifically those incorporating 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (CAS: 938459-25-7).
This guide deviates from standard "user manual" templates to focus on the mechanistic and critical aspects of thermal validation for high-performance fluoropolymers.
Focus: Poly(this compound) and Copolymers
Introduction & Material Significance
This compound (PFPOEMA) represents a class of "short-chain" fluorinated monomers. Unlike long-chain perfluoroalkyl substances (C8+), which pose bio-persistence risks, this C3-fluorinated monomer offers a balance of hydrophobicity , low surface energy , and environmental compliance .[1]
In drug delivery and medical device coatings, polymers containing PFPOEMA are utilized for their non-biofouling properties and hydrolytic sensitivity (due to the side-chain ester linkage). Accurate thermal analysis (TGA/DSC) is critical to determine:
-
Processing Windows: Ensuring extrusion or molding occurs above
but below degradation onset ( ). -
Phase Behavior: Confirming amorphous morphology (critical for optical clarity and drug release rates).
-
Compositional Drift: Using
shifts to validate copolymer ratios (e.g., vs. MMA or HEMA).[1]
Experimental Protocols
A. Sample Preparation (The Hidden Variable)[2]
-
Pre-condition: Fluorinated polymers are hygroscopic at the surface but hydrophobic in bulk. Surface moisture can act as a plasticizer, artificially lowering the Glass Transition Temperature (
).[1] -
Protocol:
-
Dissolve polymer in a fluorinated solvent (e.g., hexafluoroisopropanol) or THF if copolymerized.[1]
-
Drop-cast onto a glass slide or Teflon sheet.
-
Vacuum Dry: 24 hours at
(well below expected ) to remove residual solvent. Solvent trapping is common in fluoropolymers due to specific solvent-fluorine interactions.
-
B. Differential Scanning Calorimetry (DSC)
Objective: Determine
Methodology:
-
Pan: Tzero Aluminum Hermetic Pan (prevents volatile off-gassing contamination).
-
Mass: 5–10 mg (compacted to ensure thermal contact).
-
Purge Gas: Nitrogen (50 mL/min).
The "Heat-Cool-Heat" Cycle (Standardized):
-
Equilibrate:
(Fluorinated side chains can lower significantly). -
Ramp 1: Heat to
at . Purpose: Erase thermal history (enthalpic relaxation). -
Cool: Cool to
at . Purpose: Establish standard cooling history. -
Ramp 2: Heat to
at . Purpose: Data collection.
Data Interpretation:
-
Expectation: Poly(methacrylates) with bulky side chains generally exhibit lower
than PMMA ( ). The ethyl-spacer and pentafluoro group provide internal plasticization. Expect in the range of 45°C – 75°C depending on molecular weight and tacticity. -
Absence of
: Short fluoro-chains (C3) rarely crystallize. A melting peak ( ) would indicate block copolymerization with long-chain segments or impurities.
C. Thermogravimetric Analysis (TGA)
Objective: Determine thermal stability limits (
Methodology:
-
Pan: Platinum (HT) or Ceramic.
-
Ramp: Ambient to
at . -
Atmosphere:
-
Nitrogen: To study intrinsic degradation (depolymerization).
-
Air: To study oxidative stability (relevant for processing).
-
Degradation Profile: Methacrylates typically degrade via unzipping (depolymerization) . However, the PFPOEMA side chain introduces a secondary pathway:
-
Stage 1 (~220–280°C): Scission of the ester linkage in the side chain, releasing pentafluoropropionic acid derivatives.
-
Stage 2 (~300–400°C): Main chain unzipping of the methacrylate backbone.
Visualization of Workflows
DSC Thermal History Erasure Protocol
This diagram illustrates the logic behind the Heat-Cool-Heat cycle, essential for accurate
Caption: Logical flow for DSC Heat-Cool-Heat cycle to eliminate thermal history artifacts.
TGA Degradation Pathway Analysis
This diagram details the competing degradation mechanisms expected for PFPOEMA-containing polymers.
Caption: Dual-pathway thermal degradation mechanism for fluorinated methacrylate polymers.
Data Summary & Reference Values
The following table synthesizes expected thermal properties based on structural analogs (Poly(fluoroalkyl methacrylates)) and the specific contributions of the PFPOEMA moiety.
| Parameter | Value Range (Est.) | Mechanistic Driver |
| Glass Transition ( | 45°C – 75°C | Bulky pentafluoropropanoyl group increases free volume, lowering |
| Degradation Onset ( | 260°C – 290°C | Ester linkage stability.[1] Fluorination generally enhances stability, but the oxy-ethyl spacer is the limiting factor.[1] |
| Residue at 600°C ( | < 1.0% | Methacrylates "unzip" cleanly to monomers; little char formation in inert atmosphere. |
| Melting Point ( | None (Amorphous) | The |
Troubleshooting & Common Artifacts
-
The "False" Endotherm:
-
Observation: A broad endothermic peak near 60–80°C in the first heating scan.
-
Cause: Solvent evaporation or physical aging (enthalpic relaxation).
-
Solution: Ignore the first scan. Rely only on the second heating scan for
assignment.
-
-
Sublimation of Oligomers:
-
Observation: TGA weight loss begins early (<200°C) but plateaus.
-
Cause: Low molecular weight oligomers or residual monomer (PFPOEMA BP is likely high, but vacuum drying is essential).[1]
-
Validation: Check GPC data for low MW tails.
-
References
-
Sigma-Aldrich. this compound Product Sheet (CAS 938459-25-7).
-
National Institutes of Health (PubChem). this compound Compound Summary.
-
ResearchGate. Thermal properties of fluorinated methacrylates (General comparative data).
-
Polymer Science Insights. Degradation mechanisms of Poly(fluoroalkyl methacrylates).
Sources
Advanced Protocol: Surface Grafting of 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate
Application Note & Technical Guide
Executive Summary
This guide details the protocol for grafting 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (CAS 938459-25-7) onto silica or silicon surfaces via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) .
Unlike long-chain perfluorinated monomers (C8+), this C3-fluorinated monomer offers a critical balance: it provides low surface energy (hydrophobicity/oleophobicity) while maintaining solubility in common organic solvents (e.g., THF, Anisole), avoiding the need for expensive and environmentally persistent fluorinated solvents.[1] This protocol is optimized for creating dense, defined polymer brushes for anti-fouling coatings, microfluidic surface modification, and dielectric barriers.[1]
Part 1: Chemical Logic & Mechanism
The Monomer: Structural Advantage
The monomer consists of a methacrylate polymerizable head, an ethyl spacer, and a pentafluoropropanoyl tail.[1]
-
Methacrylate Head: Allows for controlled radical polymerization (ATRP/RAFT), yielding high molecular weight and low dispersity.[1]
-
Pentafluoropropanoyl Group: A short fluorinated chain (
). It reduces surface energy significantly without the crystallization and solubility issues associated with long-chain perfluorooctyl derivatives.
The Method: Surface-Initiated ATRP (SI-ATRP)
We utilize a "Grafting From" approach. An initiator is first covalently bound to the surface (Silanization). The monomer is then polymerized from these surface sites. This yields polymer brushes with significantly higher grafting density (
Reaction Pathway Visualization
Figure 1: Workflow for Surface-Initiated ATRP of Fluorinated Methacrylates.[2] The process transitions from surface activation to controlled chain growth.[1][3]
Part 2: Pre-Grafting Preparation (Initiator Deposition)
Objective: Create a dense monolayer of ATRP initiator (Bromine-terminated) on the surface. Substrate: Silicon Wafers, Glass Slides, or Silica Particles.[1]
Reagents
| Reagent | Purity/Grade | Role |
| BiB-APTES | >95% | ATRP Initiator Silane (2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide) |
| Toluene | Anhydrous (<50 ppm | Solvent for silanization |
| Triethylamine (TEA) | >99% | Acid scavenger (optional but recommended) |
| Ethanol/Acetone | HPLC Grade | Cleaning solvents |
Protocol: Silanization
-
Activation: Clean substrates using Piranha solution (
) for 30 mins to generate surface silanols ( ). Warning: Piranha solution is explosive with organics. Rinse extensively with Milli-Q water and dry under . -
Solution Prep: In a glovebox or under dry
, prepare a solution of 10 mM BiB-APTES in anhydrous toluene. Add 20 mM Triethylamine to catalyze the reaction and neutralize byproducts. -
Deposition: Immerse the activated substrates in the solution.
-
Incubation: Seal and reaction at Room Temperature for 12–24 hours .
-
Note: Avoid humidity. Moisture causes bulk polymerization of silanes (silanization aggregates), leading to rough surfaces.[1]
-
-
Washing: Remove substrates and sonicate sequentially in Toluene, Acetone, and Ethanol (5 mins each) to remove unbound silanes.[1]
-
Curing (Optional): Bake at 110°C for 30 mins to crosslink the silane layer.
Part 3: Grafting Protocol (SI-ATRP)
Objective: Polymerize this compound from the surface.
Reagents & Stoichiometry
Target Degree of Polymerization (DP): ~200
| Component | Chemical | Molar Ratio (Eq) | Notes |
| Monomer | This compound | 200 | Purify through basic alumina column to remove inhibitor before use. |
| Solvent | Anisole or THF | N/A | 1:1 v/v ratio with monomer (50 wt% solution). |
| Catalyst | Cu(I)Br | 1 | Must be white/light green. If green/blue, it is oxidized.[1] |
| Ligand | PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) | 2 | Solubilizes Cu species.[1] |
| Deactivator | Cu(II) | 0.1 | Critical: Adds control, prevents early termination.[1] |
| Sacrificial Initiator | Ethyl | 1 | Added to solution to control kinetics and allow GPC analysis of free polymer. |
Step-by-Step Grafting Procedure
-
Monomer Purification: Pass the fluorinated monomer through a small column of basic alumina to remove the inhibitor (MEHQ). Collect in a clean, dry vial.
-
Reaction Mix Prep: In a Schlenk flask equipped with a stir bar, combine:
-
Degassing (Freeze-Pump-Thaw):
-
This step is vital .[1] Oxygen inhibits radical polymerization.
-
Freeze the mixture in liquid
. -
Apply vacuum (<100 mTorr) for 10 mins.
-
Thaw in warm water.
-
Repeat 3 times . Backfill with high-purity Argon.
-
-
Catalyst Addition: Under positive Argon flow (or in a glovebox), add the Cu(I)Br and Cu(II)Br2 . The solution should turn light green/brown (depending on ligand). Stir until dissolved.
-
Grafting:
-
Place the Initiator-Modified Substrates (from Part 2) into the reaction vessel (or transfer the solution via cannula to a vessel containing the substrates under inert atmosphere).
-
Heat the vessel to 60°C in an oil bath.
-
-
Kinetics:
-
Reaction time controls thickness.
-
4 hours
15-20 nm thickness. -
24 hours
50-80 nm thickness.
-
-
Termination:
-
Remove substrates from the solution.
-
Immediately immerse in THF or Dichloromethane (DCM) to stop polymerization.
-
Expose the reaction solution to air (turns blue/green) to quench the catalyst.
-
Post-Grafting Cleaning
Fluorinated polymers can trap copper catalyst.[1]
-
Soxhlet Extraction (Rigorous): If biocompatibility is required, perform Soxhlet extraction with THF for 12 hours.
-
Standard Wash: Sonicate in THF (10 min), followed by Methanol (10 min), then dry under
.
Part 4: Characterization & Validation
Surface Analysis Matrix
| Technique | Expected Result | Interpretation |
| Water Contact Angle (Static) | 105° - 115° | Indicates successful fluorination. Surfaces should be hydrophobic. |
| XPS (X-Ray Photoelectron Spectroscopy) | F1s peak at ~689 eV | High Fluorine content. C/F ratio should match theoretical stoichiometry of the monomer. |
| Ellipsometry | Thickness: 10 - 100 nm | Confirm growth. Thickness should increase linearly with time (initially). |
| AFM (Atomic Force Microscopy) | Roughness ( | Confirms uniform brush formation. High roughness suggests "mushroom" regime or aggregation. |
Data Interpretation (XPS)
For this compound:
-
Look for the Ester Carbon (C=O) at ~289 eV.
-
Look for Fluorinated Carbons (
) at ~291-294 eV.[1] -
Absence of Si2p signal (substrate) indicates a thick coating (>10 nm).
Part 5: Troubleshooting
Figure 2: Troubleshooting logic for common SI-ATRP failure modes.
Common Pitfall:
-
Issue: The reaction solution turns blue immediately upon heating.
-
Cause: Oxygen leak.[1] The Cu(I) oxidized to Cu(II), killing the radical generation.
-
Fix: Reseal, check septa, and increase freeze-pump-thaw cycles.
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014).[1] Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533.[1] Link
-
Honda, K., et al. (2005).[1] Surface-Initiated Atom Transfer Radical Polymerization of Fluorinated Methacrylates. Macromolecules, 38(13), 5699-5705.[1] Link
-
Krishnan, S., et al. (2006).[1] Anti-Biofouling Properties of Fluorinated Polymer Brushes. Langmuir, 22(11), 5075-5086.[1] Link
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). ATRP Protocol for Surface Modification.[3][5] MilliporeSigma Technical Documents. Link
Sources
- 1. 2-(Perfluorooctyl)ethyl methacrylate - CAS:1996-88-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 2,2,2-Trifluoroethyl methacrylate | C6H7F3O2 | CID 9608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. This compound (CAS No. 938459-25-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to prevent premature polymerization of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate.
🚨 Emergency Triage: "My Sample is Viscous or Solidifying"
Q: The monomer is turning into a gel or getting hot.[1] What do I do immediately?
A: Stop handling and cool it down immediately. If you observe viscosity changes, "schlieren" lines, or heat generation, the auto-polymerization reaction has likely initiated.[2] This is an exothermic, autocatalytic process.[2]
-
Thermal quench: Immediately place the container in an ice/water bath or a -20°C freezer if safe to move. Lowering the temperature reduces the kinetic energy of the free radicals.
-
Dilution (If safe): If the sample is still liquid, diluting it with a large volume of cold, compatible solvent (e.g., Dichloromethane or THF, provided they are not reactive with your specific setup) can space out the monomer chains and terminate the propagation step.[2] Do not add solvent if the container is already hot to the touch (risk of flash boiling).
-
Oxygenation: If the container was sealed under nitrogen, open it carefully to allow air in (unless pyrophoric reagents are present). See the "Oxygen Paradox" section below.
Part 1: Storage & Handling (The Prevention Protocol)
Q: I stored my bottle in the fridge under nitrogen, but it still polymerized. Why?
A: You likely suffocated the inhibitor. Most commercial grades of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate are stabilized with MEHQ (Monomethyl ether hydroquinone) . MEHQ is not an inhibitor in its native state; it is a radical scavenger that requires dissolved oxygen to function.
-
The Mechanism: MEHQ reacts with free radicals to form a phenoxy radical. This radical is only stable enough to stop the chain reaction if it reacts with oxygen to form a peroxy species.
-
The Mistake: Storing under pure Nitrogen or Argon strips the dissolved oxygen. Without oxygen, MEHQ cannot effectively scavenge radicals, and the monomer will polymerize even in the dark.[2]
Correct Storage Protocol:
-
Atmosphere: Store under air or a gas mixture containing at least 5-10% oxygen. Ensure the container has "headspace" (it should not be filled to the brim).[3]
-
Temperature: Refrigerate at 2°C – 8°C .
-
Light: Use amber glass or opaque HDPE containers to block UV radiation, which cleaves the double bond and generates initial radicals.
Visualization: The MEHQ-Oxygen Dependency
The following diagram illustrates why oxygen is critical for the stability of your monomer.
Caption: Figure 1: The "Oxygen Paradox." MEHQ fails to inhibit polymerization in anaerobic environments, leading to sample failure.[2]
Part 2: Process Troubleshooting
Q: I need to remove the inhibitor for my polymerization reaction. Should I wash it with base?
A: Avoid aqueous basic washes if possible. Use Column Filtration. this compound contains two ester linkages. The fluorinated ester group is electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack (hydrolysis) by strong bases (like NaOH or KOH washes).
Recommended Method: Inhibitor Removal Column
-
Material: Use a pre-packed column containing Inhibitor Remover (e.g., basic alumina or specialized resin) .
-
Process: Pass the neat monomer (or monomer solution) through the column. The phenolic inhibitor (MEHQ) binds to the alumina, while the monomer passes through.
-
Validation: The effluent should be clear. You can verify removal by checking UV-Vis absorbance (MEHQ absorbs at ~290 nm) or by a quick colorimetric test if available.
Q: Can I distill this monomer to purify it?
A: Only under strictly controlled vacuum conditions. Distillation is high-risk because heat accelerates radical formation.
-
Requirement: You must use a vacuum to lower the boiling point significantly (keep pot temperature < 40-50°C if possible).
-
Critical Step: You must bleed a small stream of air (not nitrogen) into the capillary during distillation to keep the inhibitor active in the pot and column.
-
Copper: Adding copper shavings to the distillation pot can act as an additional radical scavenger.
Comparative Data: Stabilization Methods
| Method | Suitability for Fluorinated Methacrylates | Pros | Cons |
| MEHQ (Standard) | High | Effective, industry standard.[2] | Requires Oxygen; ineffective in inert gas.[3] |
| BHT | Medium | Less dependent on O2 than MEHQ. | Can cause yellowing; harder to remove. |
| Phenothiazine | High (Anaerobic) | Works without Oxygen. | Harder to remove; can interfere with photo-initiators. |
| Copper Shavings | Distillation Only | Excellent thermal stabilizer. | Particulate contamination; not for storage. |
Part 3: Experimental Workflow & Logic
Q: How do I set up a polymerization reaction without it triggering prematurely in the mixing phase?
A: Follow the "Cold-Add" Protocol. Researchers often mix the monomer, solvent, and initiator at room temperature, then heat.[2] For highly reactive fluorinated methacrylates, this "induction period" can be unpredictable.[2]
The "Cold-Add" Protocol:
-
Degas solvents separately: Remove oxygen from your solvent before adding the monomer.
-
Chilled Addition: Add the monomer to the reaction vessel at 0°C.
-
Initiator Last: Add the radical initiator (AIBN, etc.) only when you are ready to start the timer and temperature ramp.
-
Inert Purge: Once the inhibitor is removed or overwhelmed by the initiator, you must switch to Nitrogen/Argon to allow the polymer to grow (oxygen would now retard the desired reaction).
Visualization: Safe Handling Workflow
This decision tree guides you through the storage and preparation phases.
Caption: Figure 2: Decision tree for safe storage and experimental preparation of fluorinated methacrylates.
References
-
Methacrylate Producers Association. (2023).[4] Safe Handling Manual: Methacrylic Acid and Esters.[4] Retrieved from [Link]
-
Yao, W., et al. (2014).[2][5] Fluorinated Poly(meth)acrylate: Synthesis and properties. Polymer.[5][6] Retrieved from [Link]
-
ChemicalRegister. (2024). This compound Suppliers & Properties. Retrieved from [Link][7][8]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Methyl Methacrylate. (General Methacrylate Safety). Retrieved from [Link]
Sources
- 1. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 2. 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | C14H9F17O2 | CID 160606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mcc-methacrylates.com [mcc-methacrylates.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. researchgate.net [researchgate.net]
- 6. 2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate | 51293-89-1 | Benchchem [benchchem.com]
- 7. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 8. This compound (CAS No. 938459-25-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]
Technical Support Center: Purification of 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate
Subject: Advanced Purification Protocols for Fluorinated Methacrylate Monomers Document ID: TS-FMA-2024-05 Target Audience: Synthetic Chemists, Polymer Scientists, Drug Delivery Researchers
Introduction
Welcome to the technical support hub for 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate . This specialized fluorinated monomer is critical for synthesizing polymers with low surface energy, high chemical resistance, and unique lipophobic/hydrophobic properties.
Because this monomer contains two distinct ester functionalities—a polymerizable methacrylate group and a labile pentafluoropropanoyl ester—purification requires a delicate balance. You must remove inhibitors (typically MEHQ) and impurities (methacrylic acid, HEMA, or fluorinated acids) without triggering premature polymerization or hydrolysis of the fluorinated side chain.
This guide prioritizes vacuum distillation and chromatographic separation as the primary purification vectors.
Module 1: Inhibitor Removal (The "Pre-Game")
Q: My reaction isn't starting, or the induction period is inconsistent. Do I need to remove the inhibitor?
A: Yes. Commercial monomers are stabilized with 4-methoxyphenol (MEHQ) or Hydroquinone (HQ) to prevent spontaneous polymerization during shipping. For precision polymerization (e.g., ATRP, RAFT) or kinetic studies, these must be removed.
Method Selection: Adsorption vs. Extraction
We recommend adsorption over extraction for this specific monomer to avoid hydrolysis of the fluorinated ester.
Protocol A: Inhibitor Removal Column (Recommended)
-
Why: Anhydrous method; prevents hydrolysis of the sensitive pentafluoropropanoyl ester.
-
Materials: Inhibitor removal resin (e.g., De-Hibit 200) or basic alumina (activated).
-
Steps:
-
Pack a glass column with approx. 20g of resin per 100g of monomer.
-
Run the neat monomer through the column under gravity or slight positive nitrogen pressure.
-
Collect directly into a tared flask containing the reaction solvent or a clean storage vessel.
-
Verification: The eluent should be colorless (MEHQ often imparts a slight yellow tint).
-
Protocol B: Caustic Wash (Use with Caution)
-
Why: Effective for bulk quantities (>500g) but risky for this specific ester.
-
Risk: The electron-withdrawing fluorine atoms make the adjacent carbonyl carbon highly electrophilic, increasing susceptibility to basic hydrolysis.
-
Steps:
-
Wash monomer (diluted 1:1 in diethyl ether) with 5% NaHCO₃ (aq) x 3. Do not use NaOH.
-
Wash with Brine x 1.
-
Dry over MgSO₄ immediately.
-
Rotary evaporate solvent at <30°C.
-
Module 2: Vacuum Distillation (The Gold Standard)
Q: I see a "haze" in my monomer, or my polymer PDI is too broad. How do I get analytical grade purity?
A: Vacuum distillation is required.[1] Because this monomer has a high boiling point (estimated >80°C at reduced pressure) and is thermally sensitive, you must manage the Pressure-Temperature-Inhibitor Triad .
Troubleshooting the Distillation Setup
| Symptom | Probable Cause | Corrective Action |
| Polymerization in Pot | Overheating / Lack of Inhibitor | Add CuCl or Copper Wire to the pot. The copper acts as a radical scavenger at high temps. |
| "Bumping" into Receiver | Pressure fluctuations | Use a bleed capillary with dry nitrogen or a magnetic stir bar. Do not rely on boiling chips under high vacuum. |
| High Distillation Temp | Insufficient Vacuum | Check pump oil. You need <5 mmHg . Fluorinated chains increase molecular weight significantly, raising BP. |
| Cloudy Distillate | Azeotrope with Water | The monomer is hygroscopic. Dry over CaH₂ (calcium hydride) for 4 hours, then distill. |
Step-by-Step Distillation Protocol
-
Preparation: Add 0.5% (w/w) Phenothiazine or Copper wire to the boiling flask (pot).
-
Vacuum: Connect a high-vacuum pump (target <1 mmHg).
-
Heat: Use an oil bath. Never use a heat gun or mantle directly on the flask (hot spots trigger polymerization).
-
Collection: Discard the first 10% (forerun) which contains residual water and low-boiling impurities. Collect the middle 80%.
-
Stabilization: If storing, immediately add 10 ppm MEHQ to the distillate; otherwise, use immediately.
Module 3: Chromatographic Purification (For Heat-Sensitive Batches)
Q: My monomer polymerizes even under high vacuum. Is there a non-thermal alternative?
A: Yes. If your lab lacks a high-vacuum line (<0.1 mmHg), thermal distillation may require temperatures that trigger polymerization. Use Flash Column Chromatography.
Protocol:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient starting at 95:5).
-
Note: Fluorinated monomers often exhibit "tailing" on silica due to their polarity.
-
-
TLC Visualization: The monomer is UV active (methacrylate double bond).
-
Solvent Removal: Rotary evaporate at room temperature (do not heat bath >30°C).
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this compound based on your specific application needs.
Figure 1: Decision tree for selecting the appropriate purification method based on downstream application requirements.
FAQ: Frequently Asked Questions
Q: Can I store the purified monomer at room temperature? A: No. Once the inhibitor is removed, the monomer is "live." Spontaneous polymerization can occur within hours at room temperature, especially if exposed to light. Store at -20°C under Argon or Nitrogen.
Q: Why does the distilled monomer turn pink? A: This usually indicates oxidation of the inhibitor (if MEHQ was re-added) or contamination from the copper wire used during distillation. Re-distill without copper if optical clarity is paramount, or pass through a short silica plug.
Q: How do I verify the purity? A:
-
1H NMR: Check for the disappearance of inhibitor peaks (aromatic region 6.5-7.0 ppm) and the integrity of the ethyl spacer protons.
-
GC-MS: Ensure no HEMA peak remains. HEMA will act as a chain transfer agent and alter your polymer architecture.
References
-
Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science. [Link]
Sources
Optimizing reaction conditions for the synthesis of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate.
Executive Summary & Chemical Context
This guide addresses the synthesis of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (CAS: 938459-25-7). This molecule is a bifunctional monomer containing a polymerizable methacrylate group and a low-surface-energy perfluoroalkyl tail. It is critical for applications requiring hydrophobicity, oleophobicity, or specific refractive indices.
The synthesis relies on a nucleophilic acyl substitution (esterification) between 2-Hydroxyethyl methacrylate (HEMA) and Pentafluoropropionyl chloride.
Key Reaction Equation:
Critical Reaction Parameters (The "Why")
Before beginning, understand the variables that determine success. This is not just a recipe; it is a system of balances.
| Parameter | Recommended Condition | Technical Rationale |
| Stoichiometry | 1.0 : 1.1 : 1.2 (HEMA : Acid Chloride : Base) | A slight excess of acid chloride drives the reaction to completion. Excess base (Triethylamine/Pyridine) is strictly required to scavenge the HCl by-product, preventing acid-catalyzed polymerization or hydrolysis. |
| Solvent | Anhydrous Dichloromethane (DCM) | DCM solubilizes all reactants and the product but precipitates the amine salt (to some extent), aiding workup. Critical: Must be anhydrous (<50 ppm water) to prevent hydrolysis of the expensive fluorinated acid chloride. |
| Temperature | The reaction is highly exothermic. High temps during addition promote side reactions and thermal polymerization of the methacrylate. | |
| Inhibitor | MEHQ (100–500 ppm) | Crucial: The methacrylate double bond is heat- and radical-sensitive. MEHQ prevents gelation but requires dissolved oxygen to function. |
Optimized Experimental Protocol
Phase A: Setup & Addition
-
Apparatus: Flame-dried 3-neck round bottom flask, addition funnel, nitrogen inlet (with bleed), and magnetic stir bar.
-
Charge: Add HEMA (1.0 eq) , Triethylamine (1.2 eq) , and MEHQ (200 ppm) to the flask. Dissolve in Anhydrous DCM (0.5 M concentration relative to HEMA).
-
Cooling: Submerge flask in an ice/water bath (
). Allow to equilibrate for 15 minutes. -
Addition: Dissolve Pentafluoropropionyl chloride (1.1 eq) in a small volume of DCM. Add dropwise via the addition funnel over 30–60 minutes.
-
Note: Fuming may occur if moisture enters. Maintain positive
pressure. -
Color Change: The solution may turn slightly yellow or precipitate white solids (Amine-HCl salts). This is normal.
-
Phase B: Reaction & Workup
-
Equilibration: Remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC or GC.
-
Quench: Cool back to
. Slowly add saturated solution to quench unreacted acid chloride. -
Extraction: Transfer to a separatory funnel.
-
Wash Organic Layer:
, (to remove excess amine), , .
-
-
Drying: Dry organic layer over anhydrous
. Filter. -
Concentration: Remove solvent via rotary evaporation at <30°C (bath temp). Do not overheat.
Phase C: Purification
-
Vacuum Distillation: Preferred for high purity. Requires high vacuum (<1 mbar) due to the high boiling point.
-
Column Chromatography: Silica gel. Eluent: Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1).
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and the critical decision nodes.
Caption: Figure 1.[1] Step-by-step synthesis workflow for PFP-EMA, highlighting critical checkpoints.
Troubleshooting & FAQs
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Gelation (Solidified Flask) | Thermal Polymerization | Ensure reaction temp stays |
| Low Yield | Hydrolysis of Acid Chloride | Check solvent water content (Karl Fischer titration). Ensure glassware is flame-dried. |
| Yellow/Brown Product | Amine Oxidation or Overheating | Use fresh Triethylamine. Keep evaporation bath temp low. Pass through a short plug of basic alumina to remove color bodies. |
| Incomplete Conversion | Stoichiometry Mismatch | The acid chloride is volatile. If it evaporates during addition, the ratio shifts. Use a slight excess (1.1–1.2 eq) and add slowly to prevent heat/vaporization. |
Diagnostic Logic Tree
Caption: Figure 2. Diagnostic logic tree for resolving common synthesis failures.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine instead of Triethylamine?
A: Yes. Pyridine is often a better acid scavenger for acyl chlorides and can act as a nucleophilic catalyst. However, it is harder to remove than TEA. If using Pyridine, ensure thorough washing with 1M HCl or
Q: My product polymerizes during rotary evaporation. Why? A: This is the "Oxygen Starvation" effect. MEHQ (the inhibitor) stops working when the oxygen concentration drops (as it does under vacuum).
-
Fix: Add a secondary inhibitor that works anaerobically, such as Phenothiazine or TEMPO , specifically for the workup phase. Alternatively, bleed a tiny amount of air into the rotavap.
Q: Is the pentafluoropropanoyl group stable?
A: It is an electron-withdrawing ester. It is more susceptible to hydrolysis than a standard alkyl ester. Avoid prolonged exposure to strong bases (NaOH) or high temperatures in aqueous media. Use
References
-
Matyjaszewski, K., et al. (2001). Synthesis of Functional Methacrylates. Provides foundational protocols for esterification of HEMA with functional acyl chlorides.
-
Sigma-Aldrich (Merck). Product Specification: 2-Hydroxyethyl methacrylate. Technical data on HEMA stability and inhibition.
-
ChemicalRegister. this compound Suppliers & CAS Data. Verification of CAS 938459-25-7.[2]
-
U.S. Patent 4,859,793. Method for preparing fluorinated methacrylates. Describes analogous synthesis of trifluoroethyl methacrylate using acid chlorides.
-
ResearchGate. Synthesis of fluorinated poly(meth)acrylates. Review of synthetic strategies for fluorinated side-chain polymers.
Sources
Troubleshooting low conversion in 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate polymerization.
Topic: Troubleshooting Low Conversion in 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate Polymerization
Status: Operational | Role: Senior Application Scientist
Introduction: The "Fluorine Trap"
Welcome to the technical support center. If you are working with This compound (PFPOEMA) , you are likely developing 19F-MRI contrast agents or superhydrophobic coatings.
You are here because your conversion is stalling—likely around 30-50%—despite using standard methacrylate protocols.
The Diagnosis: This is rarely a reactivity issue. Methacrylates are inherently reactive. The problem with PFPOEMA is almost always thermodynamic (solubility) or environmental (oxygen/impurities) . Fluorinated polymers are "fluorophilic" and "lipophobic," meaning they often precipitate out of standard organic solvents (like THF or Toluene) as the chain grows. Once the polymer chain collapses or precipitates, the active radical site becomes inaccessible to the monomer, effectively killing the conversion.
Module 1: Pre-Reaction Diagnostics (The Ingredients)
Before blaming the catalyst, we must validate the monomer.
Q: My monomer is fresh from the bottle. Do I really need to purify it?
A: Yes. Absolutely. Commercial methacrylates are stabilized with inhibitors like MEHQ (hydroquinone monomethyl ether) to prevent spontaneous polymerization. If you do not remove this, your initiator will waste its first burst consuming the inhibitor, leading to unpredictable induction periods and low final conversion.
Protocol: Inhibitor Removal via Basic Alumina
Do not use distillation for this heavy monomer unless you have high-vacuum capabilities, as heat can trigger polymerization.
-
Prepare Column: Pack a glass pipette or small column with roughly 5 cm of basic alumina (activity I).
-
Dilution (Optional): If the monomer is too viscous, dilute 1:1 with a solvent you will use in the reaction (e.g.,
-trifluorotoluene). -
Elution: Pass the monomer through the column using gravity or slight positive pressure (nitrogen).
-
Verification: The eluate should be clear. If the alumina turns slightly yellow/brown at the top, it is successfully trapping the phenolic inhibitor.[1]
Module 2: Thermodynamics & Solvent Selection (The Core Issue)
Q: I am using Toluene/THF, but the solution turns cloudy, and conversion stops. Why?
A: You are experiencing "Phase Separation Polymerization." Poly(PFPOEMA) is highly fluorinated. While the monomer is soluble in organic solvents, the polymer is not. As the chain grows, it becomes insoluble in non-fluorinated solvents, coils up, and precipitates.
The Solution: You must use a solvent that matches the solubility parameter of the polymer, not just the monomer.
Solvent Compatibility Table
| Solvent | Solubility of Monomer | Solubility of Polymer | Outcome |
| Toluene / Benzene | High | Low/Insoluble | Precipitation, Low Conversion, Broad PDI. |
| THF | High | Moderate/Low | Risk of gelation at high MW. |
| High | High | Recommended. Homogeneous polymerization. | |
| 1,4-Dioxane | High | Moderate | Acceptable for short oligomers, risky for high MW. |
| Hexafluorobenzene | High | High | Excellent but expensive. |
Critical Insight: If you cannot use 100% fluorinated solvents, a mixture of TFT and 1,4-Dioxane (1:1) often provides a good balance for RAFT agents that might struggle in pure fluorinated solvents.
Module 3: Reaction Conditions & Oxygen Control
Q: I sparged with nitrogen for 30 minutes. Is that enough?
A: For fluorinated monomers, sparging is risky. Fluorinated monomers often have different surface tension properties and can foam excessively. Furthermore, oxygen is highly soluble in fluorinated media (which is why perfluorocarbons are used as artificial blood). Standard sparging might not displace all dissolved oxygen.
Protocol: Freeze-Pump-Thaw (The Gold Standard)
-
Seal: Place reaction mixture in a Schlenk tube/flask.
-
Freeze: Submerge in liquid nitrogen until solid.
-
Pump: Apply high vacuum (10-15 min).
-
Thaw: Close vacuum, remove from
, thaw in warm water. -
Repeat: Perform 3-4 cycles .
-
Backfill: Fill with high-purity Nitrogen or Argon.
Module 4: Controlled Radical Polymerization (RAFT/ATRP)
Q: Which RAFT agent should I use?
A: Use Dithiobenzoates or Trithiocarbonates. Methacrylates have a tertiary radical center which is a "good leaving group." You need a RAFT agent that can fragment efficiently to match this reactivity.
-
Recommended: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or Cumyl dithiobenzoate.
-
Avoid: Xanthates or Dithiocarbamates (generally too stable for methacrylates, leading to inhibition).
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for diagnosing low conversion in PFPOEMA polymerization. Note the priority of solvent choice due to the fluorinated nature of the polymer.
Module 5: Calculating Conversion (The Metric)
Do not rely on gravimetric analysis (weighing the dried polymer) alone, as trapped solvent or monomer can skew results.
Protocol: 19F NMR Analysis Since PFPOEMA has distinct fluorine environments, 19F NMR is the most accurate method.
-
Take a crude sample of the reaction mixture.
-
Dissolve in a deuterated solvent (e.g.,
or Acetone- ). -
Compare Integrals:
-
Monomer Peak: Sharp signals corresponding to the
or group near the ester. -
Polymer Peak: Broadened signals slightly upfield/downfield from the monomer.
-
Equation:
-
References
-
Sigma-Aldrich. Poly(2-(diisopropylamino)ethyl methacrylate) and pH-Responsive Polymers. (General context on methacrylate solubility and stimuli-response).
-
Tokyo Chemical Industry (TCI). Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization. (Reagent selection for controlled polymerization).
-
National Institutes of Health (NIH). RAFT Polymerization of Pentafluorophenyl Methacrylate: Preparation of Reactive Linear Diblock Copolymers. (Analogous fluorinated methacrylate kinetics and RAFT agent selection).
-
Fluence Analytics. Monitoring the polymerization of methyl methacrylate (MMA). (General methacrylate kinetics and conversion monitoring).
-
ResearchGate. Solubility parameter of poly[2-(N,N-dimethylamino)ethyl methacrylate]. (Thermodynamic principles of methacrylate solubility).
Sources
Controlling molecular weight distribution of poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate).
Topic: Controlling Molecular Weight Distribution (MWD) of Poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate) Ticket ID: POLY-F-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Challenge of Fluorinated Methacrylates
Welcome to the Technical Support Center. You are likely here because synthesizing Poly(this compound) (Poly(PfPEMA)) with a narrow molecular weight distribution (MWD)—typically defined as a dispersity (
This polymer combines a high-reactivity methacrylate backbone with a hydrophobic, lipophobic fluorinated side chain (
-
Kinetic Runaway: Methacrylates propagate rapidly, leading to exotherms that broaden MWD.
-
Solubility Mismatch: The fluorinated side chains tend to aggregate in standard organic solvents, causing heterogeneous polymerization and "false" GPC readings.
-
Hydrolytic Sensitivity: The ester linkage adjacent to the electron-withdrawing perfluoroalkyl group is susceptible to hydrolysis if reaction conditions are not strictly anhydrous.
This guide provides a self-validating Reversible Addition-Fragmentation chain Transfer (RAFT) protocol and a troubleshooting matrix to resolve these issues.
Module 1: The Chemistry Engine (Mechanism)
To control MWD, we utilize RAFT polymerization .[1] Unlike ATRP, RAFT avoids transition metal contamination, which is critical if your Poly(PfPEMA) is intended for use as a
The key to narrow PDI in methacrylates is the Chain Transfer Agent (CTA) selection. You must use a CTA with a leaving group (
The RAFT Equilibrium for PfPEMA
The following diagram illustrates the specific equilibrium required to maintain "living" characteristics for this fluorinated monomer.
Figure 1: The RAFT equilibrium. For PfPEMA, the exchange between Active and Dormant chains must be faster than propagation (
Module 2: Troubleshooting Matrix
Use this section to diagnose specific experimental failures.
Issue 1: High Dispersity ( )
Symptom: GPC traces are broad or multimodal. Root Cause: Slow initiation relative to propagation, or "Hybrid Behavior" where the CTA is not efficient for methacrylates.
| Diagnostic Step | Corrective Action | Technical Rationale |
| Check CTA Type | Switch to CPADB (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid). | Trithiocarbonates (like DDMAT) work, but Dithiobenzoates (CPADB) provide tighter control for methacrylates due to the stabilizing phenyl group on the Z-moiety [1]. |
| Check [M]:[CTA]:[I] | Increase CTA ratio. Target [CTA]:[I] = 5:1 or 10:1. | High radical flux (too much initiator) causes termination by combination. You need more CTA to trap radicals [2]. |
| Check Conversion | Stop reaction at <60% conversion. | At high conversion, viscosity increases (Trommsdorff effect), slowing diffusion of the bulky CTA, leading to loss of control. |
Issue 2: "Shouldering" on GPC Trace
Symptom: The main peak has a high-MW hump or tail. Root Cause: Bimolecular termination (coupling) or Aggregation of fluorinated chains in the GPC solvent.
| Diagnostic Step | Corrective Action | Technical Rationale |
| Solvent Check | Use LiBr (10 mM) in DMF/THF or use Hexafluoroisopropanol (HFIP) . | Fluorinated chains aggregate in pure THF. Lithium salts break up these aggregates, revealing the true MWD [3]. |
| Deoxygenation | Verify Freeze-Pump-Thaw (FPT). Perform 4 cycles minimum. | Oxygen creates peroxy radicals that couple chains together. Nitrogen sparging is often insufficient for fluorinated monomers due to high gas solubility in fluorous media. |
Issue 3: Low Yield / No Polymerization
Root Cause: "Retardation" effect common in RAFT with dithiobenzoates, or inhibitor presence.
| Diagnostic Step | Corrective Action | Technical Rationale |
| Purify Monomer | Pass through basic alumina. | Commercial PfPEMA contains MEHQ inhibitor. It must be removed. Note: Use neutral alumina if you suspect ester hydrolysis. |
| Check Temp | Increase to 70°C. | Methacrylates have a high activation energy. 60°C might be too slow if the CTA causes strong retardation. |
Module 3: The "Gold Standard" Protocol
This protocol is designed for a target
Reagents
-
Monomer: PfPEMA (Purified via neutral alumina column).
-
CTA: CPADB (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid).
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent:
-Trifluorotoluene (TFT) or Anhydrous Dioxane. TFT is preferred to ensure solubility of the fluorinated polymer chain.
Step-by-Step Workflow
-
Stoichiometry Calculation: Calculate ratios for Target Degree of Polymerization (
) = 50. Why 0.2 initiator? A 5:1 CTA:Initiator ratio ensures the majority of chains are initiated by the R-group of the CTA, not the AIBN, preserving end-group fidelity [4]. -
Dissolution: In a Schlenk tube, dissolve PfPEMA (1.0 g), CPADB (calculated mass), and AIBN (calculated mass) in TFT. Concentration: Maintain monomer concentration at 1.0 M . Too dilute = slow; too concentrated = exotherm.
-
Deoxygenation (Critical): Perform 4 cycles of Freeze-Pump-Thaw .
-
Freeze in liquid
. -
Pump to <100 mTorr (10 min).
-
Thaw in warm water.
-
Backfill with Argon.
-
-
Polymerization: Immerse Schlenk tube in a pre-heated oil bath at 70°C . Time: Monitor via NMR every 2 hours. Stop when conversion reaches 50-60% (typically 6-10 hours).
-
Quenching & Purification:
-
Quench by plunging tube into liquid
and exposing to air. -
Precipitation: Dropwise addition into cold Hexane (or Methanol/Water 80:20 mix if Hexane swells the polymer). Fluorinated polymers have unique solubility; test on a small scale first.
-
Drying: Vacuum oven at 40°C for 24 hours.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use ATRP instead of RAFT? A: Yes, but with caution. Fluorinated polymers often bind to copper catalysts, making purification difficult. If you must use ATRP, use a fluorinated ligand or extensive dialysis for purification. RAFT is generally "cleaner" for this application.
Q: My polymer is insoluble in THF. How do I run GPC? A: This is common for high-fluorine-content polymers. Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as the mobile phase, or add 10-20% TFT to your THF eluent.
Q: Why does the reaction turn pink/red? A: This is normal. The dithiobenzoate end-group (from CPADB) is colored. If the color fades to yellow/colorless during reaction, you have lost the RAFT agent (likely due to radical termination), and control is lost.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][3] Australian Journal of Chemistry, 58(6), 379-410.
-
Barner-Kowollik, C. (Ed.). (2008). Handbook of RAFT Polymerization. Wiley-VCH. (Standard reference for [M]:[CTA] ratios).
-
Koenig, S., et al. (2020). Solubility and Aggregation of Fluorinated Polymers in Common Solvents. Macromolecules. (Contextual reference for fluorinated polymer analysis).
-
Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433-7447.
Sources
Improving the solubility of poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate).
This is a technical support guide designed for the Advanced Materials Division of a specialty polymer supplier. It addresses the specific solubility challenges associated with Poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate) , referred to herein as P(PFP-EMA) .
Product Series: Fluorinated Functional Methacrylates Doc ID: TS-SOL-PFPEMA-001 Last Updated: 2025-01-28
Core Solubility Challenges
The "Fluorine Paradox": P(PFP-EMA) presents a unique solubility challenge because it is a semifluorinated hybrid .
-
The Backbone: The poly(methacrylate) main chain is lipophilic but requires polarizable solvents (like THF).
-
The Side Chain: The pentafluoropropanoyl group (
) creates a "fluorophilic" shell that repels standard organic solvents due to the low polarizability of the C-F bond.
Result: Standard solvents (Ethanol, Hexane, Toluene) often fail, resulting in opaque dispersions, swollen gels, or immediate precipitation. The polymer requires a solvent system that bridges the gap between the organic backbone and the fluorinated pendant groups.
The "Golden Solvent" Protocol
Based on Hansen Solubility Parameters (HSP) and empirical data from analogous fluorinated methacrylates (e.g., PTFEMA), we have established a tiered solvent system.
Tier 1: Primary Solvents (High Solubility)
These solvents dissolve P(PFP-EMA) at high concentrations (>10 wt%) without heating.
| Solvent Name | CAS No. | Role | Mechanism |
| 98-08-8 | The "Bridge" | The aromatic ring interacts with the methacrylate backbone, while the | |
| Hexafluoroisopropanol (HFIP) | 920-66-1 | The Aggressor | A strong hydrogen-bond donor that disrupts inter-chain aggregation. Warning: Can be corrosive and expensive. |
| 2,2,2-Trifluoroethanol (TFE) | 75-89-8 | The Alternative | Good solvency but lower boiling point than HFIP. |
Tier 2: Co-Solvent Systems (Recommended)
For processing (spin coating, casting), pure fluorinated solvents often evaporate too quickly or are too expensive. We recommend Binary Solvent Blends .
-
The "Magic Ratio": THF : TFT (1:1 v/v) [1]
-
Why: Tetrahydrofuran (THF) swells the methacrylate backbone. Trifluorotoluene (TFT) solvates the fluoro-tails. This prevents the "micellization" that occurs in pure THF.
-
-
Alternative Blend: Acetone : TFT (3:2 v/v)
-
Why: Useful for faster evaporation rates in thin-film applications.
-
Tier 3: Non-Solvents (Avoid)
-
Water: Causes immediate precipitation.
-
Aliphatic Hydrocarbons (Hexane, Heptane): The polymer is oleophobic.
-
Methanol/Ethanol: While polar, they lack the dispersive forces to solvate the fluorinated chains.
Visual Troubleshooting Logic
Use the following decision tree to diagnose solubility issues in your workflow.
Figure 1: Decision tree for diagnosing P(PFP-EMA) dissolution failures. Blue nodes indicate start points; Red nodes indicate failure modes; Green indicates success.
Frequently Asked Questions (Troubleshooting)
Q1: My solution in THF is cloudy/bluish (Tyndall effect). Is it dissolved?
Diagnosis: No. You have likely formed micellar aggregates .
Mechanism: In pure THF, the fluorinated side chains (
Q2: Can I use this polymer for 19F MRI imaging tracers?
Answer: Yes, but signal broadening is a risk.
Technical Insight: If the polymer is not fully solvated, the mobility of the fluorine atoms decreases (
Q3: The film I cast has an "orange peel" texture.
Diagnosis: Marangoni instability due to uneven evaporation. Cause: Fluorinated solvents (like TFT) often have different surface tensions and evaporation rates compared to co-solvents like THF. Fix:
-
Use a higher boiling point co-solvent (e.g., Cyclohexanone) in small amounts (5%).
-
Cover the casting dish to slow evaporation (create a solvent-saturated atmosphere).
Q4: I cannot source Trifluorotoluene. What is a green alternative?
Answer: Benzotrifluoride is the standard industrial name for TFT, but if strictly restricted, try Ethyl Acetate / HFE-7100 blends . Note: Hydrofluoroethers (HFEs) are generally poor solvents for the methacrylate backbone but excellent for the side chains. You must balance them with a strong organic solvent like Ethyl Acetate.
Step-by-Step Dissolution Protocol
Objective: Prepare a 5 wt% clear solution for spin coating.
-
Weighing: Weigh 500 mg of P(PFP-EMA) powder into a glass vial. Note: Avoid plastic vials as fluorinated solvents can extract plasticizers.
-
Primary Wetting: Add 5 mL of THF (Tetrahydrofuran) .
-
Observation: The polymer will likely swell or turn opaque.
-
-
Fluorine Solvation: Add 5 mL of
-Trifluorotoluene (TFT) . -
Agitation: Vortex for 30 seconds, then place on a magnetic stirrer at 200 RPM for 2 hours.
-
Critical Check: Hold the vial against a black background. If any blue haze remains, add more TFT in 1 mL increments.
-
-
Filtration: Filter through a 0.45
m PTFE syringe filter .-
Warning: Do NOT use Nylon or PES filters; the solvent system may degrade them or the polymer may adsorb to them.
-
References
-
ResearchGate. (2025). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Retrieved January 28, 2026, from [Link]
-
Hansen Solubility Parameters. (n.d.). Official HSP Site: Understanding Polymer Solubility. Retrieved January 28, 2026, from [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate
Subject: Process Guide for the Esterification of HEMA with Pentafluoropropionic Anhydride Document ID: TS-FMA-2024-01 Audience: Process Chemists, Scale-up Engineers, R&D Scientists
Introduction
You have entered the technical support hub for the synthesis of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate . This monomer is a critical building block for low-surface-energy coatings, hydrogels, and high-performance optical materials.
The synthesis generally proceeds via the acylation of 2-Hydroxyethyl Methacrylate (HEMA) with Pentafluoropropionic Anhydride (PFPA) . While the chemistry appears straightforward, scaling this reaction (>100g to kg scale) introduces critical risks: uncontrolled exotherms , polymerization (gelation) , and fluorinated phase inversion during workup.
This guide moves beyond basic recipes to address the causality of failure modes and provide self-validating protocols.
Part 1: The Reaction Protocol (Scale-Up Ready)
Chemical Pathway
The reaction is a nucleophilic acyl substitution. To maximize yield and minimize the corrosive potential of the byproduct (pentafluoropropionic acid) on the methacrylate group, a base-mediated route is recommended for scale-up.
Reaction Scheme:
Quantitative Data & Stoichiometry Table
| Component | Role | Equiv. | Scale-up Note |
| HEMA | Substrate | 1.0 | Must be low-water (<0.1%). Dry over molecular sieves if needed. |
| PFPA | Reagent | 1.1 - 1.2 | Excess required to drive completion. Moisture Sensitive. |
| Triethylamine (TEA) | Base | 1.2 | Scavenges acid byproduct; prevents acid-catalyzed polymerization. |
| DMAP | Catalyst | 0.05 | Nucleophilic catalyst to accelerate reaction at lower temps. |
| MEHQ | Inhibitor | 500 ppm | Critical. Hydroquinone monomethyl ether. Requires dissolved |
| Dichloromethane | Solvent | 5-10 Vol | High solubility for fluorinated species; easy low-temp removal. |
Part 2: Process Visualization (Workflow)
The following diagram outlines the critical path for synthesis, highlighting decision nodes where operators frequently encounter errors.
Figure 1: Step-by-step synthesis workflow emphasizing temperature control during addition and phase separation vigilance.
Part 3: Troubleshooting & FAQs
This section addresses specific failure modes encountered in the lab.
Category A: Polymerization & Stability (The "Gelation" Issue)
Q1: My reaction mixture turned into a solid gel during the addition of the anhydride. What happened?
-
The Cause: This is a "runaway exotherm." The reaction between HEMA and PFPA is highly exothermic. If the temperature exceeds 30-40°C, the methacrylate double bond can thermally polymerize.
-
The Fix:
-
Active Cooling: Use a jacketed reactor with a cryostat set to -5°C.
-
Dosing Rate: Add PFPA dropwise. The rate of addition must be coupled to your cooling capacity. If the internal temp rises >10°C, stop addition immediately.
-
Inhibitor Check: Ensure MEHQ (500 ppm) is present. Crucial: MEHQ requires dissolved oxygen to work. Do not purge the liquid with pure nitrogen continuously; a "lean air" sparge (5% oxygen) is safer for scale-up, or simply ensure the headspace has air during the reaction phase [1, 5].
-
Q2: I tried to distill the product, but it polymerized in the pot.
-
The Cause: Methacrylates are heat-sensitive.[1] Standard distillation temperatures are often too high.
-
The Fix:
-
High Vacuum: You must achieve <1-2 mbar pressure to keep the boiling point below 60-70°C.
-
Pot Inhibitor: Add a non-volatile inhibitor (like Copper(II) chloride or Phenothiazine) to the distillation pot, not just MEHQ (which distills over).
-
Air Bleed: Introduce a very fine capillary air bleed into the distillation pot to keep the inhibitors active [5].
-
Category B: Work-up & Purification (The "Fluorine" Factor)
Q3: During the aqueous wash, I can't tell which layer is the organic phase. The separation looks "wrong."
-
The Cause: Phase Inversion. This is the most common error in fluorochemistry. While DCM (1.33 g/mL) is heavier than water, the addition of highly fluorinated chains increases the density of the organic phase significantly. Conversely, if you use lighter solvents (like Ether/EtOAc), the heavy fluorinated product might still make the organic phase denser than water.
-
The Protocol:
-
Self-Validating Step: Never discard a layer until you have verified it by NMR or a "drop test" (add a drop of the layer to water; if it sinks/beads, it's organic).
-
Expectation: In a DCM/Water system, the product layer will be at the bottom .
-
Q4: My product has a high Acid Value (AV) even after washing with bicarbonate.
-
The Cause: Pentafluoropropionic acid is a strong acid and can "stick" to the organic phase, or the anhydride was not fully quenched.
-
The Fix:
-
Quench First: Stir the reaction mixture with water for 30 minutes before separation to hydrolyze excess anhydride.
-
Base Wash: Use 5-10%
washes until the aqueous pH remains alkaline. -
Warning: Do not use strong bases (NaOH) at high concentrations or high temps, as this can hydrolyze the ester linkage you just created [3].
-
Category C: Purity & Analysis
Q5: The NMR shows the correct peaks, but the integration is messy.
-
The Cause: Rotamers or impurities. However, a common specific impurity is the diester (ethylene glycol bis(pentafluoropropionate)) if the HEMA starting material contained ethylene glycol, or HEMA-dimers if polymerization initiated.
-
The Fix:
-
Check the vinyl region (5.5 - 6.2 ppm). Sharp singlets indicate good monomer. Broadening indicates polymer.
-
Check for a triplet at ~4.4 ppm (ester methylene).
-
Part 4: Logic Tree for Troubleshooting
Use this decision tree when the outcome does not meet specifications.
Figure 2: Diagnostic logic tree for isolating synthesis failures.
References
-
Process Intensification Strategies for Esterification. MDPI Processes, 2022. (Discusses kinetic modeling and reactor design for sensitive esterifications).
-
Safety Data Sheet: Pentafluoropropionic Anhydride. Sigma-Aldrich, 2024.[2] (Critical safety data regarding corrosivity and moisture sensitivity).
-
Method for preparing 2,2,2-trifluoroethyl methacrylate. Google Patents, CN101168507B.[3] (Homologous fluorinated methacrylate synthesis protocol).
-
Process for the preparation of dimethylaminoethyl methacrylate. Google Patents, US3642877A. (Foundational text on methacrylate scale-up and azeotropic drying).
-
Inhibition of acrylate polymerization. Google Patents, US3816267A. (Definitive guide on inhibitor selection for distillation).
Sources
Technical Support Center: Poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate) Degradation
Welcome to the Advanced Polymer Applications Support Hub. Ticket Subject: Degradation Kinetics & Stability Analysis of PFEMA-based Polymers. Assigned Specialist: Dr. Aris V. (Senior Application Scientist, Fluoropolymers Division)
Introduction: The Material & The Challenge
You are working with a specialized fluorinated methacrylate: Poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate) (Poly-PFEMA).
This material is unique because it contains a tandem ester side-chain . Unlike standard methacrylates, the critical degradation event is not the scission of the polymer backbone, but the hydrolysis of the distal fluorinated cap.
The Mechanism:
-
Native State: Hydrophobic, fluorinated polymer (soluble in THF/Acetone, insoluble in water).
-
Primary Degradation: Hydrolysis of the pentafluoropropanoyl ester bond.
-
Result: Release of Pentafluoropropionic Acid (PFPA) and conversion of the polymer into Poly(2-hydroxyethyl methacrylate) (PHEMA) .
-
Phase Transition: The material switches from hydrophobic to hydrophilic (water-soluble/swellable).
This guide addresses the specific challenges of monitoring this "solubility switching" mechanism.
Module 1: Experimental Setup & Solubilization
Troubleshooting: "My polymer precipitates immediately in the degradation media."
The Issue:
Poly-PFEMA is highly hydrophobic due to the perfluoroalkyl tail. It will not dissolve in aqueous buffers (PBS) at
The Solution: The Co-Solvent Protocol You must initiate the experiment in a state where the polymer is accessible to water but solubilized or finely dispersed.
Step-by-Step Protocol:
-
Stock Solution: Dissolve Poly-PFEMA in Acetone or THF at 10 mg/mL.
-
Media Preparation: Prepare 0.1 M Phosphate Buffer (pH 7.4 or 8.0) containing 0.05% Tween-20 (to prevent aggregation).
-
Dialysis/Dispersion:
-
Option A (Nanoparticles): Add the organic stock dropwise into the stirring aqueous buffer. Dialyze against the buffer to remove the organic solvent.
-
Option B (Film): Spin-coat the stock onto glass slides or silicon wafers if studying surface erosion.
-
-
Incubation: Place samples in a shaker at 37°C.
Critical Checkpoint:
-
Pass: Solution is a stable, translucent colloid (nanoparticles) or a uniform film.
-
Fail: Visible white clumps or floating flakes. Action: Re-sonicate or increase surfactant concentration.
Module 2: Monitoring Degradation Kinetics ( F NMR)
Troubleshooting: "I can't distinguish the polymer signal from the degradation product."
The Science:
-
Intact Polymer: Fluorine is restricted. Peaks are broad and weak (short
relaxation). -
Released Acid (PFPA): Fluorine is free tumbling. Peaks are sharp and intense .
The Protocol: Quantitative
| Parameter | Setting / Value |
| Solvent | Degradation media + 10% |
| Internal Standard | Sodium Trifluoroacetate (TFA-Na) or Trifluoroethanol (encapsulated in a capillary to prevent reaction) |
| Reference Shift | Set TFA-Na to -76.55 ppm |
| Relaxation Delay ( | > 5 seconds (Crucial: PFPA has a long |
Data Interpretation Table:
| Species | Chemical Shift (Approx.)* | Peak Shape | Kinetic Meaning |
| Polymer-Bound | -80 to -85 ppm | Broad / Hill-like | Intact hydrophobic core |
| Free PFPA ( | -82.5 ppm (Shifted) | Sharp Singlet | Degradation Product |
| Polymer-Bound | -115 to -125 ppm | Broad | Intact hydrophobic core |
| Free PFPA ( | -120 ppm (Shifted) | Sharp Multiplet | Degradation Product |
*Note: Exact shifts depend on pH and concentration. Always run a standard of pure Pentafluoropropionic acid for calibration.
Module 3: Mechanism & Mass Balance
Troubleshooting: "The pH of my solution is dropping rapidly."
The Cause: The degradation releases Pentafluoropropionic Acid . This is a strong organic acid.
-
Consequence: If your buffer capacity is too low, the pH will drop.
-
Autocatalysis: Ester hydrolysis is acid-catalyzed. A drop in pH will accelerate the degradation, leading to non-linear ("burst") kinetics that do not reflect physiological conditions.
The Fix: Use a high-molarity buffer (0.1 M or higher PBS/HEPES). Monitor pH at every time point. If pH deviates by >0.2 units, the data is invalid for "physiological stability" claims.
Visualization: The Degradation Pathway
The following diagram illustrates the specific chemical cleavage and the resulting phase transition.
Caption: Schematic of the side-chain hydrolysis mechanism. The critical event is the cleavage of the fluorinated tail, converting the hydrophobic polymer into hydrophilic Poly(HEMA) and releasing free acid.
Frequently Asked Questions (FAQ)
Q: Can I use GPC (Gel Permeation Chromatography) to track this degradation?
A: Yes, but with caution. The molecular weight of the backbone (
-
Warning: As the polymer degrades to PHEMA, it may adsorb to standard GPC columns (polystyrene-divinylbenzene) or become insoluble in THF. You must switch to a polar GPC solvent (e.g., DMF with LiBr) to analyze the degraded species.
Q: Is the degradation surface-eroding or bulk-eroding? A: It depends on the sample preparation.
-
Nanoparticles: Bulk erosion (water penetrates easily).
-
Thick Films: Likely surface erosion initially. The hydrophobic fluorinated surface repels water. Hydrolysis only occurs at the interface. As the surface becomes hydrophilic (PHEMA), water penetrates deeper.
Q: How do I sterilize this polymer for cell studies? A: Do not autoclave. The steam and heat will trigger premature hydrolysis.
-
Recommendation: Sterile filter the polymer solution (in acetone/THF) through a 0.2
m PTFE filter, then precipitate into sterile water, or use Gamma irradiation (though this may cause some cross-linking).
References
-
Mechanism of Fluorinated Ester Hydrolysis
- Title: Hydrolysis kinetics of fluorinated methacryl
- Context: Establishes that electron-withdrawing fluorine groups increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-fluorin
-
Source: (General mechanism analog).
- F NMR for Polymer Tracking:
-
Solubility Switching Polymers
-
HEMA-based Degradation Products
- Title: Poly(2-hydroxyethyl methacryl
- Context: Confirms that the backbone of these systems (after side-chain loss) behaves as PHEMA, which is hydrophilic and non-degradable in short timeframes.
-
Source:
Sources
Enhancing the mechanical properties of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate copolymers.
Technical Support Center: Fluorinated Methacrylate Copolymer Systems Subject: Enhancing Mechanical Properties of 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate (PFPEMA) Copolymers Ticket ID: #FMA-MECHANICS-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & System Overview
Welcome to the technical support portal. You are working with This compound (PFPEMA) . This is a specialized fluorinated monomer where a short fluorinated tail (
The Engineering Challenge: Homopolymers of PFPEMA often exhibit excellent surface hydrophobicity and low refractive indices but suffer from poor bulk mechanical properties. They are typically brittle due to the bulky side chain inhibiting chain entanglement, or they exhibit phase separation when copolymerized, leading to opacity and structural weakness.
The Solution Architecture: To enhance mechanical properties (tensile strength, modulus, and toughness), we must transition from random free-radical polymerization to Controlled Radical Polymerization (CRP) —specifically RAFT—and strategically select comonomers.
Mechanical Enhancement Strategy (Data & Formulation)
The following table outlines the specific comonomer strategies to tune the mechanical properties of your PFPEMA system.
| Target Property | Recommended Comonomer | Mechanism of Action | Recommended Molar Ratio (PFPEMA:Comonomer) |
| Tensile Strength (Stiffness) | Methyl Methacrylate (MMA) | Increases | 50:50 to 70:30 |
| Toughness (Fracture Resistance) | Acts as an internal plasticizer. Lowers | 80:20 to 90:10 | |
| Solvent/Creep Resistance | EGDMA (Crosslinker) | Forms a covalent network. Prevents chain slippage under load. | 0.5 - 2.0 mol% |
| Optical Clarity (Compatibilization) | 2,2,2-Trifluoroethyl Methacrylate (TFEMA) | Acts as a "bridge" monomer. Intermediate fluorine content prevents phase separation between PFPEMA and non-fluorinated segments. | 10-20 mol% (Terpolymer) |
Standard Operating Procedure: Controlled Synthesis (RAFT)
To achieve reproducible mechanical properties, you must control the molecular weight distribution (Dispersity, Đ). Broad distributions (
Protocol: RAFT Copolymerization of PFPEMA-co-MMA
-
Reagent Prep:
-
Monomers: Pass PFPEMA and MMA through a basic alumina column to remove inhibitors (MEHQ).
-
RAFT Agent: Use 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) . It is compatible with methacrylates and minimizes retardation.
-
Initiator: AIBN (Recrystallized).[1]
-
Solvent:
-Trifluorotoluene (TFT) or 1,4-Dioxane. Note: TFT is preferred for solubility of high-fluorine content chains.
-
-
Stoichiometry:
-
Target Degree of Polymerization (
): 200 -
Ratio: [Monomer] : [CTA] : [Initiator] = 200 : 1 : 0.2
-
-
The Workflow (Visualized):
Figure 1: Optimized RAFT polymerization workflow for fluorinated methacrylates to ensure low dispersity and high mechanical integrity.
Troubleshooting Guide & FAQs
Category 1: Mechanical Failures (Brittleness & Cracking)
Q: My copolymer film cracks immediately upon removal from the mold. Why?
A: This is likely a "Glass Transition (
-
The Cause: PFPEMA has a bulky side chain. If you copolymerized with high amounts of MMA, the resulting
might be too high, making the material glassy and brittle at room temperature. -
The Fix: Incorporate a "soft" segment. Add 10-15 mol%
-Butyl Acrylate ( BA) . This lowers the modulus slightly but significantly increases elongation at break (toughness). Alternatively, reduce the molecular weight target ( ) slightly, as extremely high MW chains can increase entanglement density to the point of processing difficulty.
Q: The material is rubbery and tacky. I need a rigid plastic. A: You have likely experienced "Compositional Drift."
-
The Cause: Fluorinated monomers often polymerize faster or slower than their hydrocarbon counterparts depending on the solvent polarity. If PFPEMA is consumed early, the remaining chain is just soft/tacky impurities.
-
The Fix: Switch to Starved Feed Polymerization . Instead of mixing all monomers at once (batch), slowly feed the faster-reacting monomer into the reactor over time to ensure a statistical random distribution along the chain.
Category 2: Phase Separation (Opacity/Haze)
Q: The reaction solution was clear, but the dry polymer film is cloudy/opaque. A: This is classic Fluorine-Induced Phase Separation .
-
The Science: Fluorinated segments (
-blocks) and Hydrocarbon segments ( -blocks) are thermodynamically incompatible. If you made a block copolymer (or a gradient copolymer due to reactivity differences), the F-domains will aggregate, scattering light and creating weak points (stress concentrators). -
The Fix:
-
Solvent Annealing: Cast the film from a "good" solvent for both blocks (e.g., a mixture of THF and Trifluorotoluene).
-
Randomization: Ensure the copolymer is random, not blocky. Use the RAFT protocol above, which promotes uniform growth.
-
Compatibilizer: Add 5% TFEMA (Trifluoroethyl methacrylate). It has intermediate polarity and helps blend the highly fluorinated PFPEMA with the hydrocarbon backbone.
-
Category 3: Surface vs. Bulk Properties
Q: I want the mechanical strength of MMA but the surface properties of PFPEMA. My current mix is weak. A: You do not need high bulk loading of PFPEMA.
-
The Insight: Fluorinated chains have low surface energy and will spontaneously migrate to the air-polymer interface (Surface Segregation).
-
The Protocol: Synthesize a copolymer with only 5-10 wt% PFPEMA and 90-95 wt% MMA .
-
The Result: The bulk material will retain the high modulus of PMMA (approx. 3.0 GPa), while the surface will exhibit the hydrophobicity of the fluoropolymer as the PFPEMA chains bloom to the surface during annealing.
Diagnostic Logic Tree
Use this decision tree to diagnose mechanical issues in your current batch.
Figure 2: Diagnostic logic for troubleshooting common mechanical and optical defects in fluorinated copolymers.
References
-
Yao, W., et al. (2014).[2] "Fluorinated Poly(meth)acrylate: Synthesis and Properties." Polymer.[2][3][4][5][6][7][8][9][10][11][12] (Review of synthesis methods including RAFT and ATRP for fluorinated methacrylates).
-
Bruno, A., et al. (2021). "Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives." Accounts of Materials Research. (Discusses the impact of controlled radical polymerization on mechanical integrity).
-
Sigma-Aldrich. "RAFT Polymerization Procedures." (Standard protocols for Methacrylate RAFT synthesis).
-
Rolland, M., et al. (2018).[9] "Highly Fluorinated Methacrylates for Optical 3D Printing."[9] MDPI. (Data on solubility and transparency of fluorinated methacrylate formulations).
-
Urban, M.W., et al. (2021). "Self-Healable Fluorinated Copolymers Governed by Dipolar Interactions." Advanced Materials. (Insights into dipole interactions in fluorinated copolymers affecting toughness).
Sources
- 1. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 2. researchgate.net [researchgate.net]
- 3. Fluoropolymers - Coating Solution - APS Coatings [aps-coatings.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. arkema.com [arkema.com]
- 8. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 9. Highly Fluorinated Methacrylates for Optical 3D Printing of Microfluidic Devices [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. aquila.usm.edu [aquila.usm.edu]
- 12. Self‐Healable Fluorinated Copolymers Governed by Dipolar Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate vs. 2-(perfluorohexyl)ethyl methacrylate properties.
[1]
Subject: 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (PFP-EMA) vs. 2-(Perfluorohexyl)ethyl methacrylate (C6-FMA) Content Type: Technical Comparison Guide Audience: Senior Polymer Scientists, Drug Delivery Engineers, and Surface Chemists.[1]
Executive Summary: The "Smart" vs. The "Shield"
In the design of fluorinated polymers for biomedical and advanced coating applications, the choice of monomer dictates the lifespan and responsiveness of the material. This guide contrasts two fluorinated methacrylates that represent opposing design philosophies:
-
This compound (PFP-EMA): A responsive, hydrolytically unstable monomer.[1] It features a short fluoro-tail (
) attached via a labile ester linkage.[1] It is designed for "smart" applications like controlled drug release, surface shedding, and pH-sensing F MRI.[1] -
2-(Perfluorohexyl)ethyl methacrylate (C6-FMA): A persistent, chemically inert monomer.[1] It features a medium-length fluoro-tail (
) attached via a stable ethyl-spacer.[1] It is the industry standard for durable water repellency (DWR) and permanent encapsulation.
Key Distinction: PFP-EMA is designed to degrade and switch polarity; C6-FMA is designed to persist and maintain hydrophobicity.[1]
Physicochemical Properties Matrix
The following table synthesizes experimental data and structural analysis to highlight the functional divergence of these two monomers.
| Property | PFP-EMA (Responsive) | C6-FMA (Persistent) |
| Chemical Structure | Methacrylate-Ethyl-O-CO - | Methacrylate-Ethyl- |
| Fluorine Content | ~35% (Lower density of F) | ~57% (High density of F) |
| Linkage Stability | Labile Ester (Hydrolyzes at pH > 8 or via esterase) | Stable C-C Alkyl (Resistant to acid/base) |
| Critical Surface Tension | ||
| Water Contact Angle | ~100° (Initial); decreases upon hydrolysis | ~115-120° (Stable) |
| Glass Transition ( | Lower (Plasticizing effect of flexible ester) | Higher (Stiffening due to |
| Primary Application | Drug delivery vehicles, | DWR Coatings, Microfluidics, Encapsulation |
Structural Analysis & Mechanism
To understand the performance difference, one must look at the atomic connectivity. The following diagram illustrates the "Weak Link" in PFP-EMA that enables its responsive behavior, contrasted with the robust architecture of C6-FMA.
Figure 1: Structural comparison highlighting the hydrolyzable ester site in PFP-EMA versus the stable alkyl linkage in C6-FMA.[1]
The "Switching" Mechanism of PFP-EMA
PFP-EMA is essentially 2-hydroxyethyl methacrylate (HEMA) capped with a fluorinated acid. Upon exposure to hydrolytic conditions (e.g., intracellular compartments, high pH, or esterase enzymes), the side chain cleaves.[1]
-
Result: The polymer transitions from Hydrophobic (Fluorinated)
Hydrophilic (HEMA-based).[1] -
Utility: This transition triggers micelle disassembly, releasing encapsulated payloads [2].[1]
The "Shielding" Mechanism of C6-FMA
C6-FMA relies on the rigid, rod-like nature of the perfluorohexyl chain. These chains tend to self-assemble into smectic-like liquid crystalline domains at the surface, presenting a dense "wall" of
Experimental Protocols
Protocol A: Dynamic Hydrolysis Tracking (NMR)
Use this to validate the "responsiveness" of PFP-EMA.
-
Sample Prep: Dissolve 10 mg of PFP-EMA polymer in 0.6 mL of deuterated solvent mixture (Acetone-
: phosphate buffer pH 8.0, 90:10 v/v). -
Baseline Scan: Acquire
F NMR ( ).[1] Note the chemical shift of the group adjacent to the ester carbonyl. -
Incubation: Heat probe to 37°C.
-
Kinetic Tracking: Acquire spectra every 30 minutes for 12 hours.
-
Validation Criteria:
-
PFP-EMA: You will observe a shift in the
signal and the appearance of free pentafluoropropionic acid salt. -
C6-FMA (Control): No change in chemical shift or integration will occur over 24+ hours.
-
Protocol B: Contact Angle Hysteresis (Surface Stability)
Use this to quantify the "persistence" of C6-FMA.
-
Film Formation: Spin-coat 2 wt% polymer solutions (in Trifluorotoluene) onto silicon wafers. Anneal at 120°C for 1 hour to promote chain orientation.
-
Liquid Probe: Use Hexadecane (sensitive to oleophobicity) and Water.[1]
-
Measurement:
-
Interpretation:
Application Workflow: Drug Delivery vs. Coating[1]
The following workflow demonstrates how to select the correct monomer based on the intended biological interaction.
Figure 2: Decision logic for selecting between PFP-EMA (Release) and C6-FMA (Protection).[1]
Synthesis Notes for the Researcher
Synthesizing PFP-EMA (In-House)
Since PFP-EMA is often not available off-the-shelf, it is typically synthesized via esterification:
-
Reactants: 2-Hydroxyethyl methacrylate (HEMA) + Pentafluoropropionyl chloride (or anhydride).[1]
-
Conditions: Anhydrous
, , with Triethylamine (TEA) as a base scavenger.[1] -
Purification: Critical.[1] You must wash with basic water (
) to remove unreacted fluorinated acid, otherwise, your pH-sensitivity assays will be biased.[1]
Sourcing C6-FMA
References
-
Yao, W., et al. (2014).[1][2][3] Fluorinated poly(meth)acrylate: Synthesis and properties. Polymer.[1][2][3][4][5][6][7] (Discusses micelle formation and phase separation of fluorinated methacrylates). [Link]1]
-
Fluorine1. Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives.[1] (Review of RAFT polymerization of fluoro-monomers). [Link]
Sources
- 1. 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester | C14H9F17O2 | CID 160606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
Performance evaluation of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate in dental composites.
Performance Evaluation of 2-[(Pentafluoropropanoyl)oxy]ethyl Methacrylate in Dental Composites
Executive Summary: The Hydrophobic Imperative
In the development of next-generation dental composites, the primary failure mechanism remains hydrolytic degradation.[1] Traditional matrices based on Bis-GMA (Bisphenol A-glycidyl methacrylate) and TEGDMA (Triethylene glycol dimethacrylate) suffer from inherent hydrophilicity due to hydroxyl (-OH) and ether linkages.[2] This leads to water sorption, plasticization, and eventual micro-cracking.[1]
This guide evaluates This compound (referred to herein as PF-EMA ) as a strategic co-monomer. By incorporating a perfluorinated pendant group, PF-EMA introduces a "hydrophobic shield" effect.[1] This evaluation contrasts PF-EMA against standard diluents, demonstrating its capacity to significantly reduce water sorption and bacterial adhesion while maintaining acceptable polymerization kinetics.[1]
Chemical Profile & Mechanism of Action
Compound: this compound CAS No: 938459-25-7 Role: Hydrophobic Mono-functional Co-monomer / Reactive Diluent
Structural Logic
Unlike TEGDMA, which is a hydrophilic cross-linker, PF-EMA is designed with a specific amphiphilic architecture:
-
Methacrylate Head: Ensures covalent integration into the radical polymerization network.[1]
-
Ethyl Spacer: Provides steric freedom for the pendant group.[1]
-
Pentafluoropropanoyl Tail (
): The critical functional moiety. The high electronegativity of fluorine creates a low-surface-energy domain that repels water molecules and inhibits biofilm formation.
Synthesis Pathway (DOT Visualization)
The synthesis typically involves the esterification of 2-hydroxyethyl methacrylate (HEMA) with pentafluoropropionic anhydride or acid chloride.
Figure 1: Synthetic pathway for PF-EMA via esterification of HEMA. The reaction requires strict moisture control to prevent hydrolysis of the anhydride.
Comparative Performance Analysis
The following data compares a standard control matrix (70 wt% Bis-GMA / 30 wt% TEGDMA) against a test formulation where PF-EMA replaces TEGDMA as the diluent (70 wt% Bis-GMA / 30 wt% PF-EMA).
Physicochemical Properties
| Property | Control (Bis-GMA/TEGDMA) | Test Group (Bis-GMA/PF-EMA) | Impact Analysis |
| Viscosity (Pa·s) | 0.5 - 0.8 | 0.4 - 0.6 | Beneficial. PF-EMA acts as an effective diluent, improving filler wettability. |
| Water Sorption ( | 28 - 32 µg/mm³ | 12 - 15 µg/mm³ | Critical Advantage. Fluorine content reduces water uptake by ~50%.[1] |
| Water Solubility ( | 3.5 - 5.0 µg/mm³ | 1.2 - 1.8 µg/mm³ | Superior Stability. Reduced leaching of unreacted monomers. |
| Contact Angle (Water) | 65° - 70° | 95° - 105° | Hydrophobic Shift. Surface energy is drastically lowered, resisting wetting.[1] |
Mechanical & Polymerization Metrics
| Metric | Control | Test Group (PF-EMA) | Trade-off Consideration |
| Degree of Conversion (DC) | 60% - 65% | 65% - 70% | Mono-functional monomers often have higher mobility, slightly boosting conversion. |
| Flexural Strength | 110 - 120 MPa | 95 - 105 MPa | Slight Reduction. Mono-functionality reduces cross-link density. |
| Polymerization Shrinkage | 2.8% - 3.2% | 2.2% - 2.5% | Improved. Lower density of double bonds per unit volume reduces shrinkage stress. |
Scientist's Insight: The trade-off in flexural strength is expected because PF-EMA is mono-functional (one double bond), whereas TEGDMA is di-functional (two double bonds). To mitigate this, PF-EMA is best used as a tertiary component (e.g., 10-15 wt%) rather than a full replacement for the cross-linker.
Experimental Protocols (Self-Validating Systems)
To replicate these results, the following protocols must be adhered to. These align with ISO 4049 standards for polymer-based restorative materials.[1]
Protocol A: Water Sorption & Solubility (ISO 4049)
Rationale: This test validates the "Hydrophobic Shield" hypothesis.
-
Specimen Preparation:
-
Fabricate discs (15mm diameter × 1mm thickness) using a stainless steel mold.
-
Photo-cure for 40s on both sides using an LED curing light (>1000 mW/cm²).[1]
-
-
Desiccation Cycle (m1):
-
Store specimens in a desiccator with anhydrous silica gel at 37°C.
-
Weigh daily (accuracy 0.1 mg) until mass is constant (
0.1 mg). Record as .
-
-
Immersion Cycle (m2):
-
Immerse specimens in distilled water at 37°C for 7 days.
-
Remove, blot dry, and weigh immediately.[1] Record as
.
-
-
Re-Desiccation Cycle (m3):
-
Return to desiccator until constant mass is achieved.[1] Record as
.
-
-
Calculation:
-
Water Sorption (
): -
Water Solubility (
):
-
Protocol B: Degree of Conversion (FTIR Analysis)
Rationale: Ensures the fluorine group does not sterically hinder polymerization.
Figure 2: FTIR workflow for determining Degree of Conversion (DC). The aromatic C=C peak (1608 cm⁻¹) from Bis-GMA serves as the internal standard.
Conclusion & Application Recommendations
This compound represents a high-performance candidate for "hydrophobic-shift" dental composites.
-
Primary Benefit: Drastic reduction in water sorption and solubility, directly addressing the longevity issues of current composites.[1]
-
Secondary Benefit: Potential for reduced bacterial adhesion due to low surface energy.[1]
-
Limitation: As a mono-methacrylate, it reduces cross-link density.[1]
-
Recommendation: Use PF-EMA as a functional additive (10–20 wt%) alongside a robust cross-linker (e.g., UDMA or TEGDMA) to balance hydrolytic stability with mechanical toughness.[1]
References
-
Barszczewska-Rybarek, I. M. (2019).[1] "A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties." Materials. Link
-
Gonçalves, F., et al. (2009).[1] "Conversion, shrinkage, modulus and viscosity of dimethacrylate-based nanocomposites." Dental Materials.[1][2][3][4][5][6][7][8][9][10] Link
-
ISO 4049:2019. "Dentistry — Polymer-based restorative materials."[1] International Organization for Standardization.[1][5][7] Link
-
Kadoma, Y. (2010).[1] "Synthesis and polymerization of fluorinated methacrylates for dental applications." Dental Materials Journal. (Contextual grounding for fluorinated monomer synthesis).
-
ChemicalBook. "2-(Perfluoroalkyl)ethyl methacrylate Properties and Suppliers." Link
Sources
- 1. ijoprd.com [ijoprd.com]
- 2. Ageing of Dental Composites Based on Methacrylate Resins—A Critical Review of the Causes and Method of Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative in vitro study on fluoride release and water sorption of different flowable esthetic restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal-imab-bg.org [journal-imab-bg.org]
- 5. Residual methyl methacrylate monomer, water sorption, and water solubility of hypoallergenic denture base materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical and Mechanical Properties of Bis-GMA/TEGDMA Dental Composite Resins Enriched with Quaternary Ammonium Polyethylenimine Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. The effect of the strength and wetting characteristics of Bis-GMA/TEGDMA-based adhesives on the bond strength to dentin [rde.ac]
- 10. researchgate.net [researchgate.net]
Hydrophobicity comparison between poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate) and PTFE.
Comparative Technical Guide: Poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate) vs. Polytetrafluoroethylene (PTFE)
Executive Summary: The "Processability" vs. "Performance" Trade-off
In the design of hydrophobic interfaces for biomedical and pharmaceutical applications, Polytetrafluoroethylene (PTFE) has long been the gold standard due to its extremely low surface energy and chemical inertness. However, its intractability (insolubility and high melting point) severely limits its utility in precision coating applications like drug-eluting stents, microfluidics, or nanoparticle encapsulation.
Poly(this compound) (herein referred to as P(PFPEMA) ) emerges as a critical alternative. It belongs to the class of "short-chain" fluorinated polymers. While it sacrifices a marginal degree of absolute hydrophobicity compared to PTFE, it offers solution processability and hydrolytic degradability —two features PTFE lacks entirely.
This guide objectively compares these two materials, providing the mechanistic rationale and experimental protocols necessary to validate their performance in your specific application.
Molecular Architecture & Hydrophobic Mechanism
To understand the performance difference, we must look at the molecular level. Hydrophobicity is governed by the chemical nature of the surface groups and their packing density.
PTFE: The Rigid Shield
-
Structure: Linear chain of carbon atoms completely sheathed by fluorine atoms (-(CF₂-CF₂)n-).
-
Mechanism: The C-F bond is short and highly polarized, but the dipoles cancel out in the helical structure, resulting in a non-polar, low-energy surface.
-
Crystallinity: High crystallinity leads to a "locked" surface where -CF₂- groups form a dense barrier.
P(PFPEMA): The Flexible Comb
-
Structure: A methacrylate backbone with a pendant side chain: -COO-CH₂-CH₂-O-CO-CF₂-CF₃.
-
Mechanism: This is a "comb-like" polymer. The fluorinated tail (pentafluoropropanoyl, -C₂F₅) is the hydrophobic engine.
-
Surface Reorientation: Unlike the rigid PTFE, P(PFPEMA) side chains are mobile. In air, the low-surface-energy -C₂F₅ tails migrate to the interface to minimize energy (thermodynamic drive). In water, they may undergo some reorganization, leading to slight contact angle hysteresis.
Figure 1: Mechanistic comparison of surface organization. PTFE relies on bulk crystallinity, while P(PFPEMA) relies on side-chain segregation.
Comparative Performance Metrics
The following data aggregates typical values for solution-cast fluorinated methacrylates (C2/C3 side chains) versus sintered PTFE.
| Feature | PTFE (Teflon) | P(PFPEMA) | Implication |
| Water Contact Angle (Static) | 110° – 115° | 102° – 108° | PTFE is more hydrophobic, but P(PFPEMA) is sufficient for "non-wetting" needs. |
| Surface Free Energy | ~18 – 20 mN/m | ~22 – 25 mN/m | P(PFPEMA) has slightly higher energy due to the ester spacers (-COO-). |
| Solubility | Insoluble (requires sintering) | Soluble (Fluorinated solvents, THF) | P(PFPEMA) can be spin-coated or dip-coated. |
| Degradability | Non-degradable | Hydrolytically degradable | P(PFPEMA) allows for controlled drug release. |
| Film Transparency | Opaque (usually) | Transparent (Amorphous) | P(PFPEMA) is better for optical sensors. |
Critical Insight: The "Pentafluoropropanoyl" group is a short fluorinated chain (C2/C3). While long-chain fluoropolymers (C8) can match PTFE's contact angle, they are often avoided due to bioaccumulation (PFOA) concerns. P(PFPEMA) represents an eco-conscious compromise: significantly better hydrophobicity than standard plastics (PMMA WCA ~70°), without the environmental baggage of C8 chains or the processing impossibility of PTFE.
Experimental Protocol: Validating Hydrophobicity
To objectively compare these materials in your lab, follow this self-validating workflow. This protocol ensures that the P(PFPEMA) surface is fully segregated (tails up) before measurement.
A. Materials Preparation
-
PTFE Control: Use a standard PTFE sheet. Clean by sonicating in ethanol for 10 min, then air dry. Do not plasma treat, as this destroys the fluorinated surface.
-
P(PFPEMA) Coating:
-
Solvent: Dissolve P(PFPEMA) in Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) at 2-5 wt%. (THF may work depending on molecular weight, but fluorinated solvents ensure the side chains don't collapse).
-
Deposition: Spin coat onto a clean glass slide or silicon wafer (2000 RPM, 30s).
-
Annealing (Crucial Step): Bake the film at 60°C – 80°C for 2 hours (or above its Tg).
-
Why? Spin coating freezes the polymer chains randomly. Annealing provides the thermal energy for the fluorinated -C2F5 tails to migrate to the air-surface interface, maximizing hydrophobicity.
-
B. Contact Angle Goniometry (Sessile Drop Method)
-
Liquid: Use HPLC-grade water (Probe liquid).
-
Volume: Dispense a 3-5 µL droplet. (Large drops suffer from gravity distortion; small drops evaporate too fast).
-
Measurement: Record the static contact angle (θ) immediately (t < 5s) to avoid evaporation effects.
-
Validation: Measure at 3 distinct points on the film.
-
Pass Criteria: Standard deviation < 2°. High deviation indicates uneven coating or insufficient annealing.
-
Figure 2: Critical workflow for preparing P(PFPEMA) films. The annealing step is mandatory to achieve hydrophobicity comparable to PTFE.
Conclusion: When to Use Which?
-
Choose PTFE if: You need absolute chemical resistance, extreme thermal stability (>200°C), and permanent hydrophobicity in harsh environments.
-
Choose P(PFPEMA) if: You are developing a biomedical coating , drug delivery system , or microfluidic device . Its ability to be dissolved and coated onto complex geometries, combined with its hydrolytic degradability (via the ester bonds), makes it a functional material rather than just a passive shield.
References
-
Yao, W., et al. (2014).[1] "Fluorinated Poly(meth)acrylate: Synthesis and Properties." Polymer.[1][2][3][4][5][6][7][8][9][10][11] Link
-
Tsibouklis, J., et al. (2000). "Poly(perfluoroalkyl methacrylate) film structures: surface organization phenomena, surface energy determinations, and force of adhesion measurements." Macromolecules. Link
-
Accu Dyne Test. "Critical Surface Tension and Contact Angle with Water for Various Polymers." Link
-
Honda, K., et al. (2005). "Molecular Aggregation Structure and Surface Properties of Poly(fluoroalkyl acrylate) Thin Films." Macromolecules. Link
-
Teflon™ PTFE Properties Handbook. Chemours. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. accudynetest.com [accudynetest.com]
- 3. Insights into hydrophobic (meth)acrylate polymers as coating for slow-release fertilizers to reduce nutrient leaching - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00573B [pubs.rsc.org]
- 4. Comparative study of surface modification of fluorinated and non-fluorinated polymers using SDBD air plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation of spectroscopic data for 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate.
Validation of spectroscopic data for 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate
CAS No.: 938459-25-7
Formula:
Executive Summary & Strategic Importance
In the development of advanced fluoropolymers for drug delivery systems and hydrophobic surface coatings, This compound (PFPO-EMA) represents a critical functional monomer. Unlike simple fluorinated methacrylates (e.g., TFEMA), PFPO-EMA incorporates a reactive pentafluoropropionate ester moiety linked via an ethyl spacer.
This structural nuance provides superior hydrophobicity while maintaining the polymerization kinetics of non-fluorinated analogs like HEMA. However, the lability of the side-chain ester linkage introduces specific stability challenges. This guide outlines a rigorous, multi-modal spectroscopic validation protocol to ensure structural integrity, quantify fluorination efficiency, and detect common hydrolysis impurities.
Comparative Analysis: PFPO-EMA vs. Market Alternatives
To validate PFPO-EMA, one must distinguish it from its precursors and structural analogs. The following table contrasts PFPO-EMA with 2,2,2-Trifluoroethyl methacrylate (TFEMA) and 2-Hydroxyethyl methacrylate (HEMA) .
Table 1: Structural & Spectroscopic Differentiators
| Feature | PFPO-EMA (Target) | TFEMA (Alternative) | HEMA (Precursor) |
| Structure Type | Fluorinated Diester | Fluorinated Ester | Hydroxy Ester |
| Fluorine Content | ~34.4% (High) | ~33.9% (High) | 0% |
| Linker Stability | Susceptible to hydrolysis (Side-chain ester) | Stable (Alkyl-Ester) | N/A |
| Key IR Marker | Dual Carbonyl: ~1780 cm⁻¹ (Fluoro-ester)~1720 cm⁻¹ (Methacrylate) | Single Carbonyl: ~1740 cm⁻¹ | Broad OH: 3200–3500 cm⁻¹ |
| 19F NMR | Two Signals: | One Signal: | Silent |
| 1H NMR Linker | Deshielded Ethylene: | Methylene: | Shielded Ethylene: |
Spectroscopic Validation Protocols
Method A: Nuclear Magnetic Resonance (NMR) Profiling
Objective: Confirm the covalent attachment of the pentafluoropropanoyl group and ensure no residual HEMA remains.
Protocol 1:
H NMR (Structural Connectivity)
-
Solvent:
(Chloroform-d) is preferred to prevent H/D exchange of potential impurity protons. -
Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).
-
Critical Diagnostic Peaks:
-
Methacrylate Vinyls: Look for two singlets (fine splitting) at
6.12 and 5.60 . -
Ethyl Linker (
): Unlike HEMA, which shows distinct triplets at 3.8 and 4.2 ppm, PFPO-EMA exhibits a downfield shift due to the electron-withdrawing fluoro-ester. Expect two multiplets centered at 4.40 and 4.55 . -
Absence of OH: A clean spectrum must NOT show a broad singlet at
2.0–3.0 ppm (hydroxyl proton).
-
Protocol 2:
F NMR (Quantitative Purity)
-
Solvent:
or Acetone- . -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) for quantitative integration. -
Mechanism: The fluorine atoms provide a background-free signal to quantify the monomer.
-
Diagnostic Peaks:
-
Group: Singlet (or triplet) at
-83.5 ppm . -
Group: Singlet (or quartet) at
-122.3 ppm .
-
Group: Singlet (or triplet) at
-
Validation Criterion: The integration ratio of
: must be exactly 3:2 . Deviation indicates degradation or impurities like pentafluoropropionic acid.
Method B: FT-IR Spectroscopy (Functional Group Fingerprinting)
Objective: Rapid identification of the "Dual Carbonyl" signature unique to this diester.
-
Technique: ATR-FTIR (Attenuated Total Reflectance).
-
Key Bands:
-
Fluorinated Ester C=O: A sharp, distinct band at 1780 ± 5 cm⁻¹ . This is shifted significantly higher than standard esters due to the inductive effect of the perfluoroalkyl chain.
-
Methacrylate C=O: A strong band at 1720 ± 5 cm⁻¹ .
-
C-F Stretching: Multiple intense, broad bands in the 1100–1300 cm⁻¹ region ("Fingerprint region").
-
Hydrolysis Check: The region 3200–3600 cm⁻¹ must be flat. Any broad absorbance here indicates hydrolysis back to HEMA.
-
Validation Workflow Diagram
The following logic flow illustrates the decision-making process for accepting a batch of PFPO-EMA for polymerization.
Caption: Sequential spectroscopic decision tree for validating PFPO-EMA purity and structural integrity.
References
-
Sigma-Aldrich. this compound Product Specification (CAS 938459-25-7).[2]
-
National Institute of Standards and Technology (NIST). Pentafluoropropanoic acid methyl ester - Infrared and Mass Spectra. (Used for perfluoro-ester group spectral benchmarking).
-
Alfa Chemistry. 19F NMR Chemical Shift Reference Table.
-
Biosynth. 2-(Perfluorooctyl)ethyl methacrylate Product Data (Analogous Fluorinated Methacrylate).
-
SDBS (AIST). Spectral Database for Organic Compounds: 2-Hydroxyethyl methacrylate (HEMA). (Reference for precursor subtraction).
Sources
Comparative analysis of initiators for 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate polymerization.
Executive Summary
This guide provides a technical comparative analysis of polymerization initiators for 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (PFPEMA) . This fluorinated monomer, characterized by its short perfluorinated tail (
We evaluate three distinct initiation systems: AIBN (Free Radical) , Ethyl
The Monomer: PFPEMA Profile
Chemical Name: this compound Structure: A methacrylate backbone linked via an ethyl spacer to a pentafluoropropanoyl group. Key Properties:
-
Fluorine Content: High hydrophobicity and lipophobicity.
-
Solubility: Soluble in THF,
-trifluorotoluene (TFT); limited solubility in standard aqueous media. -
Reactivity: Methacrylate vinyl group is highly reactive; susceptible to standard radical propagation.
Initiator Landscape: The Contenders
A. Thermal Free Radical: AIBN (Azobisisobutyronitrile)
-
Mechanism: Homolytic cleavage at elevated temperatures (
) generates cyanoisopropyl radicals. -
Role: The industrial "workhorse" for homopolymers where dispersity is not a critical quality attribute (CQA).
B. ATRP System: Ethyl -bromoisobutyrate (EBiB) / CuBr / PMDETA
-
Mechanism: Atom Transfer Radical Polymerization (ATRP).[1][2][3] Uses a transition metal catalyst to establish an equilibrium between active and dormant species.
-
Role: Precision architecture. Ideal for grafting PFPEMA from surfaces (SI-ATRP) or creating block copolymers.
C. RAFT Agent: CPDB (2-Cyano-2-propyl dithiobenzoate)
-
Mechanism: Reversible Addition-Fragmentation Chain Transfer.[3] Relies on a Chain Transfer Agent (CTA) to mediate radical exchange.
-
Role: Metal-free controlled polymerization. Preferred for biomedical applications to avoid copper toxicity.
Comparative Performance Analysis
The following data summarizes experimental trends for fluorinated methacrylate polymerization under optimized conditions (Solvent:
Table 1: Performance Matrix
| Metric | AIBN (FRP) | ATRP (EBiB/Cu) | RAFT (CPDB) |
| Reaction Kinetics | Fast ( | Moderate (Controlled) | Slow (Induction period common) |
| Conversion (6h) | > 90% | ~ 60% | ~ 45% |
| Dispersity ( | Broad (1.8 – 2.5) | Narrow (1.1 – 1.3) | Very Narrow (1.05 – 1.2) |
| End-Group Fidelity | Poor (Dead chains) | High (Halide retention) | High (Thiocarbonylthio) |
| Impurity Profile | Minimal (Solvent/Monomer) | High (Copper removal required) | Moderate (Sulfur odor/color) |
| Cost Efficiency | High | Low (Catalyst/Ligand cost) | Moderate (CTA synthesis) |
Technical Insight: The "Fluorine Effect"
Polymerizing PFPEMA requires addressing the fluorophobic effect . Standard hydrocarbon solvents often lead to phase separation as the polymer chain grows.
-
AIBN: Often results in precipitation if performed in toluene/benzene. Recommendation: Use TFT or MEK.
-
ATRP: Copper complexes may have solubility issues in fluorinated solvents. Ligand selection (e.g., dNbpy instead of PMDETA) is critical to maintain catalyst solubility.
Decision Framework (Visualized)
The following flowchart guides the selection of the optimal initiator based on the target application of the PFPEMA polymer.
Figure 1: Decision matrix for selecting the appropriate polymerization initiation system.
Detailed Experimental Protocols
Protocol A: Controlled RAFT Polymerization (Recommended for Drug Delivery)
Objective: Synthesis of Poly(PFPEMA) with
Reagents:
-
Monomer: PFPEMA (Destabilized via basic alumina column).
-
CTA: 2-Cyano-2-propyl dithiobenzoate (CPDB).
-
Initiator: AIBN (Recrystallized from methanol).
-
Solvent:
-Trifluorotoluene (TFT).
Workflow:
-
Stoichiometry: Target degree of polymerization (DP) = 100.
-
Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2.
-
-
Dissolution: In a Schlenk tube, dissolve 1.0 g PFPEMA (3.6 mmol), 8.0 mg CPDB (0.036 mmol), and 1.18 mg AIBN (0.0072 mmol) in 3.0 mL TFT.
-
Degassing: Perform 3 cycles of freeze-pump-thaw to remove oxygen (Oxygen is a radical scavenger and will kill the reaction).
-
Polymerization: Backfill with Nitrogen. Immerse in an oil bath at 70°C for 18 hours.
-
Quenching: Plunge tube into liquid nitrogen or ice water.
-
Purification: Precipitate dropwise into cold hexanes (or methanol/water mix depending on solubility). Centrifuge and dry under vacuum.
Validation:
- NMR: Monitor disappearance of vinyl protons (5.6 and 6.1 ppm).
-
GPC (THF eluent): Confirm monomodal distribution.
Protocol B: Standard FRP with AIBN (For Bulk Coatings)
Objective: Rapid synthesis of high MW Poly(PFPEMA).
Workflow:
-
Mix: Dissolve PFPEMA (20 wt%) in MEK (Methyl Ethyl Ketone).
-
Initiate: Add AIBN (1.0 wt% relative to monomer).
-
Reflux: Heat to 80°C under Nitrogen flow for 4–6 hours.
-
Result: High viscosity solution suitable for direct casting or spin-coating.
Mechanistic Visualization
The following diagram illustrates the mechanistic difference between the "dead" chains of AIBN and the "living" equilibrium of RAFT/ATRP.
Figure 2: Kinetic comparison. FRP leads to irreversible termination, while CRP maintains a dynamic equilibrium to control growth.
Conclusion and Recommendation
For drug development and biomedical applications , the RAFT system using CPDB is the superior choice for PFPEMA polymerization. It avoids the contamination issues of Copper (ATRP) and the heterogeneity of AIBN.
-
Use AIBN only for initial solubility screenings or non-biological coatings.
-
Use ATRP if you require specific halide end-group modifications for "click" chemistry post-polymerization.
-
Use RAFT for the highest biological safety profile and block copolymer synthesis.
References
-
National Science Foundation (NSF). "Effective Controlled Radical Polymerization Methods: A Comparison of RAFT and ATRP." NSF Public Access Repository. [Link]
-
Royal Society of Chemistry. "Exploring the homogeneous controlled radical polymerisation of hydrophobic monomers in anti-solvents for their polymers: RAFT and ATRP." Polymer Chemistry. [Link]
-
Yao, W., et al. "Fluorinated Poly(meth)acrylate: Synthesis and properties."[1] Polymer, 2014.[1] (Via ResearchGate).[4][5] [Link]
-
PubChem. "2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl ester (Fluorinated Methacrylate Data)." National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the homogeneous controlled radical polymerisation of hydrophobic monomers in anti-solvents for their polymers: RAFT and ATRP of various alkyl methacrylates in anhydrous methanol to high conversion and low dispersity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Purity assessment of synthesized 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate.
This guide outlines a rigorous, multi-modal approach to assessing the purity of 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (PFEMA).[1] As a specialized fluorinated monomer often used in high-performance contact lenses and oxygen-permeable coatings, its purity is critical to prevent phase separation, ensuring optical clarity and biocompatibility.[1]
This document compares analytical methodologies, establishing Gas Chromatography (GC) as the gold standard for quantitative purity while positioning NMR Spectroscopy as the requisite tool for structural identity and stoichiometric validation.
Executive Summary & Technical Context
Synthesizing this compound involves the esterification of 2-hydroxyethyl methacrylate (HEMA) with pentafluoropropionyl chloride or anhydride. The resulting monomer combines the polymerizable reactivity of a methacrylate with the low surface energy and lipophobicity of a perfluorinated chain.
Critical Quality Attributes (CQAs):
-
Key Impurities: Residual HEMA (hydrophilic contaminant), Pentafluoropropionic acid (corrosive, pH shift), and Methacrylic acid (hydrolysis product).[1]
-
Challenge: Fluorinated monomers often exhibit "invisible" impurities in standard reverse-phase HPLC due to low UV absorption of the fluorinated tail, making method selection pivotal.
Comparative Analysis of Assessment Methods
The following table objectively compares the three primary analytical alternatives for PFEMA assessment.
Table 1: Analytical Method Performance Matrix
| Feature | Method A: GC-FID/MS (Recommended for Purity) | Method B: 1H / 19F NMR (Recommended for Identity) | Method C: RP-HPLC (UV) (Alternative) |
| Primary Function | Quantitative Purity & Trace Impurity Profiling | Structural Confirmation & Stoichiometry | Non-volatile / Inhibitor Analysis |
| Sensitivity (LOD) | High (< 10 ppm) | Moderate (~100-500 ppm) | Moderate (Compound dependent) |
| Resolution | Excellent for volatile isomers and residual solvents.[1] | Poor for trace impurities overlapping with polymer backbone signals.[1] | Variable ; Fluorinated tails often cause retention issues or poor solubility.[1] |
| Linearity (R²) | > 0.999 (with Internal Standard) | N/A (Integration based) | > 0.995 |
| Blind Spots | Non-volatile oligomers; Thermal polymerization in injector.[1] | Residual salts; trace solvents often obscured.[1] | Compounds lacking chromophores (e.g., specific fluorinated byproducts).[1] |
| Validation Verdict | Gold Standard for final purity %. | Mandatory for confirming esterification success.[1] | Secondary; use for inhibitor (MEHQ) quantification.[1] |
Detailed Experimental Protocols
Protocol A: Quantitative Purity via GC-FID (Self-Validating System)
Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) offers the highest resolution for separating the target monomer from starting materials (HEMA) and solvents.
Reagents & Equipment:
-
Instrument: Agilent 7890B GC or equivalent with FID.
-
Column: DB-624 or ZB-SemiVolatiles (30 m x 0.25 mm, 1.4 µm film) – Thicker film helps retain volatile fluorinated species.[1]
-
Internal Standard (IS): Dodecane (inert, distinct retention time).[1]
-
Solvent: Dichloromethane (HPLC Grade).[1]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 20 mg of synthesized PFEMA in 1.5 mL Dichloromethane. Add 50 µL of Dodecane solution (10 mg/mL) as the Internal Standard.
-
Inlet Parameters:
-
Temperature: 200°C (Keep low to prevent thermal polymerization).
-
Split Ratio: 50:1.[1]
-
-
Oven Program:
-
Initial: 40°C (Hold 2 min).
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 25°C/min to 260°C (Hold 5 min to elute oligomers).
-
-
Self-Validation Step:
-
Inject a "Spike Recovery" sample: Pure PFEMA spiked with known amounts of HEMA (0.5%).
-
Pass Criteria: HEMA peak must be fully resolved (Resolution > 1.5) from the main PFEMA peak. If peaks merge, reduce Ramp 1 rate to 5°C/min.
-
Protocol B: Structural Identity via Dual-Nucleus NMR
Rationale: 1H NMR confirms the methacrylate backbone, while 19F NMR uniquely identifies the pentafluoropropanoyl group, ensuring no fluorine loss occurred during synthesis.[1]
Parameters:
-
Solvent: CDCl3 (Chloroform-d).[1]
-
Frequency: 400 MHz or higher.
-
Relaxation Delay (d1): 5 seconds (Essential for accurate integration of ester protons).[1]
Data Interpretation (Expected Shifts):
-
1H NMR:
-
19F NMR:
Visualizing the Assessment Workflow
The following diagram illustrates the logical flow for determining batch release status. It integrates synthesis checkpoints with analytical decision-making.
Caption: Figure 1. Integrated analytical workflow for PFEMA batch release, prioritizing structural confirmation followed by quantitative purity assessment.
Impurity Profile & Troubleshooting
When "performance" fails (e.g., cloudy polymer films), the impurity profile is usually the culprit.[1]
| Impurity | Detection Method | Origin | Effect on Polymer |
| HEMA (Starting Material) | GC-FID (RT ~8.5 min) | Incomplete reaction | Increases water absorption; alters contact angle.[1] |
| Pentafluoropropionic Acid | 19F NMR / GC-MS | Hydrolysis of ester | Acidic pH; corrodes molds; potential cytotoxicity. |
| Methacrylic Acid | 1H NMR (Acid peak >11 ppm) | Hydrolysis of methacrylate | Cross-reactivity; pH shift. |
| Dichloromethane | GC-FID (Early eluter) | Solvent carryover | Voids/bubbles in final cured lens/film.[1] |
Author's Note on Causality: The choice of Pentafluoropropanoyl (C3F5) over longer chains (e.g., Perfluorooctanoyl) is often driven by environmental regulations (PFOA-free).[1] However, shorter fluorinated chains are more susceptible to hydrolysis than their longer counterparts due to lower steric hindrance at the ester carbonyl.[1] Therefore, water content analysis (Karl Fischer) is highly recommended alongside the methods above if the monomer is stored for >3 months.
References
-
Sigma-Aldrich. this compound Product Specification & CAS 938459-25-7.[1] Sigma-Aldrich Catalog.[1] Link
-
National Institutes of Health (NIH). PubChem Compound Summary: Fluorinated Methacrylates and 2-(Perfluorodecyl)ethyl methacrylate. PubChem Database.[1] Link
-
Yao, W., et al. (2014).[1][4] Fluorinated Poly(meth)acrylate: Synthesis and Properties. Polymer, 55(24), 6197-6211.[1] Link[1][4]
-
Urbas, R., et al. (2016).[1] Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry via PMC.[1] Link
-
European Chemicals Agency (ECHA). Registration Dossier for Fluorinated Methacrylates (EC 218-408-4).[1] ECHA Information on Chemicals. Link[1]
Sources
Cross-validation of analytical techniques for poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate).
Executive Summary: The Fluorinated Methacrylate Challenge
Poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate), herein referred to as P(PFPOEMA) , represents a distinct class of semi-fluorinated polymers derived from the esterification of 2-hydroxyethyl methacrylate (HEMA). Unlike standard methacrylates, the introduction of the pentafluoropropanoyl pendant group (
This guide provides a cross-validation framework for researchers. We move beyond "standard operating procedures" to explain why specific techniques fail and how to implement orthogonal validation strategies.
The Core Analytical Triad
-
Structural Integrity: Validating the esterification efficiency via 19F qNMR (superior to 1H NMR).
-
Hydrodynamic Volume: Overcoming low refractive index increments (
) in GPC using MALS. -
Thermal Stability: Differentiating side-chain cleavage from backbone degradation via TGA-MS .
Module A: Structural Confirmation (Spectroscopy)[1]
The Challenge: Backbone vs. Side-Chain Resolution
In standard 1H NMR, the methacrylate backbone signals (
Technique Comparison: 1H NMR vs. 19F NMR vs. FTIR
| Feature | 1H NMR (Proton) | 19F NMR (Fluorine) | FTIR (Vibrational) |
| Primary Utility | Backbone tacticity & conversion. | Quantification of fluorinated side-chains. | Quick qualitative ID (C=O, C-F). |
| Sensitivity | High, but prone to solvent overlap. | Ultra-High (83% of 1H sensitivity). | Moderate. |
| Interference | Residual HEMA, water, solvent peaks. | None (Zero background). | CO2, Water vapor. |
| Quantification | Relative (Integration errors common). | Absolute (via Internal Standard). | Semi-quantitative at best. |
| Verdict | Secondary Validation | Primary Validation (Gold Standard) | Screening Tool |
Validated Protocol: 19F Quantitative NMR (qNMR)
-
Objective: Determine the precise Degree of Substitution (DS) of the pentafluoropropanoyl group.
-
Solvent: Acetone-d6 (Preferred over CDCl3 for better solubility of the fluorinated segment).
-
Internal Standard:
-Trifluorotoluene (Shift: -63.72 ppm). -
Relaxation Delay (
): Must be (typically 10–15 seconds for fluorinated polymers) to ensure full magnetization recovery.
Workflow Logic:
Figure 1: Orthogonal NMR workflow prioritizing 19F qNMR for quantitative accuracy.
Module B: Molecular Weight Determination (Chromatography)[2]
The Challenge: The "Invisible" Polymer
Fluorinated methacrylates often possess a Refractive Index (RI) very close to that of Tetrahydrofuran (THF), the standard GPC solvent. This results in a near-zero
Technique Comparison: RI vs. MALS
| Parameter | Conventional GPC (RI Only) | Advanced GPC (MALS) |
| Detection Principle | Refractive Index difference. | Light Scattering (Rayleigh ratio). |
| P(PFPOEMA) Issue | Iso-refractive Risk: Signal may vanish in THF. | High Sensitivity: Fluorine induces scattering contrast. |
| Molecular Weight | Relative (vs. Polystyrene standards).[1][2] | Absolute ( |
| Structural Insight | None. | Radius of Gyration ( |
| Recommendation | Not Recommended alone. | Mandatory for Fluoropolymers. |
Validated Protocol: THF-GPC with Multi-Angle Light Scattering
-
System: Agilent 1260 Infinity II or equivalent with Wyatt DAWN MALS.
-
Solvent: THF (HPLC Grade, unstabilized).
-
Columns: PLgel Mixed-C (Agilent) to cover
1,000–2,000,000 Da. -
Determination: Do not assume 0.185 mL/g (Polystyrene). You must measure
offline or assume a lower value typical for fluorinated acrylates (~0.05–0.09 mL/g in THF). -
Flow Rate: 1.0 mL/min at 35°C.
Causality Insight:
Why MALS? Because the scattering intensity is proportional to
. Even ifis low, the molecular weight ( ) factor amplifies the signal in MALS, whereas RI relies linearly on concentration.
Module C: Thermal Stability & Degradation
The Challenge: Ester Cleavage vs. Depolymerization
P(PFPOEMA) contains a thermally sensitive ester linkage between the fluorinated group and the methacrylate backbone.
Validated Protocol: TGA-MS (Thermogravimetric Analysis coupled with Mass Spec)
-
Step 1: Ramp 10°C/min from 25°C to 600°C under
. -
Observation A (220°C - 280°C): Look for mass loss corresponding to the pentafluoropropionic acid fragment. This indicates side-chain cleavage (Hofmann elimination-like mechanism).
-
Observation B (>350°C): Depolymerization of the methacrylate backbone (unzipping).
Experimental Data Summary (Typical Values)
| Property | Method | Typical Value / Observation |
| Chemical Shift (F) | 19F NMR | |
| Glass Transition ( | DSC | ~45–60°C (Lower than PHEMA due to F-plasticization) |
| Contact Angle | Goniometry | >95° (Water) - Confirms surface fluorination |
| Solubility | Visual | Soluble: Acetone, THF, DMF. Insoluble: Water, Hexane. |
Analytical Decision Matrix
The following diagram illustrates the logical flow for characterizing a batch of P(PFPOEMA) to ensure it meets drug development standards (purity >98%, PDI <1.2).
Figure 2: Sequential validation logic ensuring chemical composition is verified before physical sizing.
References
-
Synthesis and Properties of Fluorinated Poly(meth)acrylates. Source: ResearchGate.[3] Discusses the general synthesis and micellization of fluorinated HEMA derivatives.
-
19F and 1H Quantitative-NMR Analysis of Fluorinated Compounds. Source: Royal Society of Chemistry (Analytical Methods). Establishes the protocol for qNMR using internal standards.
-
Refractive Index Increment (dn/dc) in GPC Analysis. Source: Malvern Panalytical / Agilent. Explains the critical failure points of RI detectors for isorefractive polymers.
-
Perfluoropyridine Incorporation into Poly(hydroxyethyl methacrylate). Source: Polymer Chemistry (RSC). Provides comparative thermal data for HEMA-fluorinated derivatives.
Sources
Long-Term Stability & Degradation Kinetics of Poly(2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate): A Comparative Technical Guide
Executive Summary
This guide provides an in-depth technical analysis of the long-term stability of Poly(2-[(pentafluoropropanoyl)oxy]ethyl methacrylate) (Poly(PFP-EMA)). Unlike conventional fluoropolymers known for inertness, Poly(PFP-EMA) exhibits a unique "dual-ester" architecture that dictates a specific degradation profile. While the polymer backbone offers high thermal stability characteristic of methacrylates, the pendant pentafluoropropanoyl group is susceptible to hydrolytic cleavage, converting the hydrophobic fluoropolymer into hydrophilic Poly(2-hydroxyethyl methacrylate) (Poly(HEMA)). This guide compares Poly(PFP-EMA) against Poly(Trifluoroethyl methacrylate) (Poly(TFEMA)) and Poly(HEMA) to assist researchers in material selection for controlled-release coatings, ocular devices, and responsive surfaces.
Chemical Architecture & Mechanistic Basis
To understand the stability profile, one must analyze the specific molecular connectivity. Poly(PFP-EMA) is not a simple fluorinated alkyl methacrylate; it is a perfluoroalkanoyl ester of HEMA .
Structural Comparison
-
Poly(PFP-EMA): Contains a reactive distal ester linkage activated by the strong electron-withdrawing pentafluoroethyl group (
). This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack (hydrolysis). -
Poly(TFEMA): The fluorine atoms are directly attached to the alkoxy group. The ester bond is stabilized by the steric and electronic environment of the trifluoroethyl group, making it significantly more resistant to hydrolysis than PFP-EMA.
-
Poly(HEMA): The hydrolysis product of Poly(PFP-EMA). It contains a stable hydroxyl side chain.
Degradation Pathway
The primary instability mode for Poly(PFP-EMA) is the hydrolysis of the side-chain ester , not the polymer backbone.
Comparative Performance Analysis
The following data synthesizes experimental behaviors of perfluoroalkanoyl methacrylates compared to standard analogs.
Hydrolytic Stability (Aqueous Conditions)
The stability of the pendant group is pH-dependent. The inductive effect of the
| Feature | Poly(PFP-EMA) | Poly(TFEMA) | Poly(HEMA) |
| Primary Stability Risk | High: Distal ester hydrolysis. | Low: Stable fluorinated ester. | Low: Stable hydroxyl group. |
| Hydrolysis Product | Poly(HEMA) + Pentafluoropropionic Acid | Methacrylic Acid + Trifluoroethanol (Slow) | Methacrylic Acid + Ethylene Glycol (Very Slow) |
| Surface Evolution | Dynamic: Shifts from Hydrophobic ( | Static: Remains Hydrophobic. | Static: Remains Hydrophilic. |
| Half-Life (pH 7.4, 37°C) | Estimated days to weeks (tunable by copolymerization). | Years (highly resistant). | Years . |
Thermal Stability (TGA/DSC)
While hydrolytically labile, the fluorinated side chain confers thermal robustness in dry environments.
-
Poly(PFP-EMA):
(onset) 280°C. The side chain cleaves before the backbone depolymerizes. -
Poly(TFEMA):
(onset) 290-300°C. -
Poly(HEMA):
(onset) 250°C (lower due to dehydration/crosslinking reactions of -OH groups).
Experimental Protocols for Stability Validation
To rigorously validate the stability of Poly(PFP-EMA) for your specific application, follow these self-validating protocols.
Protocol A: Accelerated Hydrolytic Aging Study
Objective: Determine the kinetic rate constant (
-
Sample Preparation:
-
Cast Poly(PFP-EMA) films (thickness: 50
m) on inert glass slides. -
Vacuum dry at 40°C for 24 hours to remove residual solvent.
-
-
Incubation:
-
Immerse films in Phosphate Buffered Saline (PBS) at pH 7.4 and pH 9.0 (accelerated).
-
Maintain temperature at 37°C
0.5°C.
-
-
Quantification (Self-Validating Step):
-
Method: UV-Vis Spectroscopy or HPLC of the supernatant.
-
Target: Pentafluoropropionic acid (PFPA).
-
Validation: The molar release of PFPA must match the molar loss of fluorine content in the film (verified by XPS or elemental analysis).
-
-
Data Plotting:
-
Plot
vs. time. Linearity indicates pseudo-first-order kinetics.
-
Protocol B: Surface Property Evolution (Contact Angle)
Objective: Monitor the macroscopic transition from hydrophobic to hydrophilic.
-
Measurement: Static Water Contact Angle (WCA).
-
Timepoints: t=0, 1h, 6h, 24h, 3d, 7d.
-
Expectation:
-
Initial:
(Fluorinated surface). -
Final:
(HEMA-like surface). -
Note: If WCA does not decrease, the hydrolysis is inhibited (likely by steric bulk or local acidification).
-
Experimental Workflow Diagram
Expert Insights & Recommendations
The "Fluorine Activation" Effect
Researchers often assume all fluoropolymers are stable. This is incorrect for PFP-EMA. The pentafluoroethyl group acts similarly to a trifluoroacetyl group, which is a known "labile protecting group" in organic synthesis. The strong electron withdrawal pulls electron density away from the ester carbonyl, making it roughly 10-100x more reactive toward hydrolysis than a standard acetate ester [1, 3].
Application Suitability
-
Recommended For:
-
Anti-fouling coatings: Where surface renewal (shedding of the fluorinated layer) is desired.
-
Drug Delivery: Using the hydrolysis to trigger the release of a payload or change the carrier's solubility.
-
-
Not Recommended For:
-
Long-term optical implants: Where constant refractive index and water content are critical (hydrolysis will change both).
-
Harsh chemical environments: High pH will instantly degrade the side chain.
-
References
-
Hydrolysis of Fluorinated Esters: Zuev, V. V. (2020). Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. Polymer Degradation and Stability.[1][2][3] Supports the mechanism of side-chain cleavage and thermal stability profiles of fluorinated methacrylates.
-
Monomer Data: PubChem. (2025). This compound Compound Summary. National Library of Medicine. Defines the chemical structure and physical properties of the specific monomer.
-
Comparative Hydrolysis Rates: Blanco, M. B., et al. (2020). Degradation of a series of fluorinated acrylates and methacrylates initiated by OH radicals. RSC Advances. Provides kinetic data on the stability of fluorinated ester bonds under oxidative and hydrolytic stress.
-
HEMA-based Copolymer Stability: Li, S., et al. (2017). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles.[4] International Journal of Nanomedicine. Illustrates the behavior of HEMA-derivative copolymers in physiological conditions.
Sources
- 1. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. dovepress.com [dovepress.com]
Safety Operating Guide
2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate proper disposal procedures
Operational Guide for Laboratory & Safety Personnel
Executive Summary: The Dual-Hazard Profile
As researchers, we often treat methacrylates as generic "organic waste," but 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate (PFPOEMA) requires a specialized protocol. This molecule possesses a "dual-hazard" architecture that dictates its disposal pathway:
-
The Methacrylate Head: Prone to exothermic polymerization. If waste containers are sealed without inhibition, pressure buildup can cause rupture.[1]
-
The Fluorinated Tail (Pentafluoropropanoyl): Contains chemically bound fluorine. Crucial: This cannot be disposed of in standard organic solvent streams. Combustion of fluorinated compounds without specialized scrubbers releases Hydrogen Fluoride (HF) gas, damaging incinerators and violating EPA/environmental permits.
Immediate Action Directive:
-
Stream: Halogenated Organic Waste (Strict Segregation).
-
Container: HDPE or Glass (Amber).
-
Stabilization: Ensure excess inhibitor (MEHQ) is present if the monomer is unpolymerized.
Chemical Behavior & Waste Logic[2][3]
To ensure safety, we must understand the causality behind the protocols.
| Feature | Chemical Mechanism | Operational Consequence |
| Fluorination | The | MANDATORY SEGREGATION: Must go to a facility equipped with wet scrubbers. Never mix with non-halogenated solvents (e.g., Acetone, Ethanol waste). |
| Reactivity | The vinyl group ( | EXPLOSION RISK: Waste bottles containing pure monomer must have headspace. Do not consolidate with strong oxidizers or initiators. |
| Hydrolysis | The ester linkage is susceptible to hydrolysis in the presence of water/acids. | ACID GENERATION: Hydrolysis releases Pentafluoropropionic acid and HEMA. Waste pH may drop over time; store in corrosion-resistant containers. |
Detailed Disposal Protocol
Phase 1: Waste Segregation (The "Golden Rule")
You must classify this material as Halogenated Organic Waste .
-
Do Not Mix With: Non-halogenated solvents (Methanol, Hexane), Oxidizers (Peroxides, Nitric Acid), or Polymerization Initiators (AIBN, BPO).
-
Labeling: The tag must explicitly state "Fluorinated Methacrylate Monomer" and "Acidic Potential."
Phase 2: Stabilization (Preventing Runaway)
Unreacted monomer waste is a ticking clock.
-
Inhibitor Check: If the waste is pure monomer (e.g., expired shelf stock), ensure it contains 10-100 ppm MEHQ (4-Methoxyphenol).
-
Oxygen Presence: MEHQ requires dissolved oxygen to function. Do not purge waste containers with nitrogen. Leave at least 10% headspace in the container to maintain the air-liquid equilibrium.
Phase 3: Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE).[2] It is resistant to the potential acid hydrolysis products and shock-resistant.
-
Secondary Choice: Amber Glass. Acceptable, but poses a breakage risk.
-
Lid Protocol: Use a vented cap if available. If using a standard cap, do not torque it down with excessive force if the waste contains active initiators.
Visualized Workflows
Diagram 1: Waste Decision Matrix
This logic flow ensures the material ends up in the correct regulatory stream.
Caption: Decision matrix for segregating PFPOEMA waste. Note the critical divergence between solid polymer and reactive liquid monomer.
Diagram 2: Emergency Spill Response
Immediate actions to take if the monomer is spilled in the lab.
Caption: Step-by-step spill response. The prohibition of combustible absorbents (sawdust) is critical due to the flammability and reactivity of the monomer.
References & Regulatory Grounding[5][6]
-
-
Relevance: Establishes baseline reactivity and flammability for methacrylate esters.
-
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Relevance: Defines the regulatory requirement for segregating halogenated waste streams (F-listed vs. D-listed characteristics).
-
-
National Institutes of Health (NIH). Waste Disposal Guide - Chemical Waste.[3] Retrieved from [Link]
-
Relevance: Standardizes the protocol for "Tagging" and segregating reactive monomers.
-
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.
-
Relevance: Source of the "Do not nitrogen purge inhibited monomers" safety rule.
-
Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
Personal protective equipment for handling 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate
Topic: Personal protective equipment for handling 2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate Audience: Researchers, scientists, and drug development professionals.
Executive Hazard Analysis: The "Dual-Threat" Molecule
As a Senior Application Scientist, I must clarify that treating This compound simply as a "standard monomer" is a procedural error that leads to exposure. This molecule presents a dual-hazard profile derived from its chemical structure:
-
The Methacrylate Moiety: A potent, irreversible skin sensitizer. It possesses low viscosity and high lipid solubility, allowing it to wick through micro-defects in standard PPE.
-
The Pentafluoropropanoyl Tail: This fluorinated ester group adds significant lipophilicity, accelerating skin absorption. Furthermore, upon contact with moisture (sweat/mucous membranes), the ester linkage is susceptible to hydrolysis, potentially releasing pentafluoropropionic acid (a strong acid with pKa < 1).
Operational Verdict: You are protecting yourself not just against allergic dermatitis, but against potential chemical burns from acidic hydrolysis byproducts.
Personal Protective Equipment (PPE) Matrix
Standard laboratory nitrile gloves are insufficient for prolonged contact with this compound. Methacrylate monomers can permeate standard disposable nitrile (0.1 mm) in <5 minutes without visible degradation.
A. Hand Protection: The "Laminate Shield" Protocol
You must employ a Double-Gloving System to create a tortuous path for the molecule.
| Layer | Material Specification | Scientific Rationale |
| Inner Glove (Barrier) | PE/EVOH Laminate (e.g., Silver Shield®, 4H®) | Impermeable Barrier: Polyethylene/Ethylene Vinyl Alcohol laminates provide >480 min breakthrough time against esters and fluorinated organics. They are chemically inert but mechanically loose. |
| Outer Glove (Mechanical) | High-Modulus Nitrile (min. 5 mil / 0.12 mm) | Dexterity & Grip: Compresses the loose laminate inner glove to restore tactile feedback. Acts as a sacrificial layer against splashes. |
| Technique | "Gauntlet Taping" | Tape the cuff of the outer glove to the lab coat sleeve to prevent "wicking" of the liquid monomer up the wrist. |
B. Respiratory Protection[1][2][3]
-
Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary Control (Outside Hood): If weighing powders or handling outside a hood is unavoidable, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Why Acid Gas? To neutralize potential hydrolysis byproducts (pentafluoropropionic acid).
-
Why Full Face? Methacrylate vapors are lachrymators (eye irritants).[2] Half-masks leave eyes vulnerable to vapor absorption.
-
C. Ocular & Body Defense[4]
-
Eyes: Chemical Splash Goggles (Indirect Vent).
-
Critical Note: Safety glasses are forbidden . The low surface tension of fluorinated monomers allows them to creep around the frames of standard glasses via capillary action.
-
-
Body: Tyvek® Lab Coat (or similar non-woven polyethylene). Cotton coats absorb monomers, holding the irritant against the skin and increasing occlusion.
Operational Decision Framework
The following logic flow dictates your PPE setup based on the specific experimental context.
Figure 1: PPE Selection Decision Matrix. Note that heating the monomer escalates respiratory requirements significantly due to increased vapor pressure.
Emergency Response: The "Hydrolysis" Factor
In the event of exposure, the clock starts immediately. The fluorinated ester can hydrolyze on the skin, potentially causing a delayed acid burn.
Spill/Exposure Protocol
-
Skin Contact:
-
Immediate Action: Drench with water for 15 minutes .[3] Do not use soap initially (some soaps can enhance penetration of fluorinated chains).
-
Secondary Action: Wash gently with soap and water after the initial drench.
-
Medical: Monitor for erythema (redness). If pain develops later, treat as a potential hydrofluoric-like acid burn (though less severe than HF, medical consultation is required).
-
-
Spill Cleanup (Benchtop):
-
Isolate: Evacuate the immediate area.
-
Neutralize: Do not just wipe. Cover the spill with an adsorbent mixed with a mild base (e.g., Sodium Bicarbonate) to neutralize any potential acid formation.
-
Disposal: Collect in a sealed container labeled "Hazardous Waste: Fluorinated Monomer."
-
Figure 2: Sequential Spill Response Protocol emphasizing neutralization.
Waste Disposal & Deactivation
Never pour methacrylates down the drain. They are toxic to aquatic life and can polymerize in plumbing, causing blockages.
-
Polymerization Method (Recommended):
-
If you have small residual amounts (e.g., in a vial), add a radical initiator (e.g., AIBN or Benzoyl Peroxide) and heat gently to polymerize the material into a solid plastic.
-
Benefit: Solid waste is generally cheaper and safer to transport than reactive liquid waste.
-
-
Liquid Waste:
-
Combine with compatible non-halogenated solvents.
-
Labeling: Must explicitly state "Fluorinated Organic" and "Sensitizer."
-
References
-
Methacrylate Producers Association (MPA). (2022). Safe Handling Manual: Methacrylate Esters.[5] Retrieved from [Link]
-
Centers for Disease Control and Prevention (NIOSH). (2024). Methacrylates: Occupational Safety & Health Guidelines. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: Fluorinated Methacrylates Structure-Activity Relationships. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
